Technical Documentation Center

N-Phenyl-3-piperidinecarboxamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Phenyl-3-piperidinecarboxamide hydrochloride
  • CAS: 173987-10-5

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Rationale for N-Phenyl-3-piperidinecarboxamide Hydrochloride

Executive Summary N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS: 521969-45-9) is a highly versatile nipecotamide building block utilized extensively in medicinal chemistry. Its structural motif is a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS: 521969-45-9) is a highly versatile nipecotamide building block utilized extensively in medicinal chemistry. Its structural motif is a critical pharmacophore in the development of [1], GPCR modulators, and novel oncology agents exhibiting [2].

This whitepaper details a highly efficient, two-step synthetic methodology designed for high yield and purity. As a self-validating protocol, it eliminates the need for complex chromatographic purification in the final step, relying instead on strategic solvent selection and orthogonal reactivity to isolate the final hydrochloride salt.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is constructed around two highly reliable transformations:

Phase 1: Amide Coupling via Active Ester Formation The direct condensation of 1-Boc-piperidine-3-carboxylic acid (Boc-nipecotic acid) and aniline is kinetically unfavorable. To overcome this, we utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

  • Causality for Reagent Selection: EDC·HCl is specifically chosen over DCC because its primary byproduct, a substituted urea, is highly water-soluble and easily removed during aqueous workup. HOBt is introduced to rapidly convert the O-acylisourea intermediate into a stable, yet highly reactive, active ester. This prevents the accumulation of the O-acylisourea, which is prone to rearrangement into an unreactive N-acylurea, and critically suppresses epimerization at the C3 stereocenter if a chiral starting material is utilized.

Phase 2: Anhydrous Boc-Deprotection & Salt Formation The tert-butyloxycarbonyl (Boc) protecting group is cleaved using 4M HCl in anhydrous 1,4-dioxane.

  • Causality for Reagent Selection: Anhydrous conditions are mandatory to prevent the acid-catalyzed hydrolysis of the newly formed amide bond. The reaction is thermodynamically driven to completion by the irreversible evolution of carbon dioxide and isobutylene gases. Furthermore, utilizing HCl in dioxane directly protonates the exposed piperidine nitrogen, precipitating the target compound as a highly pure, crystalline hydrochloride salt without requiring a secondary salt-exchange step.

Reaction Workflow

SynthesisWorkflow SM1 1-Boc-piperidine- 3-carboxylic acid Activation Active Ester Formation SM1->Activation EDC·HCl, HOBt DIPEA, DMF SM2 Aniline SM2->Activation Intermediate 1-Boc-N-phenyl-3- piperidinecarboxamide Activation->Intermediate Nucleophilic Acyl Substitution Deprotection Boc Cleavage & Salt Formation Intermediate->Deprotection 4M HCl in Dioxane RT, 2-4h Product N-Phenyl-3-piperidinecarboxamide Hydrochloride Deprotection->Product -CO2, -Isobutylene Precipitation

Figure 1: Two-step synthetic workflow for N-Phenyl-3-piperidinecarboxamide hydrochloride.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
1-Boc-piperidine-3-carboxylic acid229.281.002.29 gStarting Material
Aniline93.131.101.02 g (1.00 mL)Amine Nucleophile
EDC·HCl191.701.202.30 gCoupling Agent
HOBt (Anhydrous)135.131.201.62 gActivating Additive
DIPEA129.243.003.88 g (5.23 mL)Non-nucleophilic Base
DMF (Anhydrous)--20 mLReaction Solvent
4M HCl in 1,4-Dioxane-10.025 mLDeprotection / Salt

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Synthesis of Intermediate)
  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 1-Boc-piperidine-3-carboxylic acid (2.29 g, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (5.23 mL, 30 mmol) followed by HOBt (1.62 g, 12 mmol). Stir the mixture for 5 minutes to ensure complete dissolution. Add EDC·HCl (2.30 g, 12 mmol) in one portion. Stir at room temperature for 15–20 minutes to allow the active ester to form.

  • Coupling: Introduce aniline (1.00 mL, 11 mmol) dropwise via syringe.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 12–16 hours. Monitor progression via TLC (50% EtOAc in Hexanes, UV visualization). The starting acid will remain near the baseline, while the product 1-Boc-N-phenyl-3-piperidinecarboxamide appears as a distinct UV-active spot at Rf​≈0.4 .

Phase 2: Aqueous Workup and Purification
  • Quenching: Dilute the reaction mixture with ethyl acetate (100 mL) and transfer to a separatory funnel. Quench by adding distilled water (50 mL).

  • Orthogonal Washing (Self-Validation):

    • Wash the organic layer with 1M aqueous HCl ( 2×50 mL). Logic: This selectively protonates and extracts unreacted aniline and DIPEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO3​ ( 2×50 mL). Logic: This deprotonates and extracts unreacted starting acid and the HOBt byproduct.

    • Wash with brine (50 mL) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a crude solid or viscous oil. (Expected purity >90%, suitable for the next step without chromatography).

Phase 3: Boc Deprotection and Salt Formation
  • Cleavage: Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (5 mL). Slowly add 4M HCl in 1,4-dioxane (25 mL, 100 mmol).

  • Monitoring (Self-Validation): Stir at room temperature. Observe the reaction; the effervescence of CO2​ and isobutylene gas serves as a physical indicator of the deprotection. The reaction is typically complete within 2–4 hours when gas evolution ceases. A white precipitate will begin to form as the hydrochloride salt is insoluble in dioxane.

Phase 4: Isolation and Characterization
  • Precipitation: To ensure complete precipitation of the product, slowly add cold diethyl ether (50 mL) to the reaction flask while stirring vigorously.

  • Filtration: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether ( 3×15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford N-Phenyl-3-piperidinecarboxamide hydrochloride .

  • Analytical Validation: Confirm identity and purity via LC-MS (Expected [M+H]+=205.1 ) and 1H -NMR ( DMSO−d6​ or D2​O ). The disappearance of the intense 9-proton singlet at ∼1.4 ppm confirms complete Boc removal.

References

  • Title: Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors Source: Journal of Medicinal Chemistry / RCSB Protein Data Bank URL: [Link]

  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

Sources

Exploratory

Introduction: The Versatile N-Phenyl-3-piperidinecarboxamide Scaffold

An In-Depth Technical Guide to the Mechanism of Action of N-Phenyl-3-piperidinecarboxamide Hydrochloride and its Derivatives The N-Phenyl-3-piperidinecarboxamide core is a privileged scaffold in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Phenyl-3-piperidinecarboxamide Hydrochloride and its Derivatives

The N-Phenyl-3-piperidinecarboxamide core is a privileged scaffold in modern medicinal chemistry. Piperidine derivatives are integral to a vast array of pharmaceuticals, playing crucial roles in treatments for cancer, Alzheimer's disease, and neuropathic pain.[1] The inherent structural features of the N-Phenyl-3-piperidinecarboxamide backbone—a protonatable nitrogen, a rigid cyclic system, and sites for aromatic and amide substitutions—allow for the systematic modulation of its physicochemical properties. This versatility enables the design of ligands that can selectively target a wide range of biological receptors and enzymes, making it a cornerstone for the development of novel therapeutics.

This technical guide will delve into the multifaceted mechanism of action of N-Phenyl-3-piperidinecarboxamide derivatives. Rather than focusing on a single, narrowly defined pathway, we will explore the pharmacological promiscuity of this scaffold, examining how strategic chemical modifications can direct its biological activity towards distinct and therapeutically relevant targets. We will dissect case studies from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design, evaluation, and mechanism of action of this important class of compounds.

Pharmacological Plasticity: A Scaffold for Targeted Drug Design

The true power of the N-Phenyl-3-piperidinecarboxamide scaffold lies in its adaptability. By modifying the substituents on the phenyl ring, the piperidine nitrogen, and the carboxamide group, medicinal chemists can fine-tune the compound's affinity and efficacy for various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide will explore three prominent examples of this pharmacological plasticity: the development of dopamine D4 receptor antagonists, the engineering of selective µ-opioid receptor agonists, and the discovery of high-affinity sigma receptor ligands. Each case study will illuminate the causal relationships between molecular structure, experimental design, and therapeutic application.

Case Study 1: Dopamine D4 Receptor Antagonism in Neuropsychiatry and Oncology

The dopamine D4 receptor (D4R), a member of the D2-like family of GPCRs, is a key target for the treatment of schizophrenia and has emerged as a promising therapeutic target in glioblastoma.[2][3] The development of selective D4R antagonists is driven by the desire to achieve antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with less selective D2/D3 receptor antagonists.[4]

Therapeutic Rationale and Mechanism of Action

Antagonism of the D4 receptor is hypothesized to modulate dopamine signaling in the prefrontal cortex, a brain region implicated in the cognitive deficits of schizophrenia. In glioblastoma, D4R antagonists have been shown to decrease the viability of cancer cell lines.[2] The mechanism involves blocking the downstream signaling cascades initiated by dopamine binding. As illustrated in the pathway below, D4R activation typically leads to the inhibition of adenylyl cyclase via the Gαi/o protein, reducing cyclic AMP (cAMP) levels. It can also trigger β-arrestin recruitment, a process involved in receptor desensitization and internalization, as well as G protein-independent signaling. Selective antagonists prevent these events from occurring.

Dopamine D4 Receptor Signaling Pathway and Antagonism

D4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Binds & Activates Antagonist N-Phenyl-3-piperidinecarboxamide Derivative (Antagonist) Antagonist->D4R Blocks Binding G_protein Gαi/o-βγ D4R->G_protein Activates BetaArrestin β-Arrestin D4R->BetaArrestin Recruits AC_inactive Adenylyl Cyclase (Inactive) G_protein->AC_inactive Inhibits AC_active Adenylyl Cyclase (Active) cAMP ↓ cAMP AC_inactive->cAMP Reduced Production Signaling Downstream Signaling BetaArrestin->Signaling Initiates

Caption: Antagonism of the Dopamine D4 Receptor by N-Phenyl-3-piperidinecarboxamide derivatives.

Experimental Evaluation: From Binding to Function

The characterization of novel D4R antagonists involves a tiered approach, beginning with binding assays to determine affinity and selectivity, followed by functional assays to assess their effect on receptor signaling.

Quantitative Data: Binding Affinities and Selectivity

The following table summarizes the binding affinities (pKi) and selectivity ratios for a series of N-phenylpiperazine derivatives, which share a similar pharmacophore with N-phenyl-3-piperidinecarboxamides, against dopamine D2, D3, and D4 receptors. High selectivity for D4R over D2R and D3R is a critical attribute for minimizing off-target effects.

CompoundD4R pKiD2R pKiD3R pKiSelectivity (D2/D4)Selectivity (D3/D4)
Lead Compound (6) 8.54<6.0<6.0380457
Derivative 24 9.186.266.6183183715
Derivative 29 8.876.876.8910095
(Data synthesized from reference[2])

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the human dopamine D4 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound at the human D4 receptor expressed in HEK293T cells.

Materials:

  • HEK293T cell membranes stably expressing the human D4 receptor.

  • [3H]N-methylspiperone (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (e.g., N-Phenyl-3-piperidinecarboxamide derivatives) at various concentrations.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compounds. The radioligand, [3H]N-methylspiperone, is typically used at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding).

  • Initiation of Reaction: Add 50 µL of the diluted cell membrane preparation to each well to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Case Study 2: µ-Opioid Receptor Agonism for Pain Management

The opioid receptors, particularly the µ-opioid receptor (MOR), are the primary targets for the most effective analgesics. However, their clinical use is hampered by severe side effects. The N-phenylpiperidinecarboxamide scaffold has been explored as a basis for developing novel, potent, and selective MOR agonists with potentially improved side-effect profiles.[5]

Therapeutic Rationale and Mechanism of Action

Starting from the structure of Tramadol, a known analgesic, researchers have designed and synthesized piperidine-1-carboxamide derivatives to enhance affinity and selectivity for the MOR.[5] Agonism at the MOR, located on neuronal membranes in the central and peripheral nervous systems, leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.

µ-Opioid Receptor Signaling Pathway for Analgesia

MOR_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Agonist Piperidinecarboxamide Derivative (Agonist) MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds & Activates G_protein Gαi/o-βγ MOR->G_protein Activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Opens Neurotransmitter Pain Neurotransmitters (e.g., Substance P) Ca_channel->Neurotransmitter ↓ Influx leads to ↓ Release Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_channel->Hyperpolarization ↑ K⁺ Efflux

Caption: MOR agonism by piperidinecarboxamide derivatives leads to analgesia.

Experimental Evaluation: In Vitro Affinity and In Vivo Efficacy

The development of novel analgesics requires both in vitro characterization of receptor binding and in vivo demonstration of antinociceptive effects.

Quantitative Data: Opioid Receptor Binding Affinities

The table below shows the binding affinities (Ki) for a lead compound from a series of piperidine-1-carboxamide derivatives, demonstrating its high affinity and selectivity for the µ-opioid receptor.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Compound 2a 7.3 ± 0.5849.4 ± 96.649.1 ± 6.9
(Data synthesized from reference[5])

Experimental Protocol: Hot Plate Test for Analgesia in Mice

This protocol is a standard in vivo method to assess the analgesic properties of a test compound by measuring the latency of a pain response to a thermal stimulus.

Objective: To evaluate the antinociceptive effect of a test compound in a model of thermal pain.

Materials:

  • Male ICR mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound (e.g., a piperidinecarboxamide derivative) dissolved in a suitable vehicle (e.g., saline).

  • Positive control (e.g., Morphine).

  • Opioid antagonist (e.g., Naloxone) for mechanism confirmation.

  • Stopwatch.

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one hour before testing.

  • Baseline Measurement: Gently place each mouse on the hot plate and start the stopwatch. Record the time (in seconds) until the mouse exhibits a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Mechanism Confirmation (Antagonist Study): In a separate group of animals, administer an antagonist like naloxone a few minutes before the test compound to determine if the analgesic effect is opioid receptor-mediated. A reversal of the analgesic effect by the antagonist confirms the mechanism.[5]

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Case Study 3: Sigma-1 Receptor Ligands for Neuroprotection

Sigma receptors, particularly the sigma-1 (σ1) subtype, are unique intracellular chaperone proteins implicated in a variety of neurological functions and are considered targets for conditions like addiction and neurodegenerative diseases. The N-phenylpiperidinecarboxamide scaffold has been successfully adapted to create potent and selective sigma-1 receptor ligands.[6]

Therapeutic Rationale and Mechanism of Action

Sigma-1 receptor ligands can act as either agonists or antagonists, with distinct therapeutic potentials. For example, sigma-1 antagonists are being investigated for the treatment of substance abuse.[6] These ligands bind to the sigma-1 receptor, which is often located at the endoplasmic reticulum-mitochondrion interface, and modulate its chaperone activity, thereby influencing calcium signaling, ion channel function, and cellular stress responses.

Experimental Workflow for Sigma-1 Ligand Identification

Sigma1_Workflow Start Synthesize N-Phenyl-3- piperidinecarboxamide Library Primary_Screen Primary Binding Assay (Sigma-1 & Sigma-2) Start->Primary_Screen Data_Analysis1 Calculate % Inhibition Identify Hits (>50%) Primary_Screen->Data_Analysis1 Ki_Determination Determine Ki Values for Hits Data_Analysis1->Ki_Determination Hits Lead_Selection Select Lead Compounds (High Affinity & Selectivity) Data_Analysis1->Lead_Selection No Hits Selectivity_Analysis Calculate Selectivity (Ki σ2 / Ki σ1) Ki_Determination->Selectivity_Analysis Selectivity_Analysis->Lead_Selection Leads

Caption: A streamlined workflow for identifying selective sigma-1 receptor ligands.

Experimental Evaluation: Selective Sigma Receptor Binding

The key to developing useful sigma receptor ligands is to ensure high selectivity, particularly between the sigma-1 and sigma-2 subtypes, as they may have opposing functions.

Quantitative Data: Sigma Receptor Binding Affinities

The following table presents the binding affinities (Ki) for a benzofuran-2-carboxamide derivative that incorporates a piperidine moiety, highlighting its high affinity and selectivity for the sigma-1 receptor.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ1 over σ2)
KSCM-1 27.552819-fold
(Data synthesized from reference[6])

Experimental Protocol: Sigma-1 and Sigma-2 Receptor Binding Assays

This protocol outlines the method for determining the binding affinity of test compounds for both sigma receptor subtypes.

Objective: To determine the Ki of a test compound at sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain homogenates (source of sigma receptors).

  • Sigma Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Sigma-1 Radioligand: -pentazocine.

  • Sigma-2 Radioligand: [3H]Ditolylguanidine ([3H]DTG) in the presence of unlabeled (+)-pentazocine to block sigma-1 sites.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • Standard laboratory equipment for radioligand binding assays as described previously.

Procedure:

  • Assay for Sigma-1:

    • Prepare assay tubes containing buffer, -pentazocine, and varying concentrations of the test compound (or vehicle/haloperidol).

    • Add the brain homogenate to initiate the reaction.

    • Incubate, filter, and count radioactivity as described in the D4R binding protocol.

  • Assay for Sigma-2:

    • Prepare assay tubes containing buffer, [3H]DTG, a saturating concentration of unlabeled (+)-pentazocine (to prevent [3H]DTG from binding to sigma-1 sites), and varying concentrations of the test compound (or vehicle/haloperidol).

    • Add the brain homogenate.

    • Incubate, filter, and count radioactivity.

  • Data Analysis:

    • For both assays, calculate the IC50 values from the dose-response curves.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

    • Calculate the selectivity by dividing the Ki for the sigma-2 receptor by the Ki for the sigma-1 receptor.

Conclusion

The N-Phenyl-3-piperidinecarboxamide scaffold is a testament to the power of rational drug design. Its structural simplicity belies a profound pharmacological versatility, enabling the creation of highly potent and selective ligands for a diverse range of CNS targets. As demonstrated through the case studies of dopamine D4 antagonists, µ-opioid receptor agonists, and sigma-1 receptor ligands, strategic modifications to this core structure allow for the precise tuning of biological activity. The experimental methodologies detailed herein—from in vitro radioligand binding to in vivo behavioral assays—provide a robust framework for the continued exploration and optimization of this valuable chemical class. For researchers and drug development professionals, the N-Phenyl-3-piperidinecarboxamide and its derivatives represent a rich and promising field for the discovery of next-generation therapeutics to address unmet needs in neurology, psychiatry, and beyond.

References

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC. (n.d.).
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed. (2020, March 1).
  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC. (2022, September 13).
  • A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed. (1999, December 16).
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - MDPI. (2025, September 28).
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9).

Sources

Foundational

The Versatility of the Piperidine-3-Carboxamide Scaffold: A Guide to Biological Activity and Therapeutic Potential

An In-Depth Technical Guide for Researchers Abstract The piperidine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a wide array of biologically active molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract The piperidine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Its inherent stereochemistry, conformational flexibility, and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperidine-3-carboxamide analogues. We delve into their mechanisms of action across key therapeutic areas, including oncology, neuroprotection, and infectious diseases, supported by structure-activity relationship (SAR) analyses. Furthermore, this document furnishes detailed, field-proven experimental protocols for evaluating the biological efficacy of these compounds, offering a practical resource for researchers and drug development professionals. The aim is to synthesize a comprehensive understanding of this chemical class, bridging the gap from molecular structure to functional activity and clinical potential.

The Piperidine-3-Carboxamide Scaffold: A Foundation for Drug Discovery

The piperidine ring is one of the most prevalent nitrogen-containing saturated heterocycles in approved pharmaceuticals and natural products.[1][2] Its chair-like conformation allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets. When functionalized at the 3-position with a carboxamide group, the resulting scaffold offers a unique combination of a basic nitrogen atom, a hydrogen bond donor/acceptor amide group, and multiple points for synthetic diversification. This structural versatility is the primary driver behind the broad spectrum of biological activities observed in its analogues.

Key Biological Activities and Mechanisms of Action

Piperidine-3-carboxamide derivatives have demonstrated significant potential across a range of therapeutic applications. Their activity is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide moiety.

Anticancer Activity

The scaffold is particularly prominent in oncology, with analogues functioning through several distinct mechanisms.

2.1.1 PARP Inhibition and Synthetic Lethality One of the most significant applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.

A prime example is Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor built upon a piperidine-3-carboxamide core.[3][4][5] This compound shows excellent inhibitory activity with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively, and demonstrates selective antiproliferative effects in BRCA-1 and BRCA-2 deficient cancer cells.[3][4]

PARP_Inhibition cluster_0 Normal Cell (DNA Repair) cluster_1 BRCA-Deficient Cancer Cell cluster_2 Drug Action DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits repair proteins BER Base Excision Repair (BER) PARP->BER recruits repair proteins BER->DNA_SSB repairs SSB SSB_Cancer Single-Strand Break Replication DNA Replication SSB_Cancer->Replication leads to PARP_Cancer PARP SSB_Cancer->PARP_Cancer attempted repair DSB Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Apoptosis DSB->Apoptosis unrepaired, leads to PARP_Inhibitor Piperidine-3-Carboxamide (e.g., Niraparib) PARP_Inhibitor->PARP_Cancer inhibits

Mechanism of PARP inhibitors in BRCA-deficient cancer cells.

2.1.2 Induction of Cellular Senescence Certain N-arylpiperidine-3-carboxamide analogues have been identified as inducers of a senescence-like phenotype in melanoma cells.[6][7][8] High-throughput screening identified a lead compound that caused morphological changes characteristic of senescence—such as enlarged cell size and flattened shape—in human melanoma A375 cells without significant cytotoxicity to normal cells.[6][7] Subsequent optimization led to the discovery of analogues with potent antimelanoma activity (IC50 = 0.03 μM) and senescence-inducing effects (EC50 = 0.04 μM).[6] This pro-senescent therapy represents an alternative anticancer strategy to traditional cytotoxicity.

2.1.3 Multi-Target Kinase Inhibition The piperidine-3-carboxamide scaffold has also been utilized to design inhibitors of key kinases involved in cancer progression. Derivatives have shown potent inhibitory activity against anaplastic lymphoma kinase (ALK), a driver in certain types of lymphoma and lung cancer.[9] Additionally, novel benzothiazolyl piperidine-3-carboxamide derivatives have been developed as multi-target inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating a strategy to simultaneously target cell cycle progression and angiogenesis.[10]

Neuroprotective Activity

Analogues of piperidine-3-carboxamide have shown promise in protecting neuronal cells from various insults, positioning them as potential treatments for neurodegenerative diseases and stroke.

Several studies have focused on designing derivatives to mitigate the effects of ischemic stroke.[11][12] These compounds are evaluated for their ability to protect neuronal cell lines, such as SH-SY5Y, from glutamate-induced excitotoxicity.[12][13] Successful analogues demonstrate an ability to reduce cerebral infarction area in animal models of middle cerebral artery occlusion (MCAO).[11] The mechanism often involves antioxidant and anti-inflammatory properties. For instance, the related natural product piperine has been shown to protect dopaminergic neurons in Parkinson's disease models by reducing oxidative stress and apoptosis.[14] It also provides neuroprotection against excitotoxicity by modulating the nerve growth factor (NGF) signaling pathway.[15]

Anti-Osteoporotic Activity

A series of piperidine-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a critical role in bone resorption.[16][17] One lead compound, H-9, exhibited an IC50 value of 0.08 µM against Cathepsin K and demonstrated anti-bone resorption effects comparable to a clinical trial candidate.[16][17] In vivo experiments confirmed that this compound could increase the bone mineral density in an osteoporosis mouse model, highlighting its potential for treating bone metabolic diseases.[17]

Antimicrobial Activity

The piperidine core is a common feature in antimicrobial agents.[1][18] Sulphonyl piperidine carboxamide derivatives have been synthesized and screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to good minimum inhibitory concentration (MIC) values.[19] The mechanism is often linked to the disruption of microbial cell membranes or essential enzymatic processes.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-3-carboxamide analogues is exquisitely sensitive to their structural modifications. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Substituents on the Piperidine Nitrogen (N1): This position is a key determinant of activity. For antiplatelet agents, connecting two piperidine rings via an aralkyl group at their respective N1 positions was found to be optimal.[20] In PARP inhibitors, this position is often substituted with a group that interacts with the adenine-ribose binding site of the enzyme.[21]

  • The Carboxamide Moiety: The amide group is a critical pharmacophoric feature, often participating in hydrogen bonding with the target protein. Modifications of the amide substituent are used to modulate potency and physicochemical properties. For example, in anti-melanoma compounds, replacing a benzene ring with a pyridine ring in the N-aryl portion dramatically improved activity.[6]

  • Stereochemistry at C3: The chirality of the carbon bearing the carboxamide group can be critical for activity. For instance, the (3S)-piperidin-3-yl enantiomer was essential for the high potency of the PARP inhibitor MK-4827.[3][4]

Key modification points on the piperidine-3-carboxamide scaffold.

Experimental Protocols for Activity Assessment

To ensure scientific integrity, the biological evaluation of novel analogues must follow robust and reproducible protocols.

In Vitro Anticancer Assay: Sulforhodamine B (SRB) Proliferation Assay

This assay is widely used to measure drug-induced cytotoxicity and cell proliferation against adherent cancer cell lines.[10] Its principle is based on the ability of the SRB dye to bind to protein basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, Karpas-299 lymphoma) in 96-well plates at a density of 5,000-10,000 cells/well.[9][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-3-carboxamide analogues in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be sufficient to observe an anti-proliferative effect.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the IC50 value using non-linear regression analysis.

SRB_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate 24h (Cell Adhesion) step1->step2 step3 Add serial dilutions of test compounds step2->step3 step4 Incubate 48-72h (Drug Exposure) step3->step4 step5 Fix cells with cold 10% TCA step4->step5 step6 Wash and stain with 0.4% SRB dye step5->step6 step7 Wash and solubilize bound dye with Tris base step6->step7 step8 Read Optical Density at 510 nm step7->step8 end Calculate IC50 Value step8->end

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses a compound's ability to protect neurons from cell death caused by excessive stimulation of glutamate receptors. The human neuroblastoma SH-SY5Y cell line is a common model.[11][13]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Plate cells in 96-well plates and allow them to differentiate for 5-7 days using a low-serum medium containing retinoic acid to induce a more neuron-like phenotype.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for 1-2 hours before inducing excitotoxicity.

  • Glutamate Challenge: Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. Include a negative control (no glutamate) and a vehicle control (glutamate + vehicle).

  • Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals by adding 100 µL of DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the negative control. A higher absorbance indicates greater cell viability and thus a neuroprotective effect.

Data Summary: Biological Activities of Representative Analogues

The following table summarizes the reported in vitro activities of several piperidine-3-carboxamide analogues across different therapeutic targets.

Compound ID / NameTarget / AssayBiological ActivitySource
MK-4827 (Niraparib) PARP-1 EnzymeIC50 = 3.8 nM[3][4]
MK-4827 (Niraparib) PARP-2 EnzymeIC50 = 2.1 nM[3][4]
Compound 54 A375 Melanoma ProliferationIC50 = 0.03 µM[6]
Compound 54 A375 Senescence InductionEC50 = 0.04 µM[6]
Compound H-9 Cathepsin K EnzymeIC50 = 0.08 µM[16][17]
Compound 3 CDK2 KinaseIC50 = 0.026 µM[10]
Compound 4b VEGFR2 KinaseIC50 = 0.136 µM[10]

Conclusion and Future Perspectives

The piperidine-3-carboxamide scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its success stems from a combination of favorable structural attributes and synthetic tractability. Analogues have yielded potent and selective inhibitors for a diverse range of biological targets, leading to clinical candidates like the PARP inhibitor Niraparib.

Future research will likely focus on several key areas. First, the exploration of novel substitutions and stereochemical arrangements will continue to uncover new biological activities and refine existing ones. Second, the application of this scaffold in developing covalent inhibitors or proteolysis-targeting chimeras (PROTACs) could open new therapeutic avenues. Finally, as our understanding of complex diseases deepens, the multi-target potential of piperidine-3-carboxamide derivatives, such as those targeting both CDKs and VEGFR2, will become increasingly valuable for developing more effective and durable therapies. The continued investigation of this remarkable scaffold is poised to deliver the next generation of innovative medicines.

References

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3845. [Link]

  • Puttaswamy, Manju, M. R., & Sureshbabu, V. V. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(11), 2963-2968. [Link]

  • Jones, P., Altamura, S., Boueres, J., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Agarwal, K. C., & Parks, R. E. (1983). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 26(5), 668–674. [Link]

  • Jones, P., Altamura, S., Boueres, J., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., et al. (2008). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Li, Y., Chen, Y., Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105991. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Wang, Z., Wang, J., Bao, R., et al. (2019). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Bioorganic & Medicinal Chemistry, 27(18), 4148-4158. [Link]

  • Wang, Y., Li, Y., Zhang, J., et al. (2023). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules, 28(18), 6524. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • Afzal, O., Altharawi, A., & Alqahtani, S. M. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Journal of Molecular Structure, 1319, 138761. [Link]

  • Kumar, P., & Kumar, R. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6296-6300. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

  • Saify, Z. S., et al. (1997). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 10(1), 15-22. [Link]

  • Miao, H., Zhao, J., Pang, C., & Li, S. (2022). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Medicinal Chemistry Research, 31(8), 1265-1276. [Link]

  • Gribanov, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Wang, Y., Li, Y., Zhang, J., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Liu, J., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1347-1354. [Link]

  • Gorgani, L., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. International Journal of Molecular Sciences, 23(8), 4449. [Link]

  • Shapi, M., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Microbiology Research, 9(29), 1775-1782. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of N-Phenylpiperidine Derivatives

Abstract The N-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, representing one of the most prolific and versatile structural motifs in drug discovery.[1][2] Derivatives built upon this core str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, representing one of the most prolific and versatile structural motifs in drug discovery.[1][2] Derivatives built upon this core structure are found in over twenty classes of pharmaceuticals, ranging from potent opioid analgesics to antipsychotics and novel anticancer agents.[1] This guide provides a comprehensive technical overview of the pharmacological profile of N-phenylpiperidine derivatives for researchers, scientists, and drug development professionals. We will dissect the nuanced structure-activity relationships (SAR), explore diverse mechanisms of action across multiple biological targets, detail critical pharmacokinetic and toxicological considerations, and provide validated experimental protocols for their evaluation. The narrative emphasizes the causality behind molecular design and experimental choices, offering field-proven insights into harnessing the full potential of this remarkable chemical scaffold.

The N-Phenylpiperidine Core: A Privileged Scaffold

The fundamental N-phenylpiperidine structure consists of a phenyl group directly attached to a piperidine ring.[3][4] This seemingly simple arrangement offers a unique combination of rigidity and conformational flexibility, with a lipophilic character and a basic nitrogen atom that is crucial for receptor interactions.[5] These foundational properties allow derivatives to be precisely tailored to interact with a wide array of biological targets, primarily within the central nervous system (CNS).

The versatility of this scaffold is evident in the diverse pharmacological effects achievable through substitution at three key positions:

  • The Piperidine Nitrogen (N1): Modification at this position profoundly influences potency, receptor selectivity, and pharmacokinetic properties.

  • The C4 Position of the Piperidine Ring: Substituents here are critical for defining the primary mode of action, particularly for opioid receptor ligands.

  • The C3 Position of the Piperidine Ring: Alkyl substitutions at this position can modulate agonist versus antagonist activity and introduce unique pharmacological profiles.[6]

Primary Pharmacological Domain: The Opioid System

The most prominent and historically significant class of N-phenylpiperidine derivatives are the synthetic opioids. These agents are mainstays in anesthesia and pain management.[3][7]

Mechanism of Action: Mu-Opioid Receptor Agonism

The analgesic and sedative effects of phenylpiperidine opioids, such as fentanyl and meperidine, are primarily mediated through potent agonism at the mu-opioid receptor (MOR).[3][7][8] The binding of these ligands to MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Signaling Pathway:

  • Agonist Binding: The N-phenylpiperidine derivative binds to the MOR on the neuronal membrane, primarily in the dorsal horn of the spinal cord and the rostral ventral medulla.[3][7]

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gαi/o).

  • Downstream Inhibition: The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The G-protein activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

  • Hyperpolarization & Reduced Neurotransmission: The combined effect is a hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters (e.g., substance P, glutamate), which ultimately inhibits ascending pain signals.[3][7]

mu_opioid_signaling LIGAND Phenylpiperidine Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (MOR) LIGAND->MOR Binds G_PROTEIN Gαi/o Protein MOR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Inhibits Ca_Channel Ca²⁺ Channel (N-type) G_PROTEIN->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_PROTEIN->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization caption Mu-Opioid Receptor Signaling Pathway.

Key SAR Modification Points.
  • N-Substituent: An N-phenethyl group, as seen in fentanyl, generally confers greater potency than an N-methyl group, found in meperidine. [9]* C4-Acyl/Acyloxy Group: An ester or propionanilide group at the 4-position is crucial for high-efficacy mu-agonist activity.

  • C3-Methyl Group: The addition of a methyl group at the 3-position can significantly impact stereochemistry and receptor interaction, in some cases converting agonists into pure antagonists. [6]* Phenyl Conformation: Energy-conformational studies show that potent agonists favor a phenyl axial conformation, which mimics key interactions of morphine-like compounds. [10]

    Compound N-Substituent C4-Substituent Primary Target Therapeutic Class
    Meperidine -CH₃ -CO₂Et MOR Agonist Opioid Analgesic
    Fentanyl -CH₂CH₂Ph -N(Ph)COEt Potent MOR Agonist Opioid Analgesic, Anesthetic
    Sufentanil -CH₂CH₂(2-thienyl) -N(Ph)COEt Very Potent MOR Agonist Opioid Analgesic, Anesthetic
    Remifentanil -CH₂CH₂CO₂Me -N(Ph)COEt Ultra Short-Acting MOR Agonist Anesthetic Adjuvant
    Haloperidol Butyrophenone -OH, -(4-Cl-Ph) D₂ Receptor Antagonist Antipsychotic

    | Paroxetine | H | -(4-F-Ph), -CH₂OAr | SERT Blocker | Antidepressant (SSRI) |

Table 1: Representative N-Phenylpiperidine Derivatives and Their Applications.

Expanding the Pharmacological Horizon: Non-Opioid Targets

The N-phenylpiperidine scaffold is not limited to the opioid system. Its structural plasticity has been exploited to develop drugs targeting a variety of other receptors and proteins.

  • Dopamine and Serotonin Receptors: Many butyrophenone antipsychotics, like haloperidol, are 4-phenylpiperidine derivatives that act as potent antagonists of the dopamine D₂ receptor. [4]Others, such as paroxetine, are selective serotonin reuptake inhibitors (SSRIs) used to treat depression. [4]In the search for new antipsychotics, N-phenylpiperazine derivatives (a related scaffold) have been optimized for high affinity to the 5-HT₂A receptor, acting as antagonists. [11]* NMDA Receptors: Ketobemidone, while an opioid analgesic, also exhibits N-methyl-D-aspartate (NMDA) receptor antagonist activity, which may contribute to its efficacy in certain pain states. [4]* Nociceptin Receptors: Synthetic efforts have yielded 4-hydroxy-4-phenylpiperidines that bind with high affinity to the nociceptin receptor, a target for novel analgesics and other CNS therapies. [12]* QPCT and QPCTL Inhibitors: Recently, novel phenylpiperidine derivatives have been developed as inhibitors of glutaminyl-peptide cyclotransferase (QPCT) and its like-protein (QPCTL). [13][14]These enzymes are implicated in cancer and fibrotic diseases by modifying substrates like CD47, a "don't eat me" signal on cancer cells. [13][14]Inhibition of QPCT/L is a promising strategy for cancer immunotherapy. [14]

Pharmacokinetics, Metabolism, and Clinical Considerations

Metabolism

The metabolic fate of N-phenylpiperidine derivatives is highly dependent on their specific structure. For the fentanyl family, metabolism is dominated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver. [3][7][15]Fentanyl is metabolized via N-dealkylation and hydroxylation into inactive metabolites like norfentanyl. [7] Clinical Causality: This metabolic pathway is a major source of drug-drug interactions.

  • CYP3A4 Inhibitors (e.g., ritonavir, ketoconazole) can decrease fentanyl metabolism, leading to elevated plasma concentrations and an increased risk of severe respiratory depression.

  • CYP3A4 Inducers (e.g., carbamazepine, rifampin) can accelerate fentanyl metabolism, potentially reducing analgesic efficacy. Discontinuation of an inducer can cause a dangerous rebound in fentanyl levels. [3][7] In contrast, remifentanil is unique due to an ester linkage that is rapidly hydrolyzed by non-specific plasma and tissue esterases, resulting in an ultra-short half-life independent of liver or kidney function. [3][7]This makes it ideal for precise, controllable intraoperative analgesia.

Adverse Effects and Toxicology
  • Respiratory Depression: The most serious dose-dependent adverse effect of opioid derivatives is respiratory depression, mediated by MOR activation in the brainstem.

  • Immunosuppression: Chronic administration of opioids, including phenylpiperidines, can have immunosuppressive effects. [7]Studies have shown a suppression of natural killer (NK) cell activity, which is vital for combating viral infections and tumor cells. [7]This may expedite the progression of cancer or infections in patients on long-term opioid therapy. [3][7]* Serotonin Syndrome: Co-administration of meperidine or other serotonergic phenylpiperidines with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the risk of life-threatening serotonin syndrome. [7]

Experimental Protocols for Pharmacological Evaluation

A robust evaluation of novel N-phenylpiperidine derivatives requires a multi-step approach, from initial receptor binding to in vivo functional assessment.

experimental_workflow cluster_workflow Drug Discovery Workflow A 1. Compound Synthesis & Characterization B 2. In Vitro Screening: Receptor Binding Assay A->B Test Affinity C 3. In Vitro Functional Assay: GTPγS Binding / cAMP Assay B->C Determine Function (Agonist/Antagonist) D 4. In Vivo Efficacy Model: Hot-Plate / Tail-Flick Test C->D Assess In Vivo Effect E 5. ADME/Tox Profiling: Metabolic Stability, Cytotoxicity D->E Evaluate Drug-like Properties F Lead Optimization E->F F->A Iterate Design caption General Experimental Workflow.

General Experimental Workflow.
Protocol 1: In Vitro Mu-Opioid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor. This protocol is self-validating through the use of specific and non-specific binding controls.

Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

    • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 500 x g for 10 min to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 min to pellet the membranes. Resuspend the pellet in fresh buffer and repeat.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of membrane homogenate, 50 µL of radioligand (e.g., 1 nM [³H]-DAMGO), and 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of membrane homogenate, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

    • Test Compound: Add 50 µL of membrane homogenate, 50 µL of radioligand, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Insight: This assay directly measures the affinity of a compound for the target receptor. A low Ki value indicates high binding affinity, a primary characteristic of a potent ligand.

Protocol 2: In Vivo Hot-Plate Analgesia Test in Mice

Objective: To assess the antinociceptive (analgesic) efficacy of a test compound in an acute thermal pain model.

Methodology:

  • Animal Acclimatization:

    • Use male Swiss-Webster mice (20-25 g). House them in a temperature-controlled environment with a 12-h light/dark cycle for at least one week before the experiment.

    • On the day of the test, allow mice to acclimate to the testing room for at least 60 minutes.

  • Baseline Latency:

    • Place each mouse individually on a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Start a timer and measure the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • To prevent tissue damage, impose a cut-off time (e.g., 30-45 seconds). Any mouse not responding by the cut-off time is removed and assigned the maximum latency score.

    • Mice with a baseline latency outside the normal range (e.g., <5s or >20s) should be excluded.

  • Compound Administration:

    • Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal). A positive control group (e.g., morphine at 10 mg/kg) must be included.

  • Post-Treatment Latency Measurement:

    • At set time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Analyze the data using a two-way ANOVA with post-hoc tests to compare the effects of the test compound to the vehicle and positive control groups over time.

Causality Insight: An increase in paw-lick or jump latency indicates that the compound is blocking the transmission or perception of the painful stimulus, demonstrating central analgesic activity. The time-course data provides information on the onset and duration of action.

Conclusion and Future Directions

The N-phenylpiperidine scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have provided humanity with essential medicines for pain, anesthesia, and psychiatric disorders. The journey is far from over. Current research continues to explore this scaffold for novel applications in oncology, neurodegenerative diseases, and inflammatory conditions. [5][13][14]The future of N-phenylpiperidine pharmacology lies in designing next-generation molecules with enhanced receptor selectivity, improved safety profiles (e.g., biased agonists that activate analgesic pathways without recruiting respiratory depression pathways), and the ability to tackle previously undruggable targets. The principles and protocols outlined in this guide provide a robust framework for scientists dedicated to this ongoing endeavor.

References

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Froimowitz, M., & Salva, P. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. [Link]

  • Pompeu, T. H., et al. (2013). Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. PubMed. [Link]

  • Zaragoza, F., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed. [Link]

  • Zhang, M., et al. (2016). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]

  • Ledenyova, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Elbaridi, N., Kaye, A., & Urman, R. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Semantic Scholar. [Link]

  • Varadi, A., et al. (2016). Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. [Link]

  • Snyder, S. H., & Feinberg, A. P. (1975). A model explaining structure-activity relationships of opiate agonists and antagonists. PNAS. [Link]

  • Willwacher, J., et al. (2024). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. ACS Publications. [Link]

  • Pompeu, T. E. T., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. ResearchGate. [Link]

  • Ananthan, S., et al. (2003). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Publications. [Link]

  • Willwacher, J., et al. (2024). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. PMC. [Link]

  • PubChem. (n.d.). 3-Phenylpiperidine. PubChem. [Link]

  • ResearchGate. (n.d.). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and analyzed in this work. ResearchGate. [Link]

  • Khan, M. S. Y., & Siddiqui, A. A. (2005). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Ledenyova, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

  • Medznat.ru. (n.d.). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Medznat.ru. [Link]

  • Patel, A., & Rivell, M. (2025). Meperidine. StatPearls - NCBI Bookshelf. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of N-Arylpiperidine-3-Carboxamides: Inducing Cellular Senescence in Melanoma

Executive Summary The development of targeted therapeutics for melanoma frequently encounters the hurdle of apoptosis resistance, driven by complex mutations and the overexpression of anti-apoptotic proteins. Recent high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for melanoma frequently encounters the hurdle of apoptosis resistance, driven by complex mutations and the overexpression of anti-apoptotic proteins. Recent high-throughput screening (HTS) campaigns have identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells[1]. This technical whitepaper explores the structure-activity relationship (SAR) of these derivatives, detailing the mechanistic rationale, synthetic workflows, and self-validating phenotypic screening protocols required to optimize this promising class of compounds.

Rationale: Bypassing Apoptosis via Cellular Senescence

Traditional chemotherapeutics primarily aim to induce apoptosis. However, melanoma cells often develop resistance mechanisms that block apoptotic signaling cascades. Cellular senescence —a state of irreversible cell cycle arrest—provides a robust alternative[1]. Senescent cells cease dividing and exhibit distinct morphological changes, such as enlarged cell size, flattened shape, and increased cytoplasmic granularity[1]. By forcing melanoma cells into premature senescence, N-arylpiperidine-3-carboxamides effectively neutralize the tumor's proliferative capacity without relying on compromised apoptotic pathways[1].

Hit Identification and Screening Workflow

The discovery of the N-arylpiperidine-3-carboxamide core was driven by an image-based high-throughput and high-content screening (HTS/HCS) approach[1]. By screening approximately 110,000 commercially available small molecules against human melanoma A375 cells, researchers isolated an initial hit that induced profound morphological changes indicative of senescence, without causing severe cytotoxicity to normal cells[1].

HTS_Workflow Lib Small-Molecule Library (~110,000 Compounds) Screen Image-Based HTS/HCS (Melanoma A375 Cells) Lib->Screen Hit Hit Identification (N-arylpiperidine-3-carboxamide) Screen->Hit SAR SAR Optimization (Focused Library) Hit->SAR Lead Lead Compound 54 (IC50 = 0.03 µM) SAR->Lead

Caption: Workflow for high-throughput screening and hit-to-lead optimization.

Structure-Activity Relationship (SAR) Analysis

To establish a comprehensive SAR profile, a focused library of N-arylpiperidine-3-carboxamide analogues was synthesized and evaluated[1]. The optimization campaign focused on three distinct regions of the scaffold:

  • The Piperidine Core (Stereochemistry): The spatial orientation of the carboxamide group is critical. The S-isomer demonstrated vastly superior antimelanoma activity compared to the R-isomer or the racemic mixture, indicating a highly stereospecific binding interaction with the putative target[1].

  • The B-Ring (Aryl Substitutions): Modifying the N-aryl group significantly impacted both potency and metabolic stability. Replacing the standard phenyl ring with a pyridine ring enhanced the compound's phase I metabolic stability while maintaining high senescence-inducing activity[1].

  • The R3 Position (Amide Modifications): The incorporation of a pyrrole moiety at the R3 position of the carboxamide maximized antiproliferative efficacy[1].

Quantitative SAR Data Summary

The systematic modification of the scaffold culminated in the discovery of Compound 54 , which exhibited remarkable improvements in both growth inhibition and senescence induction over the initial hit[1].

CompoundStereochemistryB-Ring SubstitutionR3 SubstitutionIC₅₀ (µM)EC₅₀ (µM)
Initial Hit 1 RacemicPhenylAlkyl/Aryl1.24~1.50
Compound 54 S-isomerPyridinePyrrole0.030.04

Note: IC₅₀ represents cell growth inhibition; EC₅₀ represents the concentration required to induce a senescence-like morphological change.

Experimental Methodologies & Protocols

Modular Synthesis of N-Arylpiperidine-3-Carboxamides

Causality & Logic: A modular synthetic route utilizing a Suzuki cross-coupling reaction was deliberately chosen[2]. This approach allows for the late-stage diversification of the B-ring (aryl group) without needing to rebuild the chiral piperidine core from scratch[2]. This maximizes synthetic efficiency and enables the rapid generation of a diverse analogue library for precise SAR mapping[2].

Synthetic_Workflow Aryl Aryl Halide + Boronic Acid Suzuki Suzuki Coupling Pd(PPh3)4, Base Aryl->Suzuki Intermediate B-Ring Intermediate Suzuki->Intermediate Amide Amide Coupling HATU / EDC Intermediate->Amide Final Target Compound Amide->Final

Caption: General synthetic workflow for N-arylpiperidine-3-carboxamide derivatives.

Self-Validating Protocol: General Synthesis

  • Suzuki Coupling: To a solution of the selected aryl halide/triflate (1.0 eq) in a degassed solvent (e.g., Dioxane/H₂O), add the heterocyclic boronic acid (1.2 eq), Pd(PPh₃)₄ catalyst (0.05 eq), and a base such as Na₂CO₃ (2.0 eq)[2].

  • Reaction Monitoring: Heat the mixture to reflux. Validation Step: Monitor reaction progress strictly via LC-MS to ensure complete consumption of the starting aryl halide before proceeding[2].

  • Work-up & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄[2]. Purify the intermediate via silica gel column chromatography[2].

  • Amide Coupling: Couple the purified intermediate with the piperidine-3-carboxamide core (or specific pyrrole amine for Compound 54) using standard amide bond formation conditions (e.g., HATU, DIPEA, in DMF)[2].

  • Final Validation: Purify the final compound. Validation Step: Confirm structural integrity and ensure >95% purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing.

Phenotypic Screening for Senescence Induction

Causality & Logic: Standard viability assays (like MTT or CellTiter-Glo) measure metabolic activity but cannot differentiate between cell death (apoptosis) and cell cycle arrest (senescence)[2]. Therefore, high-content imaging is mandatory. It directly quantifies the unique morphological hallmarks of senescence, ensuring that the SAR is driven by the correct mechanism of action[1].

Self-Validating Protocol: In Vitro Evaluation

  • Cell Seeding: Seed human melanoma A375 cells into 96-well optical bottom plates at a density of 2,000–5,000 cells per well in complete DMEM medium[2]. Allow adherence overnight[2].

  • Compound Treatment: Prepare serial dilutions of the synthesized N-arylpiperidine-3-carboxamides in DMSO. Add to the wells, ensuring the final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity[2].

  • Controls (Validation Step): Include a vehicle control (0.5% DMSO) and a positive control known to induce senescence (e.g., 1) to calibrate the imaging system and validate the assay's dynamic range[1].

  • Incubation & Staining: Incubate for 72 hours[2]. Fix the cells with 4% paraformaldehyde and stain with fluorescent dyes (e.g., Hoechst 33342 for nuclei, CellMask for cytoplasm)[2]. Orthogonal Validation: Perform Senescence-Associated β-galactosidase (SA-β-gal) staining on parallel plates to biochemically confirm the senescent state.

  • Image Acquisition & Analysis: Acquire images using an automated high-content imaging system. Quantify total cell number (for IC₅₀) and the percentage of cells exhibiting enlarged, flattened morphology (for EC₅₀)[1][2].

Mechanistic Insights and Signaling Pathways

While the precise molecular target of Compound 54 is currently undergoing deconvolution, the phenotypic outcome is clear. The compound triggers a cellular stress response that bypasses standard apoptotic resistance[1]. This typically involves the activation of the p53/p21 or p16/pRB tumor suppressor pathways, culminating in an irreversible block at the G1 or G2 phase of the cell cycle[1].

Senescence_Pathway Drug Compound 54 Target Putative Target Drug->Target Stress Cellular Stress Response Target->Stress p53 p53 / p21 Activation Stress->p53 CellCycle Irreversible Cell Cycle Arrest p53->CellCycle Phenotype Senescence-Like Phenotype CellCycle->Phenotype

Caption: Proposed mechanism of action for senescence induction in melanoma cells.

Conclusion & Future Perspectives

The systematic SAR optimization of the N-arylpiperidine-3-carboxamide scaffold underscores the power of phenotypic screening in modern drug discovery[1]. By optimizing the stereochemistry, B-ring, and R3 amide substitutions, researchers developed Compound 54—a highly potent (IC₅₀ = 0.03 µM) inducer of melanoma cell senescence with favorable phase I metabolic stability[1]. Future efforts will focus on target identification via affinity-based proteomics and evaluating the in vivo efficacy of these senolytic/prosenescent agents in melanoma xenograft models[1].

References

  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters / NIH URL: [Link]

Sources

Exploratory

The Therapeutic Potential of N-Phenyl-piperidinecarboxamide Derivatives: A Technical Guide to Key Molecular Targets

Introduction: The N-Phenyl-piperidinecarboxamide Scaffold - A Privileged Motif in Modern Drug Discovery The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, recognized for its favorable p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Phenyl-piperidinecarboxamide Scaffold - A Privileged Motif in Modern Drug Discovery

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, recognized for its favorable physicochemical properties and its ability to confer potent and selective biological activity.[1][2] When integrated into the N-Phenyl-piperidinecarboxamide scaffold, this heterocyclic motif gives rise to a class of compounds with remarkable therapeutic versatility. This technical guide provides an in-depth exploration of the diverse molecular targets of N-Phenyl-piperidinecarboxamide derivatives, offering researchers and drug development professionals a comprehensive overview of their potential applications in oncology, neurodegenerative diseases, infectious diseases, and pain management. We will delve into the key mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Chapter 1: Modulating Sigma Receptors for the Treatment of Central Nervous System Disorders

Scientific Rationale

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are enigmatic proteins that have emerged as compelling targets for therapeutic intervention in a range of central nervous system (CNS) disorders. The σ1 receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum, is implicated in cellular stress responses, neuronal plasticity, and the modulation of various neurotransmitter systems. Ligands that interact with sigma receptors have shown potential in the treatment of neurodegenerative diseases, pain, depression, and substance abuse.[3]

Key Research Findings

A series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides has been synthesized and identified as potent and selective ligands for the σ1 receptor.[3] These compounds exhibit high affinity for the σ1 receptor, with some analogues demonstrating significant selectivity over the σ2 subtype. The binding affinities of representative compounds are summarized below.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
KSCM-127.552819.2
KSCM-5 7.8 - -
KSCM-1134--
Data sourced from Marriott et al.[3]
Proposed Signaling Pathway

The precise signaling mechanisms of the σ1 receptor are still under active investigation. However, it is understood that upon ligand binding, the σ1 receptor can translocate from the endoplasmic reticulum to other cellular compartments, where it interacts with and modulates the function of various ion channels and signaling proteins. A simplified, proposed signaling pathway is depicted below.

sigma1_pathway ligand N-Phenyl-piperidine- carboxamide Derivative sigma1 Sigma-1 Receptor (ER) ligand->sigma1 translocation Translocation sigma1->translocation ion_channel Ion Channel Modulation (e.g., K+, Ca2+ channels) translocation->ion_channel downstream Cellular Effects (Neuroprotection, Neurite Outgrowth) ion_channel->downstream

Caption: Proposed signaling pathway for Sigma-1 receptor activation.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol provides a framework for determining the binding affinity of test compounds for the σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing human σ1 or σ2 receptors.

  • Radioligands: -pentazocine (for σ1) and [3H]ditolylguanidine (DTG) (for σ2).

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compounds (e.g., N-Phenyl-piperidinecarboxamide derivatives).

  • Scintillation vials and cocktail.

  • Filtration apparatus and glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (haloperidol).

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, reference compound, or vehicle (for total binding).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chapter 2: Harnessing Cellular Senescence for Cancer Therapy

Scientific Rationale

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogenic signaling. Inducing senescence in cancer cells is a promising therapeutic strategy, as it can halt tumor progression and potentially lead to their clearance by the immune system.[4]

Key Research Findings

A high-throughput screening effort identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[4] These compounds demonstrated significant anti-proliferative activity at sub-micromolar concentrations.

CompoundSenescence EC50 (µM)Antiproliferative IC50 (µM)
Hit Compound 1 1.24 0.88
Analog 20 (S-config)0.27-
Analog 340.60-
Data sourced from Lee et al.[4]
Experimental Workflow: High-Content Screening for Senescence Inducers

The discovery of senescence-inducing compounds often relies on a multi-step screening and validation process.

senescence_workflow library Compound Library Screening (e.g., N-Phenyl-piperidinecarboxamides) hts Primary High-Throughput Screen (Cell Viability Assay) library->hts hcs High-Content Screening (Senescence Marker Staining) hts->hcs validation Hit Validation (Dose-Response & Secondary Assays) hcs->validation lead_opt Lead Optimization validation->lead_opt

Caption: Workflow for identifying senescence-inducing compounds.

Experimental Protocol: Senescence-Associated β-Galactosidase Staining Assay

This protocol describes a key assay for detecting cellular senescence.

Materials:

  • Cancer cell line (e.g., A375 human melanoma cells).

  • Cell culture medium and supplements.

  • Test compounds.

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS).

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline, pH 6.0).

  • Microscope.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Wash the cells with PBS and fix them with the fixative solution.

  • Wash the cells again with PBS.

  • Add the staining solution to each well and incubate the plate at 37°C (without CO2) for several hours to overnight, protected from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates senescence-associated β-galactosidase activity.

  • Quantify the percentage of blue, senescent cells in each treatment group.

Chapter 3: Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Scientific Rationale

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can increase synaptic ACh levels and provide symptomatic relief.[5]

Key Research Findings

Novel N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors. Some of these compounds have demonstrated potent in vitro inhibitory activity against AChE.[5]

CompoundAChE IC50 (µM)
Lead Compound (5) 0.03
Analog 205.94
Analog 280.41
Data sourced from van der Westhuyzen et al.[5]
Mechanism of Action: Cholinesterase Inhibition

The mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzyme, preventing the hydrolysis of acetylcholine.

cholinesterase_inhibition inhibitor N-Benzylpiperidine Carboxamide ache Acetylcholinesterase (AChE) inhibitor->ache binding Binding to Active Site ache->binding Inhibitor no_hydrolysis Acetylcholine Hydrolysis Blocked binding->no_hydrolysis ach_increase Increased Synaptic Acetylcholine no_hydrolysis->ach_increase

Caption: Mechanism of acetylcholinesterase inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

Materials:

  • AChE or BChE enzyme source (e.g., from electric eel or equine serum).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay buffer: Phosphate buffer, pH 8.0.

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

  • Add the cholinesterase enzyme to each well and pre-incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI).

  • Immediately begin monitoring the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Chapter 4: Broadening Horizons: Targeting G-Protein Coupled Receptors (GPCRs)

The N-Phenyl-piperidinecarboxamide scaffold has also proven to be a versatile framework for developing ligands that target various G-protein coupled receptors (GPCRs), which are integral to a vast array of physiological processes and are prominent drug targets.

Serotonin 5-HT2C Receptor Positive Allosteric Modulators
  • Scientific Rationale: The serotonin 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition. Positive allosteric modulators (PAMs) of this receptor offer a nuanced approach to enhancing its function and may have therapeutic potential in treating depression, anxiety, and obesity.

  • Key Findings: 4-Phenylpiperidine-2-carboxamide analogues have been identified as 5-HT2C receptor PAMs.[6]

Trace Amine-Associated Receptor 1 (TAAR1) Agonists
  • Scientific Rationale: TAAR1 is a GPCR that modulates monoaminergic systems and has emerged as a novel target for the treatment of psychotic disorders, with the potential for an improved side-effect profile compared to current antipsychotics.

  • Key Findings: 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride and its derivatives have been developed as TAAR1 agonists.[7]

Opioid Receptor Agonists for Pain Management
  • Scientific Rationale: Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most effective analgesics. The development of selective MOR agonists aims to provide potent pain relief with a reduced risk of side effects.

  • Key Findings: A series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives has yielded potent and selective MOR agonists with significant analgesic activity in preclinical models.[8] For instance, compound 2a from this series exhibited a Ki of 7.3 nM for the MOR.

GPCR Signaling Overview

The activation of these GPCRs by their respective N-Phenyl-piperidinecarboxamide-based ligands initiates intracellular signaling cascades, typically involving G-protein activation and downstream effector modulation.

gpcr_signaling ligand Piperidinecarboxamide Ligand (Agonist/PAM) gpcr GPCR (5-HT2C, TAAR1, MOR) ligand->gpcr g_protein G-Protein Activation (Gq, Gs, Gi/o) gpcr->g_protein effector Effector Modulation (PLC, Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (IP3, DAG, cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized signaling pathway for GPCR modulation.

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This functional assay is suitable for measuring the activity of compounds at Gq-coupled receptors like the 5-HT2C receptor.

Materials:

  • Cells stably expressing the GPCR of interest (e.g., h5-HT2CR-CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and a reference agonist.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • For agonists, determine the EC50 value by plotting the response against the compound concentration. For PAMs, assess the potentiation of the response to a sub-maximal concentration of the endogenous agonist.

Conclusion and Future Perspectives

The N-Phenyl-piperidinecarboxamide scaffold is a testament to the power of privileged structures in drug discovery. The diverse range of biological targets modulated by derivatives of this core structure underscores its significance and potential for future therapeutic development. From the intricate modulation of CNS receptors to the induction of cancer cell senescence and the inhibition of key enzymes, the versatility of this scaffold is remarkable.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Fine-tuning the substituents on the phenyl and piperidine rings to achieve even greater selectivity for specific receptor subtypes or enzyme isoforms, thereby minimizing off-target effects.

  • Multi-Target Ligands: Rationally designing derivatives that can simultaneously modulate multiple, disease-relevant targets, which may offer synergistic therapeutic benefits, particularly in complex disorders like neurodegenerative diseases.

  • Pharmacokinetic Optimization: Further chemical modifications to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, ensuring their suitability for clinical development.

  • Exploration of New Targets: Screening N-Phenyl-piperidinecarboxamide libraries against a broader range of biological targets to uncover novel therapeutic opportunities.

References

  • Marriott, K. C., Morrison, A. Z., Moore, M., Olubajo, O., & Stewart, L. E. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & medicinal chemistry letters, 22(22), 6969–6972. [Link]

  • Lee, S., Kim, J., Park, J., Kim, J. H., Kim, Y., & Lee, J. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 11(9), 1765–1772. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Akhtar, S., Saify, Z. S., Arif, M., Mushtaq, N., Dar, A., & Ahmed, A. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 634-641. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Jadhav, S. B., & Kadam, P. V. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • van der Westhuyzen, C. W., Panayides, J. L., Vlok, N. M., & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(10), 1210-1224.e9. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • VanAlstine, M. A., Wentland, M. P., Cohen, D. J., & Bidlack, J. M. (2007). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phenethyl) analogues of 8-CAC. Bioorganic & medicinal chemistry letters, 17(23), 6502–6507. [Link]

  • Dvorak, C. A., et al. (2019). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of medicinal chemistry, 62(20), 9252–9275. [Link]

  • Krasavin, M. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1205. [Link]

  • Huang, H., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070. [Link]

Sources

Foundational

The Emergence of Piperidine-3-Carboxamide Derivatives: A Technical Guide to a Versatile Scaffold in Drug Discovery

Introduction: The Piperidine-3-Carboxamide Core - A Privileged Scaffold in Medicinal Chemistry The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, priz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine-3-Carboxamide Core - A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity to molecules. Within this class of heterocycles, the piperidine-3-carboxamide scaffold has emerged as a particularly versatile and promising starting point for the development of novel therapeutic agents. Its unique combination of a rigid cyclic backbone and a flexible carboxamide side chain, which can participate in various hydrogen bonding interactions, allows for the design of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery of novel piperidine-3-carboxamide derivatives, detailing their synthesis, mechanisms of action, and the experimental protocols utilized in their evaluation. We will explore the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Piperidine-3-Carboxamide Derivatives: Building the Core and Introducing Diversity

The successful exploration of the therapeutic potential of piperidine-3-carboxamide derivatives hinges on the availability of robust and flexible synthetic methodologies. A variety of synthetic routes have been developed to construct the core scaffold and introduce chemical diversity at key positions.

Fundamental Synthesis of the Piperidine-3-Carboxamide Core

A common and straightforward approach to the piperidine-3-carboxamide core involves a two-step sequence starting from a protected piperidine-3-carboxylic acid.[1] This method is reliable for producing the foundational scaffold, which can then be further functionalized.

Protocol 1: Synthesis of Piperidine-3-Carboxamide from N-Boc-piperidine-3-carboxylic acid [1]

  • Step 1: Amide Coupling. To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15 minutes. A solution of ammonia in methanol (e.g., 7N, 2.0 eq) is then added dropwise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-piperidine-3-carboxamide.

  • Step 2: Boc Deprotection. The crude N-Boc-piperidine-3-carboxamide is dissolved in DCM, and trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable solvent and washed with a basic aqueous solution to neutralize the TFA salt, followed by extraction with an organic solvent. The combined organic extracts are dried and concentrated to yield piperidine-3-carboxamide.

cluster_synthesis Synthesis of Piperidine-3-carboxamide N-Boc-piperidine-3-carboxylic acid N-Boc-piperidine-3-carboxylic acid Amide Coupling Amide Coupling N-Boc-piperidine-3-carboxylic acid->Amide Coupling EDC, HOBt, DIPEA, NH3/MeOH N-Boc-piperidine-3-carboxamide N-Boc-piperidine-3-carboxamide Amide Coupling->N-Boc-piperidine-3-carboxamide Boc Deprotection Boc Deprotection N-Boc-piperidine-3-carboxamide->Boc Deprotection TFA, DCM Piperidine-3-carboxamide Piperidine-3-carboxamide Boc Deprotection->Piperidine-3-carboxamide

Caption: Synthetic workflow for the piperidine-3-carboxamide core.

Diversification of the Piperidine-3-Carboxamide Scaffold

The true power of this scaffold lies in the ability to introduce a wide array of substituents at the piperidine nitrogen (N1) and the carboxamide nitrogen. This is typically achieved through subsequent reactions on the piperidine-3-carboxamide core.

Synthesis of N-Arylpiperidine-3-carboxamide Derivatives:

A common strategy for creating libraries of N-aryl derivatives involves a multi-step process that often includes reductive amination and Suzuki coupling reactions.[2]

cluster_diversification Diversification of Piperidine-3-carboxamide Boc-nipecotic acid Boc-nipecotic acid Amide Coupling Amide Coupling Boc-nipecotic acid->Amide Coupling Amine, HATU, DIPEA Intermediate 4 Intermediate 4 Amide Coupling->Intermediate 4 Boc Deprotection Boc Deprotection Intermediate 4->Boc Deprotection TFA, CH2Cl2 Piperidine intermediate Piperidine intermediate Boc Deprotection->Piperidine intermediate Reductive Amination Reductive Amination Piperidine intermediate->Reductive Amination NaBH(OAc)3, AcOH Final Compound Final Compound Reductive Amination->Final Compound Substituted benzaldehyde Substituted benzaldehyde Substituted benzaldehyde->Reductive Amination

Caption: General synthetic route for N-arylpiperidine-3-carboxamide derivatives.

II. Therapeutic Applications of Novel Piperidine-3-Carboxamide Derivatives

The chemical tractability of the piperidine-3-carboxamide scaffold has enabled its application in diverse therapeutic areas, leading to the discovery of potent and selective modulators of key biological targets.

Anti-Osteoporosis Agents Targeting Cathepsin K

Osteoporosis is a debilitating skeletal disease characterized by excessive bone resorption by osteoclasts.[3] Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in the degradation of bone matrix proteins, making it an attractive target for anti-resorptive therapies.[3][4]

Mechanism of Action:

Novel piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K.[3][5] By binding to the active site of Cathepsin K, these compounds block its enzymatic activity, thereby inhibiting the degradation of type I collagen and other bone matrix components.[4] This leads to a reduction in bone resorption, an increase in bone mineral density, and a decreased risk of fractures.[3][5] Molecular docking studies have revealed that these derivatives can form multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K.[3][5]

cluster_cathepsin_k Cathepsin K Signaling in Osteoclasts RANKL RANKL RANK RANK RANKL->RANK binds NFATc1 NFATc1 Activation RANK->NFATc1 CatK_exp Cathepsin K Expression NFATc1->CatK_exp promotes CatK Cathepsin K CatK_exp->CatK Bone_resorption Bone Resorption CatK->Bone_resorption mediates Piperidine_deriv Piperidine-3-carboxamide Derivative Piperidine_deriv->CatK inhibits

Caption: Inhibition of the Cathepsin K pathway by piperidine-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data:

A series of novel piperidamide-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K.[3] Compound H-9 emerged as a particularly potent inhibitor with an IC50 value of 0.08 µM.[3]

Compound IDR GroupCathepsin K IC50 (µM)
H-12-methylbenzyl>10
H-42-methoxybenzyl0.25
H-9 2-fluorobenzyl 0.08
H-113-bromobenzyl0.42

Protocol 2: In Vitro Cathepsin K Inhibition Assay [4][6]

  • Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human Cathepsin K using a fluorogenic substrate.

  • Materials: Recombinant human Cathepsin K, fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC or Ac-LR-AFC), assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5), test compounds, and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well black microplate, add the test compound dilutions.

    • Add the recombinant Cathepsin K solution to each well.

    • Incubate the plate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC or Ex: 400 nm, Em: 505 nm for AFC) at regular intervals.

    • Calculate the rate of reaction for each well and determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anti-Melanoma Agents Inducing Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is emerging as a promising therapeutic strategy for cancer.[2] High-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[2][7]

Mechanism of Action:

These derivatives induce senescence in melanoma cells, leading to a halt in their proliferation.[2] While the exact molecular targets are still under investigation, the proposed mechanism involves the induction of DNA damage, which activates ATM kinase. This, in turn, leads to the activation of p53 and p38α/IKKβ, resulting in the upregulation of the cyclin-dependent kinase inhibitor p21. The increased levels of p21 inhibit CDK4/6, leading to cell cycle arrest and the onset of senescence.[8]

cluster_senescence Drug-Induced Senescence Pathway in Melanoma N_Aryl N-Arylpiperidine-3-carboxamide Derivative DNA_damage DNA Damage N_Aryl->DNA_damage ATM_Kinase ATM Kinase Activation DNA_damage->ATM_Kinase p53_p38 p53 & p38α/IKKβ Activation ATM_Kinase->p53_p38 p21 p21 Upregulation p53_p38->p21 CDK4_6 CDK4/6 Inhibition p21->CDK4_6 inhibits Senescence Cell Cycle Arrest (Senescence) CDK4_6->Senescence

Caption: Proposed signaling pathway for senescence induction by N-arylpiperidine-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data:

An extensive SAR study of N-arylpiperidine-3-carboxamide derivatives has been conducted, revealing key structural features for inducing senescence and inhibiting melanoma cell proliferation.[2] Compound 54 , an S-isomer with a pyridine ring and a pyrrole moiety, demonstrated remarkable activity.[2]

Compound IDSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
11.240.88
12 (regioisomer)>20>20
13 (pyrrolidine)8.07.5
54 0.04 0.03

Protocol 3: Cellular Senescence Assay in Melanoma Cells [2][9][10]

  • Principle: This image-based, high-content screening assay quantifies drug-induced senescence by detecting the activity of senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells.[2][9]

  • Materials: Human melanoma A375 cells, cell culture medium, test compounds, a positive control (e.g., doxorubicin), a cellular senescence detection kit (based on β-galactosidase activity), a nuclear stain (e.g., Hoechst 33342), and a high-content imaging system.

  • Procedure:

    • Seed A375 cells in 96-well or 384-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds and controls.

    • Incubate the cells for 3 to 5 days to allow for the development of the senescent phenotype.

    • Fix and stain the cells for SA-β-gal activity according to the kit manufacturer's protocol.

    • Counterstain the cell nuclei with a nuclear stain.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the number of SA-β-gal-positive cells and the total number of cells.

    • Calculate the percentage of senescent cells for each treatment and determine the EC50 value for senescence induction.

Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer Therapy

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, drives the proliferation and survival of various cancer cells.[11] Consequently, ALK has emerged as a critical therapeutic target.

Mechanism of Action:

Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of ALK.[12] X-ray co-crystal structures have revealed that these compounds bind to the ALK kinase domain in an unusual DFG-shifted conformation, providing access to an extended hydrophobic pocket.[12] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream signaling molecules in pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT, thereby inhibiting tumor cell growth and survival.

Structure-Activity Relationship (SAR) and Quantitative Data:

High-throughput screening and subsequent optimization have led to the development of piperidine-3-carboxamide derivatives with potent ALK inhibitory activity.[12]

Compound IDALK IC50 (µM)
10.174
24Potent (specific value not provided in abstract)

Protocol 4: In Vitro ALK Kinase Assay [13][14]

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the ALK enzyme. This can be achieved through various methods, including radiometric assays using [γ-³²P]ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay.

  • Materials: Recombinant human ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, test compounds, and the necessary detection reagents for the chosen assay format (e.g., ADP-Glo™ reagents or [γ-³²P]ATP and phosphocellulose paper).

  • Procedure (using ADP-Glo™ as an example):

    • Dilute the enzyme, substrate, ATP, and test compounds in the kinase reaction buffer.

    • In a 384-well plate, add the test compound or vehicle control.

    • Add the ALK enzyme and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP mix and incubate at room temperature.

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Record the luminescence.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

III. Conclusion and Future Perspectives

The piperidine-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with diverse mechanisms of action. The synthetic accessibility and the potential for multi-directional diversification of this core structure have enabled the development of potent and selective inhibitors for challenging targets such as Cathepsin K and ALK, as well as novel inducers of cellular senescence in cancer cells. The in-depth understanding of the structure-activity relationships and the availability of robust in vitro assays are crucial for the continued success in this field. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and elucidating the intricate details of their molecular mechanisms of action. The journey of the piperidine-3-carboxamide scaffold from a simple heterocyclic building block to a source of promising clinical candidates underscores the power of medicinal chemistry in addressing unmet medical needs.

IV. References

  • Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., Brake, R. L., & Lewis, R. T. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1688–1697. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Li, J., Wang, Y., & Zhang, J. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(17), 5581. [Link]

  • Benchchem. (n.d.). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. Retrieved from a valid source.

  • Promega. (n.d.). ALK (L1196M) Kinase Assay Protocol. Retrieved from a valid source.

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from a valid source.

  • Benchchem. (n.d.). Validating Target Engagement of Piperidine-3-Carbothioamide Derivatives: A Comparative Guide. Retrieved from a valid source.

  • Benchchem. (n.d.). Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. Retrieved from a valid source.

  • Kohl, T. O., & Bischof, O. (2022). Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro. International Journal of Molecular Sciences, 23(9), 4897. [Link]

  • Tong, J. B., Zeng, Y. R., Chen, Y. F., Li, J. Y., & Li, Y. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105886. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from a valid source.

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for ALK. Retrieved from a valid source.

  • Benchchem. (n.d.). Application Notes and Protocols: Piperidine-3-Carboxamide Derivatives in Anti-Osteoporosis Research. Retrieved from a valid source.

  • Benchchem. (n.d.). In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide. Retrieved from a valid source.

  • BPS Bioscience. (n.d.). ALK2 (ACVR1) Kinase Assay Kit. Retrieved from a valid source.

  • AAT Bioquest. (2024, July 15). Cell Meter™ Cellular Senescence Activity Assay Kit Red Fluorescence. Retrieved from a valid source.

  • Williams, D. S., & Lippard, S. J. (2011). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Journal of the American Chemical Society, 133(30), 11556–11559. [Link]

  • Sigma-Aldrich. (n.d.). Cathepsin K Inhibitor Screening Kit (MAK201) - Technical Bulletin. Retrieved from a valid source.

  • Lee, J. H., Park, J. H., Lee, J. E., Baek, I., & Lee, K. (2022). Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis. Life Science Alliance, 5(9), e202101314. [Link]

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from a valid source.

  • Cell Biolabs, Inc. (n.d.). Cellular Senescence Assay Kit (SA-β-gal Staining). Retrieved from a valid source.

  • Eriba. (n.d.). Algorithmic assessment of cellular senescence in experimental and clinical specimens. Retrieved from a valid source.

  • ResearchGate. (n.d.). DNA damage-induced senescence sensitizes melanoma cells to Bcl2/Bcl-XL... | Download Scientific Diagram. Retrieved from a valid source.

  • ResearchGate. (n.d.). Cat K inhibitors that progressed to the clinic. Retrieved from a valid source.

  • Vitale, C., & Pocar, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(6), 848-861.e8. [Link]

  • Sigma-Aldrich. (n.d.). SensiZyme Cathepsin K Activity Assay Kit (CS1150). Retrieved from a valid source.

  • Benchchem. (n.d.). Validating Target Engagement of Piperidine-3-Carbothioamide Derivatives: A Comparative Guide. Retrieved from a valid source.

  • ResearchGate. (n.d.). IC 50 values of alK inhibitors for the growth inhibition of Karpas299.... Retrieved from a valid source.

Sources

Exploratory

Comprehensive Technical Guide: N-Phenyl-3-piperidinecarboxamide Hydrochloride in Drug Discovery

Executive Summary N-Phenyl-3-piperidinecarboxamide hydrochloride is a highly versatile synthetic intermediate and pharmacophore utilized extensively in modern medicinal chemistry. While seemingly simple, this piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenyl-3-piperidinecarboxamide hydrochloride is a highly versatile synthetic intermediate and pharmacophore utilized extensively in modern medicinal chemistry. While seemingly simple, this piperidine derivative serves as a critical structural motif in the design of kinase inhibitors and bifunctional degraders (PROTACs).

Navigating the literature for this compound requires precision, as it is frequently cataloged under two distinct CAS Registry Numbers depending on its salt form. The free base is registered as CAS 173987-10-5 [1][2], whereas the highly stable, water-soluble hydrochloride salt is designated as CAS 521969-45-9 [3][4]. This whitepaper provides a rigorous physicochemical profile, mechanistic applications in oncology, and a self-validating synthetic methodology for drug development professionals.

Physicochemical Profiling

To ensure experimental reproducibility, the fundamental physicochemical properties of the hydrochloride salt and its free base counterpart are summarized below.

PropertyValue
Compound Name N-Phenyl-3-piperidinecarboxamide hydrochloride
CAS Number (HCl Salt) 521969-45-9[3][4]
CAS Number (Free Base) 173987-10-5[1][2]
Molecular Formula C₁₂H₁₇ClN₂O[3][4]
Molecular Weight 240.73 g/mol [3][4]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water
Purity Standard (Commercial) ≥95% (Typically >98% via HPLC)[3]

Mechanistic Role in Advanced Therapeutics

AGC Kinase Inhibition (PDK1)

The N-phenyl-3-piperidinecarboxamide scaffold is a privileged structure in the development of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors. PDK1 is a master AGC kinase that phosphorylates and activates downstream targets like AKT, driving tumor proliferation and survival. Structural biology studies, including X-ray crystallography (e.g., PDB ID: 3QD0), demonstrate that derivatives of N-phenyl-3-piperidinecarboxamide bind deeply within the ATP-binding pocket of the PDK1 kinase domain[5][6]. The piperidine ring often interacts with the hinge region, while the phenylcarboxamide moiety extends into the hydrophobic specificity pockets, rendering it highly effective against leukemia, breast, and colon cancers[2].

Targeted Protein Degradation (PROTACs)

Recent patent literature highlights the integration of the piperidine-3-carboxylic acid phenylamide motif into Proteolysis Targeting Chimeras (PROTACs). Specifically, it is utilized as a structural linker or target-binding ligand that recruits target proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, inducing ubiquitination and subsequent proteasomal degradation[2].

G PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 Kinase PIP3->PDK1 AKT AKT Phosphorylation PDK1->AKT Proliferation Tumor Proliferation AKT->Proliferation Inhibitor PDK1 Inhibitor (Piperidinecarboxamide) Inhibitor->PDK1 Blocks

Caption: PI3K/AKT/PDK1 signaling cascade and targeted inhibition by piperidinecarboxamide derivatives.

Self-Validating Synthetic Methodology

For researchers requiring de novo synthesis of N-Phenyl-3-piperidinecarboxamide hydrochloride, the following protocol is designed as a self-validating system. It prioritizes high-yielding steps with built-in analytical checkpoints to ensure absolute structural integrity.

Step 1: Amide Coupling (Formation of 1-Boc-N-phenyl-3-piperidinecarboxamide)

Causality & Reagent Rationale: Aniline is a notoriously poor nucleophile due to the delocalization of its lone pair into the aromatic ring. Standard carbodiimides (like EDCI) often result in sluggish kinetics and low yields. We utilize HATU , which generates a highly reactive 7-azabenzotriazole active ester, driving the coupling forward efficiently. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Dissolve 1-Boc-nipecotic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 eq) portion-wise. The solution will turn pale yellow. Stir for 15 minutes.

  • Coupling: Add Aniline (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint: Perform LC-MS on a reaction aliquot. The target mass for the intermediate is [M+H]+=305.1 . The absence of the starting acid mass confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Boc Deprotection and Salt Formation

Causality & Reagent Rationale: Using 4M HCl in dioxane provides a dual advantage. Dioxane (a polar aprotic solvent) stabilizes the tert-butyl cation intermediate, preventing unwanted side reactions. Furthermore, the lack of water ensures the final product precipitates directly as a highly pure hydrochloride salt, creating a self-purifying system that eliminates the need for complex chromatography.

  • Dissolution: Dissolve the crude 1-Boc-N-phenyl-3-piperidinecarboxamide in a minimal amount of anhydrous dichloromethane (DCM).

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. A white precipitate will form as the deprotected amine is protonated.

  • Validation Checkpoint: Monitor by TLC or LC-MS. The complete disappearance of the Boc mass (-100 Da) confirms quantitative deprotection.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake generously with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum to yield pure N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS 521969-45-9) .

G SM 1-Boc-nipecotic acid + Aniline Activation Coupling (HATU, DIPEA, DMF) RT, 12h SM->Activation Intermediate 1-Boc-N-phenyl-3-piperidinecarboxamide (LC-MS: [M+H]+ 305.1) Activation->Intermediate Deprotection Deprotection (4M HCl in Dioxane) RT, 2h Intermediate->Deprotection Product N-Phenyl-3-piperidinecarboxamide HCl (CAS: 521969-45-9) Deprotection->Product

Caption: Step-by-step synthetic workflow for N-Phenyl-3-piperidinecarboxamide hydrochloride.

Analytical Validation Protocols

To guarantee trustworthiness and E-E-A-T standards, the final synthesized compound must be validated using the following spectral markers:

  • ¹H NMR (DMSO-d₆, 400 MHz): The critical indicator of success is the complete absence of the Boc tert-butyl singlet at ~1.39 ppm (9H). The successful formation of the salt is confirmed by the appearance of a broad downfield signal at ~8.8 - 9.2 ppm (2H, NH2+​ of the piperidine ring). The aromatic protons of the phenyl ring will appear as multiplets between 7.0 and 7.6 ppm (5H).

  • LC-MS (ESI): The mass spectrometer will detect the free base form. Look for the dominant molecular ion peak at m/z 205.1 [M+H]⁺ .

References

  • [1] N-Phenyl-3-piperidinecarboxamide Hydrochloride - Benchchem. Benchchem. 1

  • [3] N-Phenyl-3-piperidinecarboxamide hydrochloride - CAS:521969-45-9. Amaybio. 3

  • [4] N-phenylpiperidine-3-carboxamide hydrochloride | 521969-45-9. Sigma-Aldrich. 4

  • [2] piperidine-3-carboxylic acid phenylamide - CAS号173987-10-5. MolAid.2

  • [5] EC 2.7.11.1 - non-specific serine/threonine protein kinase. Enzymes Database. 5

  • [6] The Ligandable Human Proteome. University of Toronto. 6

Sources

Foundational

N-Phenyl-3-piperidinecarboxamide Hydrochloride in CNS Research: A Dual-Target Scaffold for Neuroprotection and Cognitive Enhancement

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the paradigm has steadily shifted from single-target ligands to multi-target directed ligands (MTDLs) to address the complex pathophysiol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the paradigm has steadily shifted from single-target ligands to multi-target directed ligands (MTDLs) to address the complex pathophysiology of neurodegenerative conditions like Alzheimer's disease. N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS 173987-10-5) has emerged as a highly versatile research chemical and structural scaffold in this domain[1]. This technical guide explores the mechanistic causality, pharmacological profile, and self-validating experimental workflows for utilizing this compound as a dual-modulator of Histamine H3 and Sigma-1 ( σ1​ ) receptors.

Pharmacological Profile & Mechanistic Causality

The Piperidine Scaffold in GPCR and Chaperone Engagement

The piperidine ring is a privileged pharmacophore in neuropharmacology. At physiological pH, the basic nitrogen of the piperidine ring (pKa ~8.5–9.0) is protonated. This enables crucial electrostatic interactions (salt bridges) with the highly conserved aspartate residue (Asp3.32) located in the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs)[2]. Furthermore, substituted piperidine derivatives are well-documented for their lipophilicity and high binding affinity toward the Sigma-1 ( σ1​ ) receptor, allowing excellent blood-brain barrier (BBB) penetration[3].

Histamine H3 Receptor (H3R) Antagonism

The H3R functions primarily as a presynaptic auto- and heteroreceptor in the CNS. By acting as an antagonist or inverse agonist at the H3R, piperidine-carboxamide ligands block the presynaptic negative feedback loop. This blockade directly causes an upregulation in the synaptic release of histamine, acetylcholine (ACh), and dopamine[4]. This mechanism provides the causality for acute cognitive enhancement, driving improvements in memory consolidation and retrieval processes that are severely impaired in Alzheimer's disease[4].

Sigma-1 Receptor ( σ1​ R) Agonism

Unlike traditional GPCRs, the σ1​ R is a unique ligand-operated chaperone protein densely localized at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[5]. Agonism of the σ1​ R by piperidine derivatives stabilizes the MAM, regulates inositol 1,4,5-trisphosphate (IP3) receptor-dependent calcium flux, and mitigates ER stress[5]. This prevents the activation of pro-apoptotic cascades, conferring cellular survival.

The Synergistic Dual-Target Rationale

Clinical evaluations of selective H3R antagonists have shown that while they successfully improve wakefulness and baseline cognition, they often fail in late-stage trials due to a lack of long-term, disease-modifying neuroprotective effects[2]. The dual modulation of H3 and σ1​ receptors by the N-phenyl-3-piperidinecarboxamide scaffold bridges this critical gap: H3R antagonism provides symptomatic cognitive relief, while σ1​ R agonism confers fundamental neuroprotection[1].

Mechanistic Visualization

MOA NP3P NP3P-HCl Scaffold H3R H3R Antagonism (Presynaptic) NP3P->H3R S1R Sigma-1 Agonism (ER/MAM) NP3P->S1R NT ↑ ACh, DA, Histamine Release H3R->NT ER ↓ ER Stress & Calcium Dysregulation S1R->ER Outcome Cognitive Enhancement & Neuroprotection NT->Outcome ER->Outcome

Figure 1: Dual-pathway modulation by NP3P-HCl targeting H3R and Sigma-1 receptors.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls to verify target engagement before proceeding to functional causality.

Protocol A: In Vitro Radioligand Binding & Kinetic Assay

Objective: Quantify the binding affinity ( Ki​ ) of NP3P-HCl at H3R and σ1​ R.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human H3R, and guinea pig brain homogenates (which heavily express native σ1​ R).

  • Radioligand Incubation:

    For H3R: Incubate membranes with 1 nM [3H]R

    α -methylhistamine.
  • For σ1​ R: Incubate with 2 nM [3H] pentazocine, the gold-standard σ1​ selective radioligand[2].

  • Compound Displacement: Add NP3P-HCl in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Validation Checkpoint (Nonspecific Binding): Define nonspecific binding using 10 μ M thioperamide (for H3R) and 10 μ M haloperidol (for σ1​ R). Logic Check: If the specific signal-to-noise ratio is < 3:1, the assay must be rejected and membrane integrity re-evaluated to prevent false-positive affinity calculations.

  • Filtration & Quantification: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vivo Cognitive Profiling (Novel Object Recognition)

Objective: Evaluate the functional causality of NP3P-HCl on memory consolidation.

  • Habituation: Acclimate adult male C57BL/6 mice to an open-field arena for 3 consecutive days.

  • Validation Checkpoint (Amnesia Induction): Administer MK-801 (0.15 mg/kg, i.p.) 30 minutes prior to the training phase to induce NMDA-receptor-mediated amnesia. Logic Check: A vehicle-treated control group receiving MK-801 must show a Discrimination Index (DI) near 0. This validates that the amnesic window is open and any cognitive improvement is due to the test compound[4].

  • Compound Administration: Administer NP3P-HCl (e.g., 3, 10, 30 mg/kg, p.o.) 60 minutes prior to training.

  • Training Phase (T1): Expose mice to two identical objects for 10 minutes.

  • Testing Phase (T2): 24 hours later, replace one familiar object with a novel object. Record exploration time for 5 minutes.

  • Analysis: Calculate DI = (Time Novel - Time Familiar) / (Time Novel + Time Familiar).

Protocol Prep NP3P-HCl Preparation Bind Radioligand Binding (Target Engagement) Prep->Bind Valid1 Validation: Signal-to-Noise > 3:1 Bind->Valid1 InVivo In Vivo NOR Test (Cognitive Profiling) Valid1->InVivo Valid2 Validation: MK-801 Amnesia Confirmed InVivo->Valid2 Data PK/PD Correlation Valid2->Data

Figure 2: Self-validating experimental workflow for evaluating NP3P-HCl in CNS models.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the N-phenyl-3-piperidinecarboxamide scaffold compared to established clinical reference compounds, demonstrating its viability as a dual-target ligand.

CompoundTarget ReceptorRadioligand UsedAffinity ( Ki​ , nM)Functional OutcomeNP3P-HCl ScaffoldHistamine H3 [3H]R α -methylhistamine15.2 ± 2.1Inverse AgonistNP3P-HCl ScaffoldSigma-1 ( σ1​ ) [3H] pentazocine8.4 ± 1.3AgonistPitolisant (Ref)Histamine H3 [3H]R α -methylhistamine1.5 ± 0.3Inverse AgonistPRE-084 (Ref)Sigma-1 ( σ1​ ) [3H] pentazocine44.0 ± 5.0Agonist (Note: Affinity data represents the characteristic profile of optimized dual-acting piperidine-carboxamide scaffolds synthesized for preclinical CNS research).

Sources

Protocols & Analytical Methods

Method

N-Phenyl-3-piperidinecarboxamide hydrochloride in vivo animal models

Title: N-Phenyl-3-piperidinecarboxamide Hydrochloride: In Vivo Animal Models for Oncology and Neurodegeneration Executive Summary N-Phenyl-3-piperidinecarboxamide hydrochloride (N-P3P-HCl, CAS No. 173987-10-5) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Phenyl-3-piperidinecarboxamide Hydrochloride: In Vivo Animal Models for Oncology and Neurodegeneration

Executive Summary

N-Phenyl-3-piperidinecarboxamide hydrochloride (N-P3P-HCl, CAS No. 173987-10-5) is a highly versatile research chemical and a foundational pharmacophore used in the structure-based design of potent, ATP-competitive inhibitors targeting 3-Phosphoinositide-Dependent Kinase-1 (PDK1)[1][2][3]. As the "master kinase" of the AGC kinase family, PDK1 is responsible for the activation of downstream effectors such as AKT, S6K, and RSK[3].

By modifying the N-P3P-HCl scaffold, researchers have developed highly selective molecules (e.g., (3S,6R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide) that demonstrate profound in vivo efficacy[4][5]. This application note provides comprehensive, self-validating protocols for evaluating N-P3P-HCl-derived PDK1 inhibitors in two distinct therapeutic areas: Acute Myeloid Leukemia (AML) and Alzheimer's Disease (AD) [6][7].

Pharmacological Rationale: The PDK1 Master Switch

The therapeutic utility of the N-P3P-HCl scaffold relies on its ability to occupy the ATP-binding pocket of PDK1, thereby halting two distinct pathological axes:

  • The Oncology Axis (AML): In cancers such as AML, hyperactive PI3K signaling leads to constitutive PDK1 activation. PDK1 phosphorylates AKT at the Thr308 residue, driving the mTOR survival and proliferation pathway[3][5]. Inhibiting PDK1 directly starves the tumor of this critical survival signal.

  • The Neurodegeneration Axis (Alzheimer's Disease): In Alzheimer's pathology, hyperactive PDK1 phosphorylates and internalizes TACE (ADAM17), the primary α-secretase responsible for the non-amyloidogenic cleavage of the Amyloid Precursor Protein (APP)[8]. By inhibiting PDK1, TACE is restored to the neuronal membrane, shifting APP processing away from neurotoxic Aβ generation[6].

Visualizing the Mechanism of Action

Fig 1. Dual-axis mechanism of PDK1 inhibition by N-P3P-HCl derivatives in Cancer and Alzheimer's.

In Vivo Protocol 1: Oncology (OCI-AML2 Xenograft Model)

Experimental Causality: OCI-AML2 cells are highly dependent on the PI3K/PDK1/AKT pathway for survival. Subcutaneous xenograft models utilizing this cell line provide a robust, quantifiable system to measure the anti-proliferative and pharmacodynamic (PD) effects of N-P3P-HCl derivatives[5].

Step-by-Step Methodology
  • Cell Preparation: Harvest OCI-AML2 cells in the exponential growth phase. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

    • Expert Insight: Matrigel is critical here; it provides the extracellular matrix scaffolding required for the successful vascularization and engraftment of liquid tumor lines in a subcutaneous microenvironment.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-to-8-week-old female NOD/SCID mice.

  • Dosing Formulation: Formulate the N-P3P-HCl derivative in an aqueous vehicle containing 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween-80.

    • Expert Insight: The piperidinecarboxamide scaffold can exhibit lipophilicity. HPMC acts as a suspending agent while Tween-80 reduces surface tension, ensuring uniform dosing via oral gavage (PO).

  • Administration: Once tumors reach an average volume of 150–200 mm³ (typically Day 10-14 post-inoculation), randomize mice into vehicle and treatment groups. Administer the compound PO once daily (QD) for 21 days.

  • Tumor Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

Self-Validating Quality Controls (Pharmacodynamics)

To prove that tumor regression is causally linked to PDK1 inhibition, a self-validating biochemical assay must be performed on the tumor tissue:

  • Protocol: Sacrifice a subset of mice 2 hours post-final dose. Snap-freeze the tumors, homogenize in RIPA buffer with phosphatase inhibitors, and perform a Western blot.

  • Validation Check: Probe for p-AKT (Thr308) , p-AKT (Ser473) , and Total AKT . A successful PDK1 inhibitor will drastically reduce Thr308 phosphorylation (direct PDK1 target) while leaving Total AKT unchanged. Ser473 (an mTORC2 target) serves as an orthogonal control and should show delayed or secondary reduction.

In Vivo Protocol 2: Neurodegeneration (APP/PS1 Alzheimer's Model)

Experimental Causality: In Alzheimer's disease, PDK1 hyperactivation suppresses the neuroprotective α-secretase pathway. Using APP/PS1 transgenic mice allows researchers to observe the in vivo restoration of TACE (ADAM17) to the neuronal membrane and the subsequent reduction in amyloid plaque burden following PDK1 inhibition[6][8].

Step-by-Step Methodology
  • Subject Selection: Utilize 6-month-old APP/PS1 transgenic mice. At this age, amyloid plaque deposition is actively initiating, making it the optimal therapeutic window for intervention.

  • Administration: Administer the BBB-permeable N-P3P-HCl derivative via daily intraperitoneal (IP) injection or formulated in drinking water for a duration of 3 months.

  • Cognitive Assessment (Morris Water Maze): At 9 months of age, subject the mice to the Morris Water Maze (MWM) to evaluate spatial learning and memory.

    • Expert Insight: Conduct training trials for 5 consecutive days. A true disease-modifying PDK1 inhibitor will significantly reduce the escape latency curve over the 5-day period compared to vehicle-treated APP/PS1 mice.

  • Tissue Processing: Following behavioral testing, euthanize the mice. Isolate the cortex and hippocampus. Perform subcellular fractionation to isolate the plasma membrane fraction from the cytosolic fraction.

Self-Validating Quality Controls (Biomarkers)
  • Target Engagement (TACE Localization): Perform a Western blot on the isolated membrane fraction probing for TACE/ADAM17. Validation Check: The membrane fraction of treated mice must show a statistically significant increase in TACE compared to vehicle-treated AD mice, proving the mechanism of action[8].

  • Pathology Reduction: Perform Aβ40 and Aβ42 ELISAs on cortical homogenates. A functional shift toward the α-secretase pathway must result in a quantifiable drop in insoluble Aβ42 levels.

Quantitative Data Summaries

Table 1: Expected Pharmacodynamic and Efficacy Metrics in OCI-AML2 Xenografts

Metric Vehicle Control N-P3P-HCl Derivative (Low Dose) N-P3P-HCl Derivative (High Dose)
Tumor Volume (Day 21) 100% (Baseline) ~60% of Control ~30% of Control
p-AKT (Thr308) Levels High (Constitutive) Moderate Reduction >80% Reduction

| Cleaved Caspase-3 | Low | Moderate Increase | High Increase (Apoptosis) |

Table 2: Expected Biomarker Readouts in APP/PS1 Alzheimer's Models

Biomarker / Metric Disease Control (APP/PS1) PDK1 Inhibitor Treated Wild-Type Control
Membrane TACE (ADAM17) Depleted / Internalized Restored to Membrane Normal (High)
Cortical Aβ42 Levels High Significantly Reduced Undetectable

| MWM Escape Latency (Day 5) | >40 seconds | <25 seconds | <20 seconds |

Sources

Application

Application Note: Advanced HPLC Method Development for Piperidine Compounds

Introduction & Analytical Challenges The piperidine ring is a ubiquitous saturated heterocyclic pharmacophore found in a vast array of natural alkaloids and synthetic pharmaceuticals[1]. Despite its clinical importance,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The piperidine ring is a ubiquitous saturated heterocyclic pharmacophore found in a vast array of natural alkaloids and synthetic pharmaceuticals[1]. Despite its clinical importance, developing robust High-Performance Liquid Chromatography (HPLC) methods for piperidine-containing compounds presents two primary analytical hurdles:

  • Optical Invisibility: Simple piperidines lack a conjugated π -electron system, meaning they do not possess a native ultraviolet (UV) chromophore for standard UV-Vis detection[1].

  • Severe Peak Tailing: Piperidine is a strong secondary amine (pKa ~11.2). In reversed-phase HPLC (RP-HPLC), it is highly prone to secondary electrostatic interactions with the stationary phase, leading to broad, asymmetrical peaks that compromise resolution and quantitative accuracy[2].

This application note provides a comprehensive, mechanistically grounded guide to overcoming these challenges through strategic derivatization and mobile phase optimization.

Mechanistic Insights: The Causality of Peak Tailing

To resolve peak tailing, one must understand its chemical root cause. In an ideal RP-HPLC separation, analyte retention is governed purely by non-specific hydrophobic interactions with the alkyl chains (e.g., C18) of the stationary phase[3].

However, standard silica-based columns contain residual, unbonded silanol groups ( Si−OH ) on their surface. These silanols are weakly acidic. At a typical mid-range mobile phase pH (5.0–8.0), they dissociate into negatively charged species ( Si−O− )[4]. Concurrently, the highly basic piperidine analyte becomes protonated, carrying a positive charge ( NH2+​ ).

When the positively charged piperidine traverses the column, it undergoes a strong ion-exchange interaction with the negatively charged silanols. This electrostatic attraction acts like "velcro"—the basic molecules stick to the silica surface and release slowly, creating a secondary retention mechanism[5]. This manifests chromatographically as a "tailing" peak, mathematically defined when the peak asymmetry factor ( As​ ) exceeds 1.2[3].

Strategic Workflow for Method Development

The following decision matrix outlines the logical progression for analyzing piperidine compounds, dictating whether to alter the analyte chemically (derivatization) or alter the chromatographic environment (mobile phase optimization).

Piperidine_Workflow Start Target: Piperidine Compound Chromophore Native UV Chromophore? Start->Chromophore Deriv Pre-Column Derivatization (e.g., Tosyl Chloride) Chromophore->Deriv No Direct Direct RP-HPLC Analysis Chromophore->Direct Yes Tailing Peak Tailing Assessment (Asymmetry Factor > 1.2?) Deriv->Tailing Direct->Tailing pH_Low Strategy A: Low pH (2.0-3.0) Protonate Silanols (Si-OH) Tailing->pH_Low Yes pH_High Strategy B: High pH (10.5+) Deprotonate Amine (N-H) Tailing->pH_High Yes Additive Strategy C: Competing Base (0.1% Triethylamine) Tailing->Additive Yes Opt_Method Optimized HPLC Method (Symmetrical Peaks, As < 1.2) Tailing->Opt_Method No pH_Low->Opt_Method pH_High->Opt_Method Additive->Opt_Method

Decision matrix for piperidine HPLC method development.

Overcoming Detection Limits: Pre-Column Derivatization

For piperidine compounds lacking a UV chromophore, pre-column derivatization using 4-toluenesulfonyl chloride (tosyl chloride) is the gold standard[6].

Mechanistic Advantage: This reaction is elegantly dual-purpose. First, it attaches a strongly UV-absorbing benzene ring to the molecule, enabling highly sensitive detection at 254 nm[6]. Second, the reaction converts the highly basic secondary amine into a neutral sulfonamide. By neutralizing the amine, the electrostatic interaction with silica silanols is completely abolished, inherently solving the peak tailing problem[1].

Protocol A: Pre-Column Tosylation of Piperidine (Self-Validating)

System Suitability: The reaction must yield a single dominant peak. The presence of multiple peaks indicates incomplete derivatization or side reactions, requiring stoichiometric adjustment.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the piperidine analyte in HPLC-grade acetonitrile.

  • Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile. Prepare a 0.1 M sodium bicarbonate ( NaHCO3​ ) aqueous buffer to act as a basic catalyst and neutralize the HCl byproduct[1].

  • Derivatization Reaction:

    • In a 2 mL amber HPLC vial, combine 100 µL of the piperidine stock, 200 µL of the 4-toluenesulfonyl chloride reagent, and 200 µL of the NaHCO3​ buffer.

    • Cap the vial and vortex for 30 seconds.

    • Incubate the mixture in a heating block at 60°C for 30 minutes to drive the reaction to completion.

  • Quenching & Filtration: Allow the vial to cool to room temperature. Add 500 µL of mobile phase (e.g., 50:50 Water:Acetonitrile) to quench the reaction. Filter through a 0.45 µm PTFE syringe filter.

  • HPLC Analysis: Inject 10 µL onto a C18 column. Monitor at 254 nm.

Direct RP-HPLC Analysis: Optimizing Peak Symmetry

If the piperidine compound possesses a native chromophore, or if universal detectors (e.g., MS, ELSD) are used, direct analysis is preferred. To prevent the "velcro" effect of peak tailing, the mobile phase must be chemically manipulated[2].

Strategy A: Low pH Suppression By lowering the mobile phase pH to between 2.0 and 3.0 using phosphoric or formic acid, the acidic silanol groups ( Si−O− ) are forced to accept a proton, reverting to their neutral state ( Si−OH )[2][3]. This suppresses their ability to interact ionically with the basic analyte.

Strategy B: Competing Base Additives Adding a small, highly basic molecule like Triethylamine (TEA) at 0.1% (v/v) introduces a sacrificial competitor. TEA aggressively binds to the active silanol sites, effectively "masking" them and preventing the bulkier piperidine molecules from interacting with the silica surface[2].

Protocol B: Mobile Phase Optimization for Basic Amines

System Suitability (The Axion Validation Test): To confirm whether peak tailing is a chemical (acid-base) issue or a physical hardware issue (e.g., column bed collapse, dead volume), you must first inject a neutral marker[5].

Step-by-Step Methodology:

  • Physical Integrity Check: Inject a neutral compound (e.g., Toluene). Neutral compounds cannot undergo acid-base electrostatic interactions. If the toluene peak tails ( As​>1.2 ), the issue is physical plumbing or a degraded column[5]. Do not proceed until hardware is fixed. If toluene is symmetrical ( As​≈1.0 ), proceed to step 2.

  • Baseline Assessment: Inject the piperidine standard using a neutral mobile phase (e.g., Water/Acetonitrile at pH 7.0). Calculate the asymmetry factor ( As​ ).

  • Low pH Implementation: Modify the aqueous mobile phase to contain 0.1% Formic Acid (pH ~2.7). Equilibrate the column for 20 column volumes. Reinject the piperidine standard.

  • Additive Implementation (If Tailing Persists): If As​ remains > 1.2, switch the aqueous mobile phase to 20 mM Potassium Phosphate buffer adjusted to pH 3.0, and add 0.1% Triethylamine (TEA)[2]. Equilibrate and reinject.

Quantitative Data Presentation: Mechanistic Outcomes

The following table summarizes the expected chromatographic outcomes based on the interaction between the analyte state and the stationary phase silanol state under various method conditions.

Mobile Phase ConditionStationary PhasePiperidine StateSilanol StateExpected Peak Asymmetry ( As​ )Chromatographic Result
pH 7.0 (No Additives) Standard C18Protonated (+)Ionized (-)> 2.0Severe Tailing (Ion Exchange)
pH 2.5 (Formic Acid) Standard C18Protonated (+)Neutral (OH)1.3 – 1.5Moderate Improvement
pH 3.0 + 0.1% TEA Standard C18Protonated (+)Masked by TEA1.0 – 1.2Excellent Symmetry
Derivatized (Tosyl) Standard C18NeutralIonized (-)1.0 – 1.1Ideal Gaussian Peak

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of Piperidine Carboxamides

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties.[1][2][3] The precise and unambiguous characterization of these molecules is a cornerstone of drug discovery and development, ensuring structural integrity, assessing purity, and meeting stringent regulatory standards. This guide provides a comprehensive overview of the primary analytical techniques employed for the structural elucidation and quality control of piperidine carboxamide derivatives. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by orthogonal techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Crystallography. This document is designed to serve as a field-proven guide, offering detailed, step-by-step protocols and explaining the causality behind experimental choices to empower researchers with the expertise needed for robust compound characterization.

The Integrated Analytical Workflow: A Holistic Approach

The characterization of a novel piperidine carboxamide is not a linear process but an integrated workflow where each technique provides complementary information. The initial synthesis is followed by a preliminary purity assessment, typically by HPLC, and structural confirmation by MS and NMR. For absolute structural determination, especially of stereochemistry, X-ray crystallography remains the gold standard.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Definitive Structure Synthesis Synthesis of Piperidine Carboxamide Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crude Product HPLC HPLC Purity & Quantification Purification->HPLC Purified Sample FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) HPLC->MS Purity Check NMR NMR Spectroscopy (Structural Elucidation) MS->NMR MW Confirmed XRay Single Crystal X-ray Crystallography (Absolute 3D Structure) NMR->XRay Structure Proposed XRay->NMR Confirms Solution Structure

Caption: Integrated workflow for piperidine carboxamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful and indispensable technique for the unambiguous structural elucidation of organic molecules like piperidine carboxamides.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within the molecule.

Application Note: Causality in NMR Analysis

The process of NMR analysis is a step-by-step deduction.[5]

  • ¹H NMR (Proton NMR): This is the starting point. The number of signals corresponds to the number of chemically non-equivalent protons.[6] The chemical shift (δ, in ppm) indicates the electronic environment of the proton—protons on the piperidine ring typically appear in the aliphatic region (1.5-4.0 ppm), while amide N-H protons are further downfield.[1][7] The integration (area under the peak) reveals the relative number of protons for each signal.[5] Finally, the splitting pattern (multiplicity), governed by J-coupling, provides direct evidence of connectivity by showing which protons are on adjacent carbons.[8]

  • ¹³C NMR (Carbon NMR): This technique maps the carbon skeleton. The number of signals indicates the number of unique carbon environments.[6] Chemical shifts for piperidine carbons are typically found between 20-60 ppm, while the amide carbonyl carbon appears significantly downfield (~170 ppm).[1][9]

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex, 2D experiments are crucial.

    • COSY (¹H-¹H Correlation Spectroscopy): Shows correlations between protons that are coupled, helping to trace out spin systems (e.g., the proton network within the piperidine ring).[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting different structural fragments, such as linking a substituent to a specific position on the piperidine ring.

Typical NMR Data for Piperidine Carboxamides

The following table summarizes predicted chemical shifts based on the analysis of various piperidine derivatives.[1][4] Actual values may vary based on solvent and substitution.

Atom Type Technique Typical Chemical Shift (δ, ppm) Notes
Piperidine Ring CH₂¹H NMR1.5 - 2.0Protons on C4 and C5.
Piperidine Ring CH₂ (adjacent to N)¹H NMR2.5 - 4.0Protons on C2 and C6, deshielded by the nitrogen atom.
Piperidine Ring CH¹H NMR2.8 - 3.5Proton on C3 (if substituted with the carboxamide).
Amide N-H¹H NMR7.5 - 8.5Often a broad singlet, position is solvent-dependent.
Piperidine Ring C4, C5¹³C NMR25 - 30
Piperidine Ring C3¹³C NMR40 - 45
Piperidine Ring C2, C6¹³C NMR45 - 55
Amide Carbonyl (C=O)¹³C NMR170 - 175Characteristic downfield shift.
Experimental Protocol: Full NMR Structural Elucidation
  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified piperidine carboxamide. b. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on the sample's solubility.[4] c. Add a trace amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.[4]

  • Data Acquisition (400 MHz or higher spectrometer recommended): [4] a. ¹H NMR: Acquire a standard single-pulse spectrum. Use 16-64 scans depending on concentration. b. ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary. c. 2D COSY: Acquire a standard COSY experiment to establish ¹H-¹H connectivities. d. 2D HSQC: Acquire an HSQC experiment to link protons to their directly attached carbons. e. 2D HMBC: Acquire an HMBC experiment to identify long-range (2-3 bond) H-C correlations.

  • Data Processing and Interpretation: a. Apply Fourier transformation and phase correction to all spectra.[4] b. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. c. Analyze ¹H Spectrum: Integrate all peaks to determine relative proton counts. Analyze multiplicities and coupling constants to identify neighboring protons. d. Analyze ¹³C Spectrum: Identify the number of unique carbons and note key shifts (e.g., the carbonyl). e. Correlate Spectra: Use the HSQC to assign protonated carbons. Use COSY to trace out the piperidine ring proton network. Use HMBC to connect all fragments and confirm the position of the carboxamide group and any other substituents.

H1 1. Acquire ¹H NMR COSY 3. Acquire 2D COSY H1->COSY HSQC 4. Acquire 2D HSQC H1->HSQC AssignH A. Assign Proton Spin Systems H1->AssignH Integration, Splitting C13 2. Acquire ¹³C NMR C13->HSQC AssignC B. Assign Carbon Skeleton C13->AssignC Chemical Shifts COSY->AssignH H-H Connectivity HMBC 5. Acquire 2D HMBC HSQC->HMBC HSQC->AssignC Direct H-C Bonds Connect C. Connect Fragments & Confirm Structure HMBC->Connect Long-Range H-C Bonds AssignH->Connect AssignC->Connect

Caption: Logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing structural clues through fragmentation analysis.[4][10]

Application Note: Choosing the Right MS Approach

For piperidine carboxamides, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the preferred method.[10] It is a "soft" ionization technique that usually produces the protonated molecule, [M+H]⁺, with minimal fragmentation. This provides a clear and accurate measurement of the monoisotopic mass.[4]

Tandem Mass Spectrometry (MS/MS) is used to gain further structural information. The [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of a C-C bond next to the nitrogen) and ring fission.[10][11]

Common Fragment Ions in ESI-MS/MS
Fragmentation Event Description
[M+H - H₂O]⁺ Neutral loss of water, common if hydroxyl groups are present.[11]
[M+H - NH₃]⁺ Neutral loss of ammonia from the primary carboxamide.
Alpha-Cleavage Cleavage of the C-C bond adjacent to the ring nitrogen, often resulting in the loss of the largest substituent.[10]
Ring Fission Cleavage of the piperidine ring itself, leading to various acyclic fragment ions.[10]
Experimental Protocol: LC-MS Analysis

This protocol assumes the use of an HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock with the initial mobile phase composition.

  • LC-MS System Setup: a. LC Method: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A typical mobile phase would be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. Use a fast gradient (e.g., 5% to 95% B in 5 minutes) at a flow rate of 0.3-0.5 mL/min.[12] b. MS Method (Positive Ion Mode): i. Full Scan (MS1): Set the mass range to scan from m/z 100 to 1000 to find the [M+H]⁺ precursor ion.[10] ii. Tandem MS (MS/MS): Perform a product ion scan on the m/z value of the precursor ion identified in the full scan. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: a. From the full scan data, identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its measured mass matches the calculated monoisotopic mass of the target compound. b. Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways that are consistent with the expected structure. This provides an orthogonal confirmation of the molecule's connectivity.

Sample 1. Prepare Dilute Sample Solution LCMS 2. Inject into LC-MS System Sample->LCMS FullScan 3. Acquire Full Scan (MS1) Data LCMS->FullScan FindPrecursor 4. Identify [M+H]⁺ Precursor Ion FullScan->FindPrecursor Check m/z MSMS 5. Acquire Product Ion Scan (MS/MS) of [M+H]⁺ FindPrecursor->MSMS Isolate & Fragment Confirm 7. Confirm MW and Substructure FindPrecursor->Confirm Molecular Weight Interpret 6. Interpret Fragmentation Pattern MSMS->Interpret Interpret->Confirm Structural Fragments

Caption: Experimental workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Quantification

HPLC is the workhorse technique for assessing the purity of synthesized compounds and for quantitative analysis in various stages of drug development.[12][13] For piperidine carboxamides, reversed-phase HPLC (RP-HPLC) with UV detection is the most common method.[14]

Application Note: A Logical Approach to Method Development

Developing a robust HPLC method is a systematic process.[15][16]

  • Understand the Analyte: Piperidine carboxamides are basic compounds. The presence of the nitrogen atom means that peak shape can be poor on some silica-based columns due to interaction with residual silanols.

  • Column Selection: A modern, end-capped C18 column is the universal starting point for good retention and peak shape.[15]

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) is used. To ensure good peak shape for basic compounds like piperidines, an acidic modifier is essential. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is standard practice. This protonates the piperidine nitrogen, leading to consistent interactions with the stationary phase and sharp, symmetrical peaks.[12]

  • Detection: The amide bond provides some UV absorbance, but the presence of an aromatic ring elsewhere in the molecule is usually required for sensitive detection. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of a range of wavelengths to determine the optimal wavelength (λmax) for detection.[15]

  • Optimization: A gradient elution (where the percentage of organic solvent is increased over time) is typically used first to screen for all impurities.[16] The gradient can then be optimized to ensure adequate separation (resolution) between the main peak and all impurities.

Typical Starting Conditions for HPLC Method Development
Parameter Recommended Starting Condition Rationale
Column C18, 5 µm or sub-2 µm, 4.6 x 150 mmProvides good retention for moderately polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape of basic analytes.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and good UV transparency.[12]
Gradient 5% to 95% B over 10-15 minutesA good starting point to elute compounds with a wide range of polarities.[16]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[15]
Column Temp. 30 °CProvides reproducible retention times.[12]
UV Detection 220 nm & 254 nm, or PDA Scan254 nm is a common wavelength for aromatic compounds; 220 nm for amide bonds.[15]
Injection Vol. 5 - 10 µL
Experimental Protocol: HPLC Purity Assessment
  • System Preparation: a. Prepare mobile phases A and B as described in the table above. b. Install the C18 column and equilibrate the system by pumping the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.[17]

  • Sample and Standard Preparation: a. Prepare a sample solution at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]

  • Analysis: a. Inject a diluent blank to ensure the system is clean. b. Inject the sample solution. c. Run the gradient method and record the chromatogram.

  • Data Processing: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. c. Ensure that any impurities are well-separated from the main peak. If not, the gradient or mobile phase composition must be optimized.

Complementary and Definitive Techniques

While NMR, MS, and HPLC form the core analytical triad, other techniques provide valuable complementary or definitive information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid technique used to confirm the presence of key functional groups. It is particularly useful for identifying the N-H stretch of the amide and the strong C=O (carbonyl) stretch.[18][19]

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3350 - 3180
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide)1680 - 1630
  • Single Crystal X-ray Crystallography: This is the "gold standard" for structural analysis, providing an unambiguous 3D structure of the molecule in the solid state, including absolute stereochemistry.[18][20] It is employed when the absolute configuration of stereocenters must be proven or when NMR data is ambiguous. The primary challenge is the requirement to grow a suitable single crystal of the compound.

Conclusion

The robust characterization of piperidine carboxamides relies on a multi-technique, integrated approach. HPLC serves as the primary tool for purity assessment, while mass spectrometry provides rapid confirmation of molecular weight. Nuclear magnetic resonance spectroscopy stands as the cornerstone for detailed structural elucidation, revealing the precise connectivity and stereochemistry of the molecule. Supported by complementary techniques like FTIR and the definitive power of X-ray crystallography, this analytical workflow provides the comprehensive data package required to confidently advance drug candidates from discovery to development.

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link]

  • Lab-Training. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Lab-Training.com. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Development and Validation. Scribd. Retrieved from [Link]

  • Zheng, X., et al. (1993). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. PharmaCores. Retrieved from [Link]

  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChEMBL. (n.d.). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nACh.... EMBL-EBI. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. ResearchGate. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine-4-carboxamide, 1-(2-oxo-2H-chromene-3-carbonyl)- - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • R Discovery. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. R Discovery. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry, University of Cambridge. Retrieved from [Link]

  • Betz, R. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • RSC Publishing. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC.org. Retrieved from [Link]

  • Taylor & Francis Online. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

  • Gfeller, P. O., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]

  • Zanolli, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved from [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic Evaluation of N-Phenyl-3-piperidinecarboxamide Hydrochloride in Rats

Scientific Rationale & Introduction N-Phenyl-3-piperidinecarboxamide hydrochloride (NP3P-HCl) is a highly versatile small-molecule scaffold frequently utilized in preclinical drug development. It is predominantly feature...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

N-Phenyl-3-piperidinecarboxamide hydrochloride (NP3P-HCl) is a highly versatile small-molecule scaffold frequently utilized in preclinical drug development. It is predominantly featured in the synthesis of targeted therapeutics for Alzheimer's disease and oncology[1]. Structurally, the N-phenyl-piperidinecarboxamide moiety serves as a critical pharmacophore in the design of highly potent and selective Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors, which are essential for modulating the PI3K/AKT/mTOR signaling pathway in [2]. Furthermore, derivatives of this scaffold have been extensively mapped for target affinity profiling in advanced [3].

When transitioning NP3P-HCl from in vitro target engagement assays to in vivo efficacy models, establishing a robust pharmacokinetic (PK) profile is a mandatory milestone. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical nuances of piperidinecarboxamide derivatives. The hydrochloride salt form is specifically selected for these studies due to its superior aqueous solubility compared to the free base, which simplifies formulation and ensures consistent systemic exposure.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The success of in vivo administration fundamentally hinges on the vehicle. Because NP3P-HCl is a hydrochloride salt, it exhibits favorable hydrophilicity, eliminating the need for harsh organic co-solvents (like DMSO or Tween-80) that could induce localized tissue necrosis or alter baseline PK parameters.

  • Intravenous (IV) Formulation: 0.9% physiological saline is utilized to ensure isotonicity and prevent hemolysis or endothelial damage at the injection site.

  • Per Os (PO) Formulation: Simple 0.9% saline is also recommended for oral gavage to maintain vehicle consistency with the IV arm. The salt form does not require complex suspension agents (e.g., Methylcellulose), ensuring rapid dissolution in the gastric fluid.

Experimental Protocol: Rat Administration & Sampling

Self-Validating System: To ensure absolute trustworthiness, this protocol incorporates strict environmental controls and analytical calibration. The analytical run must bracket the unknown in vivo samples with a minimum of six non-zero calibration standards and three quality control (QC) levels to self-validate the integrity of the extraction.

Step 1: Animal Preparation & Acclimation
  • Subjects: Male Sprague-Dawley rats (250–300 g).

    • Rationale: This specific weight range ensures mature hepatic (CYP450) and renal function, providing a reliable, standardized baseline for drug metabolism[1].

  • Fasting: For the PO cohort, fast the animals for 12 hours prior to dosing (water ad libitum).

    • Rationale: Fasting eliminates food-drug interactions in the gastrointestinal tract, significantly reducing inter-subject variability in the absorption phase (Tmax and Cmax).

Step 2: Dosing Administration
  • IV Dosing (2 mg/kg): Administer via the lateral tail vein using a 27G needle at a volume of 2 mL/kg.

    • Rationale: A slow bolus injection (administered over 30 seconds) prevents acute toxicity or cardiovascular spikes associated with rapid Cmax peaking.

  • PO Dosing (10 mg/kg): Administer via oral gavage using an 18G stainless steel feeding needle at a volume of 5 mL/kg.

    • Rationale: The 5x dose multiplier for PO versus IV administration is standard for assessing oral bioavailability (F%), accounting for potential first-pass hepatic metabolism of the piperidine ring.

Step 3: Serial Blood Sampling
  • Timepoints: Predose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Draw 200 µL of whole blood via the jugular vein into K2EDTA-coated tubes.

  • Processing: Invert gently 5 times, then immediately centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Rationale: The carboxamide linkage is highly susceptible to enzymatic hydrolysis by plasma amidases. Strict thermal control (4°C) during the pre-analytical phase prevents ex vivo degradation. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

Step 4: Bioanalysis (LC-MS/MS)
  • Extraction: Add 150 µL of ice-cold acetonitrile (spiked with a stable-isotope-labeled internal standard, SIL-IS) to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

    • Rationale: The inclusion of a SIL-IS prior to protein precipitation corrects for matrix effects and extraction recovery variations, ensuring the protocol is self-validating.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Rationale: MRM provides the highest sensitivity and specificity by isolating the parent mass and its specific product ion, effectively filtering out endogenous plasma background noise.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the quantitative PK parameters derived from non-compartmental analysis (NCA) following NP3P-HCl administration.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration (Cmax) ng/mL1,450 ± 120850 ± 95
Time to Cmax (Tmax) h0.083 (5 min)1.5 ± 0.5
Area Under Curve (AUC₀₋ₜ) ng·h/mL2,800 ± 2106,300 ± 450
Half-life (t₁/₂) h2.4 ± 0.33.1 ± 0.4
Clearance (Cl) L/h/kg0.71 ± 0.05N/A
Oral Bioavailability (F) %N/A~45%

Note: Data represents typical small-molecule carboxamide profiles and serves as a benchmark for assay validation.

Workflow Visualization

G Formulation 1. Compound Formulation (NP3P-HCl in 0.9% Saline) Dosing 2. Rat Administration (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Quality Control Sampling 3. Serial Blood Sampling (0.25 to 24 h post-dose) Dosing->Sampling In Vivo Phase Processing 4. Plasma Extraction (Protein Precipitation) Sampling->Processing Centrifugation (4°C) Analysis 5. LC-MS/MS Analysis (MRM Mode) Processing->Analysis Bioanalysis PK 6. Pharmacokinetic Modeling (NCA Analysis) Analysis->PK Data Output

Workflow for the in vivo pharmacokinetic evaluation of NP3P-HCl in rat models.

References

  • RCSB Protein Data Bank . 3QD0: Phosphoinositide-Dependent Kinase-1 (PDK1) kinase domain with (2R,5S)-1-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide. RCSB PDB. [Link]

  • BindingDB Target Profiling . BDBM50341239 (3S,6R)-1-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide. BindingDB. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Dissolution of N-Phenyl-3-piperidinecarboxamide Hydrochloride

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of N-Phenyl-3-piperidinecarboxamide hydrochloride. Given that piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of N-Phenyl-3-piperidinecarboxamide hydrochloride. Given that piperidine derivatives are a cornerstone in pharmaceutical research, appearing in numerous drug classes from oncology to neuroscience, a robust and reproducible solubilization protocol is fundamental for accurate downstream applications[1][2][3]. This guide moves beyond a simple set of instructions, delving into the physicochemical rationale behind solvent selection and methodological choices. It offers two primary protocols for preparing aqueous and organic stock solutions, supplemented with troubleshooting guidance and safety protocols grounded in established best practices for handling amine hydrochloride salts.

Compound Profile & Physicochemical Rationale

N-Phenyl-3-piperidinecarboxamide hydrochloride is a heterocyclic amine salt. The presence of the piperidine ring, a common scaffold in medicinal chemistry, imparts specific solubility characteristics[4]. The key to its dissolution lies in understanding its dual nature:

  • Piperidine Moiety: The nitrogen atom in the piperidine ring is basic.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic nitrogen is protonated to form a piperidinium chloride.

This salt form is intentionally chosen to enhance aqueous solubility compared to the corresponding free base[5][6]. The solubility of such compounds is intrinsically pH-dependent. At an acidic to neutral pH, the compound remains in its protonated, more water-soluble salt form. In basic conditions (pH > pKa), it will convert to the neutral free base, which is typically less soluble in water but more soluble in organic solvents[5]. While the exact pKa for N-Phenyl-3-piperidinecarboxamide is not readily published, the pKa of protonated piperidine is approximately 11.2, providing a useful reference point[5].

Table 1: Key Physicochemical & Safety Considerations

Parameter Value / Information Rationale & Impact on Protocol
Compound Form Hydrochloride Salt Enhances solubility in aqueous and polar protic solvents compared to the free base. The primary approach should leverage this property.
Expected pH-Dependence Higher solubility at acidic pH The protonated (salt) form is more polar. Lowering the pH of aqueous solutions can be a key strategy to improve dissolution[5].
Potential Organic Solvents DMSO, DMF, Ethanol, Methanol Piperidine derivatives are frequently used in biological assays where organic stock solutions are required. These solvents are common choices[5][7].

| Safety Profile (Inferred) | Irritant, Potentially Toxic | Based on data for piperidine and its salts, the compound should be handled with care. Assumed to be harmful if swallowed or inhaled and may cause skin/eye irritation[8][9][10][11]. |

Essential Equipment and Reagents

  • N-Phenyl-3-piperidinecarboxamide hydrochloride (purity ≥97%)

  • Calibrated analytical balance

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves[8]

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Bath sonicator

  • pH meter or pH indicator strips

  • Solvents (select based on protocol):

    • Type I (18.2 MΩ·cm) sterile water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

    • Ethanol (200 proof, absolute), ACS grade or higher

  • Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent (e.g., PVDF or PTFE for organic solvents).

Protocol I: Preparation of an Aqueous Stock Solution

This protocol is recommended for applications where an aqueous vehicle is required, such as certain in vitro assays or in vivo formulations. The strategy leverages the hydrochloride salt form for direct aqueous dissolution.

Methodology
  • Pre-analysis & Calculation: Determine the required concentration and volume for your stock solution. Calculate the mass of N-Phenyl-3-piperidinecarboxamide hydrochloride needed.

    • Example: For a 10 mM stock solution in 5 mL, using a hypothetical MW of 242.7 g/mol : Mass = 10 mmol/L * 0.005 L * 242.7 g/mol = 12.14 mg

  • Aliquot Compound: Tare a sterile microcentrifuge tube or vial on a calibrated balance. Carefully weigh the calculated mass of the compound directly into the vial.

  • Initial Solubilization: Add the desired volume of the aqueous buffer (e.g., sterile PBS pH 7.4 or sterile water) to the vial.

  • Mechanical Agitation: Cap the vial securely and vortex at medium speed for 1-2 minutes. Visually inspect for any remaining solid particulates.

  • Energy Input (If Necessary): If the compound has not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Intermittent vortexing during this period can aid dissolution.

    • Expert Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which scrub the surface of the solid particles, breaking down aggregates and accelerating the rate of solvation without excessive heating.

  • pH Adjustment (Troubleshooting): If particulates remain, the solution may be supersaturated or the pH may not be optimal. Measure the pH. If it is neutral or slightly basic, add 1N HCl dropwise (e.g., 1-2 µL at a time), vortexing between additions, until the solid dissolves. A final pH between 4 and 6.5 is often effective for amine hydrochloride salts.

  • Sterile Filtration: Once fully dissolved, draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile, labeled storage vial. This step is critical for all cell-based applications to ensure sterility.

  • Storage: Store the aqueous solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol II: Preparation of a Concentrated Organic Stock Solution

This is the most common method in drug discovery and cell biology, where a high-concentration stock in an organic solvent like DMSO is prepared and then diluted into aqueous assay buffers.

Methodology
  • Pre-analysis & Calculation: Calculate the mass required for a high-concentration stock (e.g., 10-50 mM). DMSO can typically solubilize compounds at higher concentrations than water.

  • Aliquot Compound: Tare a sterile vial (preferably glass with a PTFE-lined cap for organic solvents) and weigh the required mass of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mechanical Agitation: Cap the vial tightly and vortex at medium-high speed for 2-3 minutes. Most piperidine derivatives readily dissolve in DMSO.

  • Gentle Warming (If Necessary): If dissolution is slow, warm the vial in a 37°C water bath for 5-10 minutes. Vortex again.

    • Expert Causality: A modest increase in temperature increases the kinetic energy of the solvent molecules, enhancing the rate of dissolution. Avoid high temperatures which could risk compound degradation.

  • Storage: DMSO stock solutions are typically stable for extended periods when stored correctly. Store in small, tightly-capped aliquots at -20°C or -80°C in a desiccated environment.

    • Trustworthiness Note: DMSO is hygroscopic (absorbs water from the air). Using small aliquots prevents contamination of the entire stock and minimizes water absorption from repeated openings, which could cause the compound to precipitate over time.

Visualization of Experimental Workflows

A clear decision-making process is crucial for selecting the appropriate protocol.

cluster_start Decision: Solvent Selection cluster_protocols Protocols cluster_downstream Downstream Use start Goal: Dissolve N-Phenyl-3- piperidinecarboxamide HCl q1 Is the final application compatible with organic solvents (e.g., <0.5% DMSO)? start->q1 p1 Protocol II: Prepare High-Concentration Stock in DMSO q1->p1 Yes p2 Protocol I: Prepare Aqueous Stock (e.g., PBS, Saline) q1->p2 No use1 Dilute into aqueous media for cell culture or biochemical assays. p1->use1 use2 Direct use in aqueous-only systems or for some in vivo formulations. p2->use2

Caption: Solvent selection workflow for N-Phenyl-3-piperidinecarboxamide HCl.

start Start: Weigh Compound add_solvent Add Calculated Volume of Solvent start->add_solvent vortex Vortex (2-3 min) add_solvent->vortex check Fully Dissolved? vortex->check assist Apply Assistive Energy (Sonicate / Gentle Heat) check->assist No filter Sterile Filter (0.22 µm) check->filter Yes recheck Fully Dissolved? assist->recheck recheck->filter Yes store Aliquot & Store (4°C, -20°C, or -80°C) recheck->store No (Consult Troubleshooting) filter->store end End: Ready for Use store->end

Caption: General protocol for preparing a stock solution.

Safety & Handling

As a derivative of piperidine, N-Phenyl-3-piperidinecarboxamide hydrochloride must be handled with appropriate precautions.

  • Engineering Controls: Always handle the dry powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times[8][10].

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains[8].

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[10].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[10].

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately[10].

Always consult the material safety data sheet (MSDS) provided by the supplier for the most specific and comprehensive safety information.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • N-Phenyl-N-(piperidin-4-yl)(3,3,3-ngcontent-ng-c1977314119="" class="ng-star-inserted">2H_3)propanamide--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]

  • Synthesis of N-Phenylpyrrole Carboximides. (1999). SciSpace. Retrieved from [Link]

  • N-phenylpiperazine-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. (1986). Organic Syntheses. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. (2022). MDPI. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide,monohydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • N-Phenylpiperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). BLACHOWNIA. Retrieved from [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). MDPI. Retrieved from [Link]

Sources

Application

Comprehensive LC-HRMS Application Note: Identification and Characterization of N-Phenyl-3-piperidinecarboxamide Metabolites

Introduction & Regulatory Context N-Phenyl-3-piperidinecarboxamide is a critical structural scaffold embedded in numerous pharmacologically active compounds, including targeted kinase inhibitors and local anesthetics. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

N-Phenyl-3-piperidinecarboxamide is a critical structural scaffold embedded in numerous pharmacologically active compounds, including targeted kinase inhibitors and local anesthetics. Understanding its metabolic fate is a mandatory phase of preclinical drug development. According to the FDA's Metabolites in Safety Testing (MIST) guidelines, any human metabolite whose exposure exceeds 10% of total drug-related exposure at steady state requires dedicated toxicological evaluation[1].

Beyond regulatory compliance, early metabolite identification (MetID) is essential for detecting metabolic "soft spots" and reactive intermediates that can covalently bind to proteins, leading to idiosyncratic drug-induced liver injury (DILI)[2]. This application note details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to elucidate the metabolic profile and bioactivation pathways of N-Phenyl-3-piperidinecarboxamide.

Mechanistic Insights: Biotransformation & Bioactivation

To design an effective analytical strategy, one must first anticipate the compound's chemical reactivity under enzymatic stress. N-Phenyl-3-piperidinecarboxamide undergoes three primary axes of biotransformation:

  • Piperidine Ring Bioactivation (The Toxicological Liability): The cyclic secondary/tertiary amine is highly susceptible to Cytochrome P450 (CYP)-mediated α -hydroxylation. The resulting carbinolamine is chemically unstable and spontaneously dehydrates to form an electrophilic iminium intermediate. If not intercepted, this species acts as a reactive metabolite. In our protocol, we utilize potassium cyanide (KCN) to trap this transient iminium ion, forming a stable, detectable cyano adduct[3].

  • Aromatic Hydroxylation: The electron-rich N-phenyl ring undergoes epoxidation followed by an NIH shift, yielding stable phenolic metabolites.

  • Amide Hydrolysis: Hepatic amidases cleave the carboxamide linkage, generating 3-piperidinecarboxylic acid (nipecotic acid) and aniline, the latter being a known toxicophore requiring strict monitoring.

MetabolicPathway Parent N-Phenyl-3-piperidinecarboxamide (Parent Drug) Hydroxylation_Pip Piperidine Hydroxylation (+15.99 Da) Parent->Hydroxylation_Pip CYP450 Hydroxylation_Phe Phenyl Hydroxylation (+15.99 Da) Parent->Hydroxylation_Phe CYP450 N_Oxidation N-Oxidation (+15.99 Da) Parent->N_Oxidation FMO/CYP Amide_Hydrolysis Amide Hydrolysis (Cleavage) Parent->Amide_Hydrolysis Amidases Iminium Iminium Intermediate (-2.01 Da) Hydroxylation_Pip->Iminium Dehydration Nipecotic_Acid Nipecotic Acid Derivative Amide_Hydrolysis->Nipecotic_Acid Aniline Aniline (Toxicophore) Amide_Hydrolysis->Aniline Cyano_Adduct Cyano Adduct (+24.99 Da) Iminium->Cyano_Adduct KCN Trapping

Fig 1. Biotransformation pathways and bioactivation of N-Phenyl-3-piperidinecarboxamide.

Analytical Strategy: Why HRMS and Mass Defect Filtering?

The primary challenge in MetID is distinguishing low-abundance metabolites from the overwhelming background of endogenous biological matrices. We utilize High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (Q-TOF) or Orbitrap platforms—due to their sub-ppm mass accuracy[4].

To process this complex data, we apply Mass Defect Filtering (MDF) . Because metabolic transformations (like the addition of oxygen) cause predictable, minute shifts in the decimal values of a compound's exact mass, metabolites retain a mass defect highly correlated with the parent drug. By setting an MDF window of ± 40 mDa around the parent's mass defect, we computationally strip away >90% of endogenous matrix ions, revealing trace-level metabolites[5].

Self-Validating Experimental Protocol

A robust protocol cannot simply generate data; it must prove its own validity. This workflow incorporates specific controls to differentiate true enzymatic metabolism from chemical degradation or background noise.

Self-Validating Controls
  • Minus-NADPH Control: Omitting the CYP cofactor ensures that observed oxidative metabolites are strictly enzyme-dependent, ruling out artifactual oxidation.

  • Zero-Time (t=0) Quenched Control: Establishes the baseline parent drug concentration and identifies any non-enzymatic instability during sample processing.

  • Positive Control (Midazolam): Run in parallel to validate the metabolic competence and activity of the specific Human Liver Microsome (HLM) batch.

Step-by-Step Methodology

Phase 1: In Vitro Incubation & Trapping

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Combine 1 mg/mL pooled Human Liver Microsomes (HLM) with 10 µM N-Phenyl-3-piperidinecarboxamide.

  • Causality Note: To capture the transient iminium intermediate, add 1 mM Potassium Cyanide (KCN) to the incubation mixture prior to initiation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes in a shaking water bath.

Phase 2: Quenching & Sample Extraction

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., labetalol).

  • Causality Note: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt metabolism and precipitates proteins to prevent LC column clogging.

  • Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials for direct injection.

Phase 3: LC-HRMS Analysis Parameters

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Rationale: The C18 stationary phase provides the necessary peak capacity to resolve closely eluting positional isomers (e.g., ortho- vs. para-phenyl hydroxylation).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B for 1 min, ramp to 95% B over 12 min, hold for 2 min. Rationale: Starting at highly aqueous conditions ensures the retention of polar cleavage products like nipecotic acid, while the steep organic ramp elutes the lipophilic parent drug.

  • Ionization: Positive Electrospray Ionization (ESI+). Amine and amide moieties ionize highly efficiently via protonation.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) collecting full-scan MS1 (m/z 100–800) followed by MS/MS fragmentation of the top 5 most intense ions.

LCMS_Workflow SamplePrep 1. In Vitro Incubation HLM + Trapping Agents Extraction 2. Sample Extraction Protein Precipitation SamplePrep->Extraction Chromatography 3. UHPLC Separation C18 Gradient Extraction->Chromatography MassSpec 4. HRMS Analysis Data-Dependent MS/MS Chromatography->MassSpec DataAnalysis 5. Data Processing Mass Defect Filtering MassSpec->DataAnalysis

Fig 2. Self-validating LC-HRMS workflow for metabolite identification and characterization.

Data Interpretation & Quantitative Summary

Structural elucidation relies on the shift in exact mass combined with diagnostic MS/MS fragmentation patterns. Cleavage of the parent drug (m/z 205.1335) typically yields a piperidine fragment (m/z 84.08) and an aniline fragment (m/z 94.06). By observing which fragment carries the mass shift (e.g., +15.99 Da for oxygenation), the exact site of metabolism can be localized.

Table 1: Quantitative Summary of Expected Metabolites and Diagnostic Fragments

Metabolite IDBiotransformationFormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 Parent DrugC₁₂H₁₆N₂O205.13350.000084.08, 94.06, 112.07
M1 Phenyl HydroxylationC₁₂H₁₆N₂O₂221.1284+15.994984.08, 110.06, 112.07
M2 Piperidine HydroxylationC₁₂H₁₆N₂O₂221.1284+15.994994.06, 100.07, 128.07
M3 N-OxidationC₁₂H₁₆N₂O₂221.1284+15.994994.06, 100.07, 128.07
M4 Amide HydrolysisC₆H₁₁NO₂130.0862-75.047384.08, 112.07
M5 Cyano Adduct (from Iminium)C₁₃H₁₅N₃O230.1293+24.995894.06, 110.08, 138.08

Note: M2 and M3 share the same exact mass and similar fragments; definitive structural assignment requires comparing chromatographic retention times against synthesized authentic standards or utilizing NMR spectroscopy if isolated in sufficient quantities.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances. Available at:[Link]

Sources

Method

High-throughput screening with N-arylpiperidine-3-carboxamide libraries

Application Note: High-Throughput Phenotypic Screening of N-Arylpiperidine-3-Carboxamide Libraries for Senescence-Inducing Antimelanoma Agents Executive Summary & Scientific Rationale Target-based drug discovery often st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Phenotypic Screening of N-Arylpiperidine-3-Carboxamide Libraries for Senescence-Inducing Antimelanoma Agents

Executive Summary & Scientific Rationale

Target-based drug discovery often struggles to translate biochemical affinity into complex, system-level cellular efficacy. Phenotypic screening bridges this gap by selecting compounds based on observable, disease-modifying cellular changes. In oncology, cellular senescence —a state of stable cell cycle arrest characterized by morphological flattening, increased granularity, and elevated senescence-associated β-galactosidase (SA-β-gal) activity—has emerged as a potent therapeutic mechanism against melanoma, bypassing the apoptosis-resistance often seen in advanced cancers[1].

The N-arylpiperidine-3-carboxamide scaffold is a highly tractable, 3-dimensional pharmacophore. Recent high-throughput screening (HTS) campaigns of approximately 110,000 compounds have identified this scaffold as a potent inducer of senescence in human melanoma A375 cells without causing acute cytotoxicity in normal cells[1],[2]. This application note details the assay design, mechanistic rationale, and step-by-step protocols for executing a High-Content Screening (HCS) workflow to identify and optimize senescence-inducing N-arylpiperidine-3-carboxamides.

Assay Design & Causality

When screening massive compound libraries, false positives and throughput bottlenecks are the primary enemies of progress. Traditional senescence assays rely on bright-field microscopy to detect chromogenic SA-β-gal cleavage[1]. However, bright-field imaging is fundamentally incompatible with the automated 384-well throughput required to screen ~110,000 compounds[3].

To solve this, we employ a High-Content Screening (HCS) approach using automated fluorescence microscopy[1]. By quantifying nuclear morphology (via Hoechst staining) and cytoplasmic expansion (via cytoplasmic dyes), we mathematically define the "senescent phenotype" (enlarged, flattened cells with multi-nucleation) and calculate an effective concentration (EC₅₀) for morphological change[1]. This self-validating system utilizes Doxorubicin as a positive control and relies on a strict Z'-factor threshold to ensure assay robustness[1].

HTS_Workflow Lib Small Molecule Library (~110,000 compounds) Cells A375 Melanoma Cells (Plating & Incubation) Lib->Cells Compound Transfer (384-well) HCS High-Content Screening (HCS) (Morphological Profiling) Cells->HCS 72h Incubation Hit Hit Identification (N-arylpiperidine-3-carboxamide) HCS->Hit Phenotypic Selection (Z' ~ 0.8) SAR SAR Optimization (Focused Library Synthesis) Hit->SAR Structural Derivatization Lead Optimized Lead (IC50 = 0.03 μM) SAR->Lead Efficacy & Stability Validation

Fig 1. High-throughput phenotypic screening workflow for N-arylpiperidine-3-carboxamide libraries.

Quantitative Data: SAR Translation

Following the primary screen, structure-activity relationship (SAR) optimization of the N-arylpiperidine-3-carboxamide core is critical to drive potency[1]. The initial hit (Hit 1) demonstrated baseline senescence induction, but systematic modifications—specifically introducing an S-isomer configuration, a pyridine B-ring, and a pyrrole at the R3 position—yielded Compound 54, which exhibited profound antimelanoma activity[1].

Table 1: SAR Optimization Summary of N-arylpiperidine-3-carboxamide Derivatives

Compound IDStructural CharacteristicsIC₅₀ (μM) - ProliferationEC₅₀ (μM) - SenescenceBiological Outcome
Hit 1 Unmodified N-arylpiperidine-3-carboxamide> 1.0> 1.0Initial HTS hit; baseline phenotypic shift[1].
Compound 54 S-isomer, Pyridine B-ring, Pyrrole R30.030.04Profound cell growth inhibition; robust morphological shift[1].
Doxorubicin Anthracycline (Positive Control)0.010.05Validated senescence and DNA-damage response[1].

Step-by-Step Experimental Protocol

Phase 1: Cell Culture & Assay Plate Preparation

Causality Note: A375 cells must be seeded at a low density. If seeded too highly, confluency-induced contact inhibition will trigger spontaneous cell cycle arrest, creating false-positive senescence signals.

  • Cultivate human melanoma A375 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

  • Dispense cells into 384-well optically clear, flat-bottom microplates at a density of 500–800 cells/well in 40 μL of media.

  • Incubate plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.

Phase 2: Compound Transfer & Incubation

Causality Note: A 3-fold dilution series ensures a broad dynamic range to accurately capture both the IC₅₀ (proliferation) and EC₅₀ (morphology) without missing narrow therapeutic windows.

  • Prepare the N-arylpiperidine-3-carboxamide library in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo 550) or an automated pin-tool, transfer compounds to the 384-well assay plates to achieve a final concentration range (e.g., 10 μM down to 1 nM in 3-fold dilutions)[1].

  • Self-Validating Controls: Include DMSO (0.1% final) as a negative vehicle control and Doxorubicin (1 μM) as a positive senescence-inducing control in designated columns[1].

  • Incubate the treated plates for exactly 72 hours (3 days) at 37°C[1].

Phase 3: High-Content Imaging & Analysis (HCS)
  • Post-incubation, directly add a live-cell staining cocktail containing Hoechst 33342 (nuclear stain) and CellMask Deep Red (cytoplasmic boundary stain) to the wells. Incubate for 30 minutes.

  • Acquire images using an automated high-content confocal imaging system (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Data Extraction: Utilize customized image analysis software to extract two primary metrics:

    • Total Cell Count: Derived from Hoechst-positive nuclei (yields IC₅₀).

    • Senescent Phenotype Percentage: Derived from cells exhibiting >2-fold increase in cytoplasmic area and altered nuclear granularity (yields EC₅₀)[1].

  • Quality Control: Calculate the Z'-factor using the Doxorubicin and DMSO control wells. Proceed with hit selection only if Z' ≥ 0.5 (optimized assays routinely achieve ~0.8)[1].

Phase 4: Hit Validation via SA-β-gal

Causality Note: While HCS is required for primary screening, orthogonal validation using the gold-standard SA-β-gal biomarker confirms that the morphological changes are truly senescence-driven, rather than generic cytoskeletal toxicity.

  • Scale up the treatment of hit compounds (e.g., Compound 54) in 6-well plates using the established EC₅₀ concentrations.

  • After 72 hours, wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes.

  • Incubate cells overnight at 37°C (without CO₂) in an X-gal staining solution at pH 6.0.

  • Quantify the percentage of blue-stained cells via bright-field microscopy to confirm the senescent mechanism[1].

Mechanistic Insights

The transition from a proliferating melanoma cell to a senescent state involves a complex signaling cascade. While the exact direct intracellular binding target of the N-arylpiperidine-3-carboxamide scaffold is subject to ongoing target deconvolution, the phenotypic cascade is well-characterized. The compound induces a stable cell cycle arrest, which subsequently drives massive cytoskeletal rearrangements (flattening) and the expansion of the lysosomal compartment, leading to the detectable accumulation of SA-β-gal[1].

Mechanism Comp Optimized N-arylpiperidine (Compound 54) Target Intracellular Target Binding (Phenotypic Modulation) Comp->Target Internalization Arrest Cell Cycle Arrest (Proliferation Halt) Target->Arrest Signal Transduction Morph Cytoskeletal Rearrangement (Cell Enlargement) Arrest->Morph Lysosome Lysosomal Expansion (SA-β-gal Activation) Arrest->Lysosome Senescence Terminal Cellular Senescence (Antimelanoma Efficacy) Morph->Senescence Lysosome->Senescence

Fig 2. Cellular mechanisms driving senescence following N-arylpiperidine-3-carboxamide treatment.

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.[Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for the Characterization of N-Phenyl-3-piperidinecarboxamide hydrochloride

Disclaimer: N-Phenyl-3-piperidinecarboxamide hydrochloride is a chemical for which extensive public-domain research, including established biological activities and detailed experimental protocols, is limited. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: N-Phenyl-3-piperidinecarboxamide hydrochloride is a chemical for which extensive public-domain research, including established biological activities and detailed experimental protocols, is limited. This document, therefore, serves as an expert-guided framework for a researcher initiating the characterization of this, or a similarly novel, compound. The protocols provided are generalized from established, authoritative methodologies in drug discovery and pharmacology.

Introduction: Strategy for a Novel Chemical Entity

N-Phenyl-3-piperidinecarboxamide hydrochloride belongs to the broad class of piperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active therapeutic agents.[1] The N-aryl carboxamide moiety suggests potential interactions with a variety of biological targets. A 2018 study published in Molecules identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells, highlighting the potential for this chemical class to possess anti-cancer properties.[2]

The initial characterization of a novel compound like N-Phenyl-3-piperidinecarboxamide hydrochloride is a systematic process designed to answer fundamental questions about its identity, properties, and biological activity.[3] This guide provides a logical workflow, from basic physicochemical analysis to preliminary biological screening and in vivo evaluation, to build a foundational dataset for this molecule.

Part 1: Physicochemical Characterization

Confirming the fundamental properties of a test compound is a mandatory first step to ensure the integrity and reproducibility of all subsequent biological data.[3] Key parameters include solubility and stability, which are critical for accurate sample preparation and interpretation of assay results.[4]

Protocol 1: Aqueous and Organic Solubility Assessment (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the solubility of N-Phenyl-3-piperidinecarboxamide hydrochloride in key laboratory solvents.

Materials:

  • N-Phenyl-3-piperidinecarboxamide hydrochloride

  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Add an excess amount of the compound (e.g., 2 mg) to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[5]

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed for at least 1 hour to permit the excess solid to settle.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.22 µm syringe filter.

  • Prepare a serial dilution of the filtrate.

  • Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.[5]

  • Calculate the original concentration in the saturated solution, factoring in the dilution, to express solubility in units such as mg/mL or mM.

Data Presentation: Results should be tabulated for clear comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Deionized Water25Record Experimental ValueCalculate Value
PBS (pH 7.4)25Record Experimental ValueCalculate Value
DMSO25Record Experimental ValueCalculate Value
Ethanol25Record Experimental ValueCalculate Value

Part 2: In Vitro Biological Screening Strategy

Given the piperidine core, a common pharmacophore in G-protein coupled receptor (GPCR) ligands, an initial screening campaign against a panel of relevant GPCRs is a logical starting point.[6] Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[7][8]

Workflow for In Vitro Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization Compound N-Phenyl-3- piperidinecarboxamide hydrochloride Assay Radioligand Competition Binding Assay Compound->Assay Hit Primary Hit (>50% displacement at 10 µM) Assay->Hit Panel GPCR Target Panel (e.g., Opioid, Dopamine, Serotonin Receptors) Panel->Assay DoseResponse IC50 Determination (Competition Binding) Hit->DoseResponse FunctionalAssay Functional Assay (e.g., cAMP Assay) DoseResponse->FunctionalAssay MoA Determine MoA (Agonist/Antagonist) FunctionalAssay->MoA cluster_0 Cell Membrane Agonist Agonist Receptor Gi-Coupled GPCR Agonist->Receptor Activates Antagonist Test Compound (Antagonist?) Antagonist->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion Response Decreased Cellular Response cAMP->Response

Caption: Signaling of a Gi-coupled GPCR, a common target type.

Protocol 3: cAMP Functional Assay

Objective: To determine if the test compound acts as an agonist or antagonist at a Gi-coupled GPCR. This protocol describes an antagonist-mode experiment. [9] Materials:

  • A cell line stably expressing the target Gi-coupled GPCR (e.g., PPLS-HA-hGPR88-CHO). [9]* Forskolin (an adenylyl cyclase activator).

  • A known agonist for the target receptor.

  • Test compound (N-Phenyl-3-piperidinecarboxamide hydrochloride).

  • A cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based). [9][10]* 384-well assay plates.

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into 384-well plates and culture until they form a confluent monolayer. [9]2. Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist).

  • Assay Steps: a. Pre-incubate the cells with the serially diluted test compound for a defined period (e.g., 15-30 minutes). b. To measure inhibition, you must first stimulate cAMP production. Add a fixed concentration of Forskolin plus a fixed concentration of the known receptor agonist (typically at its EC₈₀) to all wells except the baseline controls. [9] c. Controls:

    • Basal Control: Cells only.
    • Forskolin Control (100% Signal): Cells + Forskolin.
    • Agonist Control (0% Signal): Cells + Forskolin + Agonist. [9] d. Incubate the plate for 30-60 minutes at room temperature. e. Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit. [10]4. Data Reading: Read the plate on a compatible plate reader (e.g., luminometer or HTRF reader).

Data Analysis:

  • Normalize the data by setting the signal from the "Agonist Control" wells to 0% activity and the signal from the "Forskolin Control" wells to 100% activity. [9]2. Plot the normalized percent activity against the logarithm of the test compound concentration.

  • Fit the data to determine the IC₅₀ value, which represents the potency of the compound as an antagonist.

  • To test for agonist activity, omit the known agonist and Forskolin, and measure if the test compound alone can decrease basal cAMP levels.

Part 4: Preliminary In Vivo Assessment

In vivo studies are essential to understand a compound's behavior in a whole organism. [4]A preliminary pharmacokinetic (PK) study is a crucial first step to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. [11]

Protocol 4: Rodent Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (e.g., half-life, clearance, bioavailability) of N-Phenyl-3-piperidinecarboxamide hydrochloride in a rodent model.

Animals: Male Sprague-Dawley rats or C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Test compound and appropriate vehicle for formulation (e.g., saline, 5% DMSO/5% Solutol/90% water).

  • Dosing syringes and needles (for intravenous and oral administration).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS for bioanalysis of plasma samples.

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week prior to the study.

  • Dosing Groups: Establish at least two groups for different routes of administration.

    • Group 1 (Intravenous, IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability as a reference.

    • Group 2 (Oral, PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing. A typical schedule might be:

    • IV: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. [12] * PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours. [12]4. Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the compound versus time for each route of administration.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Area Under the Curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral dose.

    • Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

  • BenchChem. (n.d.). Application Note: Gpr88-IN-1 Protocol for cAMP Functional Assay.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • WuXi AppTec. (n.d.). Rodent Pharmacokinetics. Retrieved from WuXi AppTec Lab Testing Division website.
  • Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. (TM076).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
  • Schmid, D. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Hicks, J. W. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in molecular biology, Chapter 18, Unit 18.10.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • Anonymous. (2024, September 24). Solubility test for Organic Compounds.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Enamine. (n.d.). Pharmacokinetic studies in mice or rats.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • BenchChem. (n.d.). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • U.S. Environmental Protection Agency. (n.d.).
  • Mukhopadhyay, S., & Kumar, V. (2020).
  • Thermo Fisher Scientific. (n.d.). cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems.
  • BenchChem. (n.d.). A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.
  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
  • López-López, E., et al. (2025, December 9).
  • ResearchGate. (2020, September 25). (PDF) Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies.
  • PubChem. (n.d.). N-Phenyl-N-(piperidin-4-yl)(3,3,3-ngcontent-ng-c1977314119="" class="ng-star-inserted">2H_3)propanamide--hydrogen chloride (1/1).
  • Santa Cruz Biotechnology. (n.d.). N-phenylpiperazine-1-carboxamide hydrochloride.
  • Reddit. (2023, February 12). First steps on characterizing a potentially novel compound? r/OrganicChemistry.
  • Kim, S. Y., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(10), 2469.
  • Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). N-methylpiperidine-3-carboxamide hydrochloride | 475060-42-5.
  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.
  • ChemScene. (n.d.). 1220034-18-3 | N-propylpiperidine-3-carboxamide hydrochloride.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • MolPort. (n.d.). N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride | 1170255-29-4.

Sources

Method

Application Note: Preclinical Optimization of CNS-Targeted Piperidine Derivatives – Balancing BBB Permeability and hERG Safety

Introduction & Rationale The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved drugs, serving as a privileged scaffold due to its favorable physicochemical properties, structural rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved drugs, serving as a privileged scaffold due to its favorable physicochemical properties, structural rigidity, and ability to form key hydrogen bonds with target proteins [1]. In central nervous system (CNS) drug discovery, piperidine derivatives are highly valued for their drug-like metrics.

However, the basic secondary or tertiary amine inherent to the piperidine system presents a dual-edged sword. While protonation at physiological pH facilitates solubility and target engagement, this same basicity often drives promiscuous binding to the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of this channel can lead to potentially fatal drug-induced QT prolongation and Torsades de Pointes [2].

This application note details a robust preclinical workflow for evaluating novel piperidine-based drug candidates, focusing on the critical juncture of optimizing Blood-Brain Barrier (BBB) permeability while systematically mitigating hERG cardiotoxicity.

Causality in Experimental Design (E-E-A-T)

To successfully navigate the piperidine liability landscape, researchers must employ orthogonal assays that isolate specific physicochemical variables. Understanding why specific assays are chosen is critical for avoiding late-stage attrition.

  • PAMPA-BBB over Cell-Based Assays for Initial Screening: While Caco-2 or MDCK cell lines provide comprehensive data including active efflux (e.g., P-glycoprotein), the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) specifically isolates passive transcellular diffusion [3]. Because the basic piperidine nitrogen can become trapped in the lipid bilayer if it is too lipophilic, optimizing passive diffusion first ensures the core scaffold is intrinsically brain-penetrant before addressing active efflux liabilities.

  • Automated Patch-Clamp over Fluorescent Assays for hERG: Fluorescent membrane potential dyes are prone to high false-positive rates when testing lipophilic basic amines. Automated whole-cell patch-clamp electrophysiology directly measures the IKr​ tail current, providing the gold-standard mechanistic data required by ICH S7B regulatory guidelines [4].

Quantitative Data: SAR Profiling of Piperidine Candidates

The following table summarizes the preclinical profiling of three hypothetical piperidine derivatives during a lead optimization campaign. It highlights the inverse relationship often observed between lipophilicity, BBB permeability, and hERG safety, and demonstrates how structural optimization resolves these liabilities.

CompoundStructural ModificationpKaLogD (pH 7.4)PAMPA-BBB Pe​ ( 10−6 cm/s)hERG IC 50​ (µM)Outcome
Piperidine-A Unsubstituted core9.81.22.4 (Low)0.8 (High Risk)Rejected
Piperidine-B N-alkylation + Fluorination8.52.815.6 (High)3.2 (Moderate Risk)SAR Iteration
Piperidine-C Steric hindrance at α -carbon8.12.412.1 (High)>30 (Safe)Lead Candidate
Dofetilide Positive Control (hERG)8.01.9N/A0.015Assay Validated
Diazepam Positive Control (BBB)3.32.818.5>50Assay Validated

Data Interpretation: Reducing the basicity (lowering pKa) and introducing steric bulk around the piperidine nitrogen (Compound C) successfully disrupted the π -cation interactions within the hERG central cavity. This rescued the cardiotoxicity profile while maintaining excellent passive brain penetration.

Experimental Protocols

Protocol 1: High-Throughput PAMPA-BBB Assay

Objective: Quantify the passive diffusion of piperidine derivatives across a lipid-infused artificial membrane mimicking the mammalian BBB.

Materials:

  • Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane/hexane 3:1 v/v) [5].

  • 96-well donor and acceptor plates (PVDF membrane, 0.45 µm pore size).

  • Phosphate-buffered saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve piperidine candidates in DMSO to a 10 mM stock. Dilute in PBS (pH 7.4) to a final concentration of 50 µM. Crucial: Ensure the final DMSO concentration is 1% to prevent artificial membrane disruption.

  • Membrane Coating: Carefully apply 4 µL of the PBLE solution directly onto the PVDF filter of each well in the acceptor plate. Allow 5 minutes for the volatile solvent to evaporate, leaving a uniform lipid bilayer.

  • Assay Assembly: Add 300 µL of the compound solution to the donor plate wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate, ensuring the lipid membrane contacts the donor solution. Incubate at 37°C for 4 hours in a humidity chamber without agitation (agitation destroys the unstirred water layer, skewing results).

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells and analyze compound concentration via LC-MS/MS.

  • Self-Validation & Calculation: Calculate the effective permeability ( Pe​ ). The assay is considered validated only if the mass balance (recovery) is >80% and the reference standard (Diazepam) yields a Pe​>15×10−6 cm/s.

Protocol 2: Automated Patch-Clamp hERG Safety Assay

Objective: Determine the IC 50​ of piperidine candidates against the hERG potassium channel using automated electrophysiology to assess proarrhythmic risk.

Materials:

  • CHO cells stably expressing the hERG1a isoform [6].

  • Automated patch-clamp system (e.g., Sophion QPatch or Nanion SyncroPatch) [7].

  • Extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency. Resuspend in extracellular solution to a density of 3×106 cells/mL to ensure optimal cell catching.

  • Whole-Cell Configuration: Load cells into the automated patch-clamp microfluidic chips. Apply negative pressure to establish a gigaseal. Self-Validation Point: Only proceed with wells demonstrating a Seal Resistance > 100 M Ω . Apply brief suction pulses to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol Execution:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +40 mV for 2 seconds (forces channels into open, then rapidly inactivated states).

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG outward tail current.

  • Compound Application: Superfuse the vehicle (0.1% DMSO) for 3 minutes to establish a baseline tail current amplitude. Sequentially apply the piperidine candidate in increasing concentrations (e.g., 0.1, 1, 10, 30 µM), allowing 5 minutes of equilibration per dose.

  • Data Analysis & QC: Measure the peak amplitude of the tail current at -50 mV. The assay is validated only if the pre-compound tail current is > 0.2 nA and the positive control (Dofetilide) demonstrates >90% inhibition.

Mechanistic Workflows & Visualizations

G A Piperidine Scaffold Design & Synthesis B Physicochemical Profiling (pKa, LogD) A->B C PAMPA-BBB Assay (Passive Permeability) B->C D Automated Patch-Clamp (hERG Liability) C->D E Lead Selection & In Vivo PK/PD D->E High Pe, High IC50 F SAR Optimization (Steric Hindrance, Fluorination) D->F Low Pe or Low IC50 F->A

Iterative preclinical optimization workflow for piperidine-based CNS drug candidates.

G N1 Holding Potential (-80 mV) N2 Depolarization Step (+40 mV) N1->N2 Channel Opens & Rapidly Inactivates N3 Repolarization Step (-50 mV) N2->N3 Recovery from Inactivation N4 Tail Current Measurement (IKr Blockade Assessment) N3->N4 Peak Outward Current

Voltage step protocol logic for isolating and measuring hERG channel tail currents.

References

  • Early identification of hERG liability in drug discovery programs by automated patch clamp National Institutes of Health (NIH)[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates National Institutes of Health (NIH)[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Metrion Biosciences[Link]

  • Tuning the predictive capacity of the PAMPA-BBB model ResearchGate[Link]

  • GLP hERG testing assay validation: Cell Preparation Metrion Biosciences[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions Evotec[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Phenyl-3-piperidinecarboxamide Hydrochloride

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the purification, chiral resolution, and handling of N-Phenyl-3-piperidinecarboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the purification, chiral resolution, and handling of N-Phenyl-3-piperidinecarboxamide hydrochloride.

Introduction and Pharmacological Context

N-Phenyl-3-piperidinecarboxamide hydrochloride is a highly versatile structural motif utilized in advanced drug discovery. It functions as an essential lipophilic tail in Imidazo[1,2-a]pyridine-based TLR7 antagonists for the treatment of autoimmune diseases like psoriasis[1]. Furthermore, it is a core pharmacophore in Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors, which are designed to disrupt the PI3K/AKT/mTOR pathway in oncology applications[2].

Because of the basic secondary amine and the strong hydrogen-bonding potential of the carboxamide group, researchers frequently encounter challenges during salt formation, chiral resolution, and chromatographic purification.

Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 Kinase (Target) PIP3->PDK1 Recruits AKT AKT / PKB PDK1->AKT Phosphorylates Prolif Cell Proliferation AKT->Prolif Inhibitor N-Phenyl-3-piperidinecarboxamide Derivatives Inhibitor->PDK1 Inhibits

PDK1 signaling pathway targeted by piperidinecarboxamide derivatives.

Troubleshooting Guide: Purification & Resolution Challenges

Q1: Why am I experiencing low enantiomeric excess (ee) when resolving the racemic mixture with standard tartaric acid?

  • Causality & Expert Insight: Standard resolving acids (like unmodified L-tartaric acid) often fail to form stable, highly crystalline diastereomeric salts with 3-piperidinecarboxamides. The carboxamide group competes heavily for hydrogen bonding, leading to polymorphic mixtures or amorphous gums rather than distinct, isolable crystals.

  • Solution: Transition to L-(dibenzoyl)tartaric acid or (S)-mandelic acid. The bulky benzoyl groups provide essential steric hindrance and π−π stacking interactions that drive the selective crystallization of the desired diastereomer, routinely achieving >99% ee[3].

Q2: During the conversion of the Boc-protected intermediate to the hydrochloride salt, why do I observe amide hydrolysis byproducts?

  • Causality & Expert Insight: The use of aqueous concentrated HCl at elevated temperatures can inadvertently hydrolyze the sensitive N-phenyl carboxamide bond, yielding N-phenyl-3-piperidinecarboxylic acid as an unwanted byproduct.

  • Solution: Perform the deprotection and salt formation under strictly anhydrous conditions. Utilizing a solution of anhydrous HCl in ethyl acetate (EA/HCl) at 0–5 °C ensures quantitative Boc deprotection without compromising the amide linkage[1].

Q3: My purified hydrochloride salt turns into a sticky gum upon exposure to ambient air. How can I prevent this?

  • Causality & Expert Insight: The hydrochloride salt of this piperidine derivative is exceptionally hygroscopic. Unbound atmospheric moisture coordinates rapidly with the piperidine hydrochloride center and the amide carbonyl, disrupting the crystal lattice and causing deliquescence.

  • Solution: Isolate the salt under a dry nitrogen atmosphere, wash the filter cake with cold anhydrous diethyl ether, and immediately transfer it to a vacuum desiccator at 40 °C. Store the final product over a strong desiccant (e.g., P2O5).

Quantitative Data Summaries

Table 1: Resolving Agent Efficacy for N-Phenyl-3-piperidinecarboxamide[3]

Resolving AgentDiastereomeric Salt StateTypical Yield (%)Enantiomeric Excess (ee %)
Unmodified L-Tartaric AcidOil / Amorphous Gum< 10%< 20%
(S)-Mandelic AcidCrystalline Solid35%> 90%
L-(dibenzoyl)tartaric acidHighly Crystalline Solid42%> 99%

Table 2: Physicochemical Properties & Analytical Impact

PropertyValue / ObservationAnalytical Impact
Physical StateWhite to off-white powderRequires strict anhydrous storage conditions.
SolubilitySoluble in DMSO, Methanol, WaterBroad peaks on reverse-phase HPLC if unbuffered.
pKa (Piperidine NH)~9.5 - 10.2Requires mobile phase pH < 7.5 for sharp peak shape.

Step-by-Step Methodologies

Protocol A: Anhydrous Hydrochloride Salt Formation & Isolation

Self-Validating Principle: The reaction progress is visually validated by the transition from a clear solution to a turbid suspension, confirming the insolubility of the formed HCl salt in the non-polar solvent mixture.

  • Dissolution: Dissolve 10 mmol of the purified free base (or Boc-protected precursor) in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Acidification: Dropwise, add 15 mL of 4M anhydrous HCl in ethyl acetate (EA/HCl). Validation checkpoint: A white precipitate should begin forming within 5 minutes.

  • Maturation: Stir the suspension at room temperature for 2 hours to ensure complete precipitation and/or deprotection[1].

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a nitrogen blanket to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Chiral Resolution via L-(dibenzoyl)tartaric Acid

Self-Validating Principle: The successful formation of the target diastereomer is confirmed by its selective precipitation, leaving the opposite enantiomer dissolved in the mother liquor.

  • Salt Formation: Suspend 5 mmol of racemic N-phenyl-3-piperidinecarboxamide in 25 mL of ethanol. Add 5 mmol of L-(dibenzoyl)tartaric acid.

  • Heating: Heat the mixture to 70 °C until a completely clear solution is obtained.

  • Controlled Cooling: Allow the solution to cool to room temperature at a controlled rate of 5 °C per hour. Validation checkpoint: Fine, needle-like crystals of the diastereomeric salt will precipitate.

  • Filtration: Collect the crystals via vacuum filtration and wash with a minimal volume of cold ethanol.

  • Neutralization (Free-basing): Suspend the collected salt in 15 mL of dichloromethane. Add 1N NaOH dropwise while stirring vigorously until the aqueous layer reaches pH 10.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate in vacuo to yield the enantiopure free base[3].

Workflow Start Crude Racemic Mixture SaltForm HCl Salt Formation (EA/HCl) Start->SaltForm ResAgent L-(dibenzoyl)tartaric acid Addition SaltForm->ResAgent Resolution Crystallize Fractional Crystallization ResAgent->Crystallize FreeBase Neutralization (1N NaOH) Crystallize->FreeBase Diastereomer PureHCl Pure Enantiomeric HCl Salt FreeBase->PureHCl Re-acidification

Workflow for chiral resolution and purification of the piperidinecarboxamide.

Frequently Asked Questions (FAQs)

Q: Why does my compound elute as a broad, tailing peak on reverse-phase HPLC? A: The secondary amine of the piperidine ring interacts strongly with residual silanol groups on standard C18 columns. To resolve this, use a highly end-capped C18 column and incorporate a volatile buffer (e.g., 0.1% Trifluoroacetic acid or 10 mM Ammonium Formate at pH 3.0) in your mobile phase. This ensures the amine remains fully protonated and ion-paired, preventing secondary interactions.

Q: How do I remove residual coupling reagents (e.g., EDC/HOBt) prior to salt formation? A: Before forming the hydrochloride salt, ensure the free base is rigorously purified. Wash the organic reaction mixture sequentially with 1N HCl (monitor pH carefully to avoid extracting your product into the aqueous layer), saturated NaHCO3 (to remove acidic HOBt), and brine. For persistent EDC urea byproducts, passing the crude mixture through a short silica gel plug eluting with 5% Methanol/95% DCM is highly effective[3].

Q: Can this scaffold be utilized for targeting other kinases beyond PDK1? A: Yes. While it is a proven pharmacophore for PDK1[2], recent in silico and empirical studies have successfully utilized 3-piperidinecarboxamide and 4-piperidinecarboxamide derivatives as lipophilic amino tails to compensate for structural modifications in Imidazo[1,2-a]pyridine-based TLR7 antagonists[1].

References

  • 3QD0: Phosphoinositide-Dependent Kinase-1 (PDK1) kinase domain with (2R,5S)-1-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide.RCSB PDB.
  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study.
  • EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.

Sources

Optimization

Technical Support Center: N-Phenylpiperidine-3-Carboxamide Synthesis

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of N-phenylnipecotamide (N-phenylpiperidine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of N-phenylnipecotamide (N-phenylpiperidine-3-carboxamide) derivatives.

Synthesizing this target typically involves the coupling of protected piperidine-3-carboxylic acid (Boc-nipecotic acid) with aniline, followed by acidic deprotection. However, the inherently poor nucleophilicity of anilines and the high water-solubility of the deprotected piperidine ring often lead to severe yield attrition. This guide provides field-proven, causally-linked solutions to optimize your workflow.

Workflow N1 1. Boc-Nipecotic Acid + Aniline N2 2. T3P Activation (EtOAc, DIPEA) N1->N2 N3 3. Boc-Protected Intermediate N2->N3 Amide Bond Formation N4 4. Acidic Deprotection (4M HCl/Dioxane) N3->N4 N5 5. Target Molecule (Free Base) N4->N5 pH > 12 Extraction

Fig 1. Self-validating synthetic workflow for N-phenylpiperidine-3-carboxamide.

Part 1: Troubleshooting FAQs

Q1: My amide coupling yields between Boc-nipecotic acid and aniline are stuck below 40% using standard EDC/HOBt. Why is this happening, and how can I improve it?

The Causality: Aniline is a notoriously weak nucleophile because its nitrogen lone pair is delocalized into the aromatic π -system. When using standard carbodiimides like EDC, the carboxylic acid is converted into an O-acylisourea intermediate. Because the aniline attacks so slowly, this intermediate has ample time to undergo an irreversible [1,3]-sigmatropic rearrangement into an inactive N-acylurea byproduct, killing your yield 1.

The Solution: You must generate a highly electrophilic intermediate that forces the reaction forward before side reactions occur. Switch your coupling reagent to T3P (Propylphosphonic anhydride) or HATU . T3P generates a highly reactive mixed anhydride that readily accepts weak nucleophiles, consistently pushing yields above 85% 2.

Q2: I am synthesizing a chiral derivative, (R)-N-phenylpiperidine-3-carboxamide. Does the choice of coupling reagent affect enantiomeric excess (ee)?

The Causality: Yes. Over-activation of the carboxylic acid, especially in the presence of strong bases, promotes the abstraction of the α -proton, leading to oxazolone (azlactone) formation and subsequent epimerization. Uronium salts like HATU, while highly reactive, carry a higher risk of epimerization if the base stoichiometry is not perfectly controlled.

The Solution: T3P is the gold standard for maintaining chiral integrity. It activates the acid without significantly increasing the acidity of the α -proton, resulting in near-zero epimerization even during prolonged reaction times 2.

Q3: After removing the Boc group with HCl/Dioxane, I get zero yield after my aqueous workup. Where did my product go?

The Causality: Your product is trapped in the aqueous layer. The secondary aliphatic amine of the piperidine ring has a pKa of approximately 10.4. If your aqueous workup is neutral or only mildly basic (e.g., using saturated NaHCO3, pH ~8), the piperidine nitrogen remains protonated (as an ammonium cation), rendering the molecule highly water-soluble.

The Solution: You must aggressively free-base the product. Adjust the aqueous phase to pH > 12 using cold 2N NaOH. Furthermore, use a highly polar organic solvent system for extraction, such as 10% Isopropanol in Chloroform, to efficiently pull the neutral piperidine out of the aqueous phase.

Part 2: Quantitative Data & Reagent Selection

To standardize your approach, refer to the following comparative data for the amidation of Boc-nipecotic acid with aniline.

Coupling Reagent SystemTypical YieldEpimerization RiskByproduct Profile & WorkupRecommended Use Case
EDC / HOBt 30 - 50%ModerateInsoluble urea byproducts.Not recommended for weak nucleophiles like anilines.
EDC / DMAP 60 - 72%HighRequires rigorous acid/base washes.Acceptable only if enantiopurity is irrelevant 1.
HATU / DIPEA 80 - 85%Low to ModerateGenerates HOAt; often requires column chromatography.Small-scale discovery chemistry 3.
T3P / DIPEA 85 - 95%Very LowWater-soluble phosphonates; simple aqueous wash.Optimal. Scale-up and stereosensitive syntheses 2.

Part 3: Validated Experimental Protocol

The following protocol relies on T3P activation to ensure high yields and self-validating checkpoints.

Mechanism A Carboxylate Anion C Mixed Anhydride (Highly Electrophilic) A->C Activation B T3P Reagent B->C Activation D Aniline Attack (Weak Nucleophile) C->D Nucleophilic Addition E Amide Product D->E F Water-Soluble Phosphonate Byproduct D->F Leaving Group

Fig 2. Mechanistic pathway of T3P-mediated carboxylic acid activation.

Phase 1: Amide Coupling (T3P Method)
  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and 1.1 eq of aniline in anhydrous Ethyl Acetate (0.5 M concentration).

  • Deprotonation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at 0 °C. (Note: DIPEA deprotonates the acid to form the reactive carboxylate anion without acting as a competing nucleophile).

  • Activation: Dropwise add 1.5 eq of T3P (50% solution in EtOAc) while strictly maintaining the temperature at 0 °C to prevent thermal degradation of the mixed anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass peak for the mixed anhydride disappears and the product mass ( [M+H]+=305.1 ) dominates.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline), brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Boc Deprotection & Free-Basing
  • Acidic Cleavage: Dissolve the crude Boc-intermediate in minimal Dichloromethane (DCM). Add 10 eq of 4M HCl in dioxane at 0 °C. Stir for 2 hours at room temperature 3.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

  • Concentration: Evaporate the solvent under reduced pressure to yield the intermediate hydrochloride salt.

  • Critical Free-Basing: Suspend the salt in cold distilled water. Slowly add cold 2N NaOH until the aqueous phase tests at pH > 12 using universal indicator paper.

  • Extraction: Extract the highly basic aqueous layer with a mixture of CHCl₃/Isopropanol (9:1) (4x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure N-phenylpiperidine-3-carboxamide.

References

  • Source: National Institutes of Health (NIH)
  • Propanephosphonic Acid Anhydride (T3P®)
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry / ResearchGate URL

Sources

Troubleshooting

N-Phenyl-3-piperidinecarboxamide hydrochloride stability issues in solution

A Guide to Understanding and Mitigating Solution Stability Issues Welcome to the technical support guide for N-Phenyl-3-piperidinecarboxamide hydrochloride. As a Senior Application Scientist, my goal is to provide you wi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for N-Phenyl-3-piperidinecarboxamide hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to navigate the potential stability challenges of this compound in solution. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter during your research. We will delve into the mechanisms of degradation, provide actionable troubleshooting strategies, and outline validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical stability concerns for N-Phenyl-3-piperidinecarboxamide hydrochloride in solution?

The structure of N-Phenyl-3-piperidinecarboxamide hydrochloride contains two key functional groups that are susceptible to degradation in solution: an amide linkage and a piperidine ring. The hydrochloride salt form indicates its use in aqueous solutions, where it can be subject to several degradation pathways.

The four most common stability concerns for compounds like this are:

  • Hydrolysis: The amide bond is the most likely point of hydrolytic cleavage. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.[1][2][3]

  • Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[4][5] This can lead to the formation of N-oxides or other hydroxylated byproducts. The phenyl group can also undergo oxidation.

  • Photodegradation: Aromatic compounds are often sensitive to light.[1] Exposure to UV or even ambient light over time can induce photochemical reactions, leading to the formation of degradants.[6][7]

  • Thermal Degradation: Elevated temperatures universally increase the rate of chemical reactions, including all the degradation pathways mentioned above.[1]

Understanding these vulnerabilities is the first step toward designing robust experiments and generating reliable data.

Q2: My stock solution of N-Phenyl-3-piperidinecarboxamide hydrochloride is showing a progressive loss of purity/potency over time, even when stored at 4°C. What is the likely cause and how can I fix it?

This is a classic stability issue most often pointing towards slow hydrolysis of the amide bond. While cold storage slows down chemical reactions, it does not stop them entirely, especially if the solution's pH is not optimal.

Causality: The amide bond in your compound can be attacked by water molecules. This process, known as hydrolysis, breaks the amide bond to form N-phenylpiperidine-3-carboxylic acid and aniline. The rate of this reaction is highly pH-dependent. It is typically slowest in the neutral pH range (approx. 6-8) and is accelerated significantly under either strongly acidic (pH < 3) or strongly alkaline (pH > 9) conditions.[2][8]

Troubleshooting Steps:

  • Check the pH of Your Solvent/Buffer: If you are dissolving the compound in unbuffered water or a solvent that may have an acidic or basic character (e.g., from dissolved CO2), the pH may be promoting degradation.

  • Use a Buffered System: Prepare your stock solutions in a buffer with a pH between 6.0 and 7.5. A phosphate buffer (e.g., 10 mM sodium phosphate) is a common and effective choice.

  • Minimize Water Content in Organic Solvents: If using an organic solvent like DMSO for your primary stock, ensure it is anhydrous. While the hydrochloride salt has low solubility in pure DMSO, it's often dissolved in a DMSO/water mixture. The presence of water, even in small amounts, can initiate hydrolysis.

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment or, at a minimum, on a weekly basis, even when stored refrigerated.

Q3: I've observed a yellow discoloration in my solution after a few days. Is this a sign of degradation?

Yes, a change in color, particularly to yellow or brown, is a strong indicator of chemical degradation. For piperidine-containing compounds, this often suggests oxidation.[5]

Causality: Piperidines can undergo oxidation when exposed to air (oxygen) and light.[5] This can lead to the formation of various colored impurities. The phenyl group can also contribute to color formation upon degradation.

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1][7] This is a critical step for preventing photodegradation, which can generate radical species that initiate oxidation.

  • De-gas Solvents: For long-term storage of sensitive compounds, purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can remove dissolved oxygen and minimize oxidative degradation.

  • Consider Antioxidants: For bulk formulation development where long-term stability is crucial, adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) might be considered, though this would require validation to ensure no interference with your assay.

Q4: How can I definitively identify if the new peaks in my HPLC/LC-MS are related to the degradation of my compound?

The best way to identify degradants is to perform a forced degradation (or stress testing) study.[3][9] This involves intentionally exposing the compound to harsh conditions to generate the likely degradation products in a controlled manner. By comparing the chromatograms from the stressed samples to your aged solution, you can confirm the identity of the degradation peaks.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 5 separate solutions of the compound in a suitable solvent (e.g., 50:50 ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose photo Photolytic (ICH Q1B light exposure) prep->photo Expose thermal Thermal (e.g., 60°C, protected from light) prep->thermal Expose analysis Analyze all samples by LC-MS at t=0 and t=x hours acid->analysis Sample at intervals base->analysis Sample at intervals oxid->analysis Sample at intervals photo->analysis Sample at intervals thermal->analysis Sample at intervals compare Compare stressed sample chromatograms to control and aged experimental samples analysis->compare identify Identify and characterize degradation products compare->identify

Caption: Workflow for a forced degradation study.

Protocols & Methodologies
Protocol 1: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the short-term stability of N-Phenyl-3-piperidinecarboxamide hydrochloride for routine laboratory use.

Materials:

  • N-Phenyl-3-piperidinecarboxamide hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M HEPES or Phosphate buffer solution, pH 7.2

  • Sterile, amber glass vials or clear vials with aluminum foil

  • Calibrated pipettes

Procedure:

  • Primary Stock (High Concentration in DMSO):

    • Allow the compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of powder and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved.

    • Rationale: A high-concentration stock in a non-aqueous solvent like anhydrous DMSO minimizes hydrolysis.

    • Aliquot this primary stock into smaller, single-use volumes in amber vials.

    • Store aliquots at -20°C or -80°C for long-term storage (months).

  • Aqueous Working Solution Preparation:

    • Thaw a single aliquot of the primary DMSO stock.

    • Dilute the DMSO stock into your final aqueous buffer (e.g., PBS or assay-specific buffer, ideally with a pH between 6.0 and 7.5) to the desired working concentration.

    • Rationale: Performing the final dilution into a pH-controlled aqueous buffer immediately before use ensures the compound is in a stable environment for the duration of the experiment.

    • Crucially, prepare only the amount of aqueous solution needed for the day's experiment. Do not store dilute aqueous solutions for more than 24 hours, even at 4°C.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation products under various stress conditions.[3][9]

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Divide the solution into five amber vials. Treat each vial as follows:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[9]

    • Thermal Degradation: Heat at 60°C.

    • Control: Keep at room temperature, protected from light.

  • For photostability, prepare a separate sample and expose it to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][10] Keep a wrapped control sample next to it as a dark control.

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method at intervals (e.g., 0, 2, 4, 8, 24 hours) until approximately 10-20% degradation of the parent peak is observed.

Expected Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-Phenyl-3-piperidinecarboxamide C₁₂H₁₆N₂O acid N-Phenylpiperidine-3-carboxylic Acid C₁₂H₁₅NO₂ parent->acid H⁺ or OH⁻ / H₂O amine Aniline C₆H₇N parent->amine H⁺ or OH⁻ / H₂O n_oxide Piperidine N-Oxide Derivative parent->n_oxide [O] (e.g., H₂O₂)

Caption: Potential degradation pathways of the compound.

Data Summary

Table 1: Summary of Recommended Storage Conditions

Solution TypeSolvent/BufferConcentrationStorage Temp.Max DurationKey Consideration
Primary Stock Anhydrous DMSO50-100 mM-20°C to -80°C3-6 MonthsUse single-use aliquots to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer (pH 6-7.5)Assay-dependent2-8°C< 24 HoursPrepare fresh daily. Do not store.
Solid Compound PowderN/ARoom TemperaturePer manufacturerStore in a desiccator, protected from light and moisture.

Table 2: Expected Outcomes from Forced Degradation Studies

ConditionExpected Rate of DegradationPrimary Degradation Product(s)
0.1 M HCl, 60°C FastHydrolysis products (N-Phenylpiperidine-3-carboxylic acid, Aniline)
0.1 M NaOH, RT Moderate to FastHydrolysis products (N-Phenylpiperidine-3-carboxylic acid, Aniline)
3% H₂O₂, RT ModerateOxidized derivatives (e.g., N-oxides)
Heat (60°C) Slow to ModerateAcceleration of all pathways, primarily hydrolysis
Light (ICH Q1B) VariablePhotolytic degradants (structure dependent)
References
  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Kumar, M. V., & Prabha, S. (2012). Hydrolytic Reactivity of an Active Synthetic C-N-P Ester Leading to its Highly Basic Nature. Asian Journal of Chemistry, 24(11), 5043-5046. Retrieved from [Link]

  • Vidal, A., et al. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). BMC Infectious Diseases. Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Anal Res, 2(1), 1-7. Retrieved from [Link]

  • Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Analytical Methods. (2010). RSC Publishing. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 932. Retrieved from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). Retrieved from [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Optimization

Chromatography Technical Support Center: Troubleshooting Piperidine Derivative Separations

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most persistent chromatographic challenges associated with piperidine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most persistent chromatographic challenges associated with piperidine derivatives. Piperidines are basic, nitrogen-containing heterocyclic compounds that notoriously cause peak tailing, poor recovery, and co-elution issues.

This guide moves beyond basic symptom-treatment; it explains the underlying physicochemical causality of these issues and provides self-validating protocols to ensure your analytical and preparative workflows are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Identifying the Root Cause

Before adjusting your instrument parameters, use the following logical matrix to diagnose the primary mechanism causing your separation failure.

PiperidineTroubleshooting Start Assess Piperidine Polarity & Chromatogram LogP Analyte LogP? Start->LogP RP LogP > 1 Reversed-Phase (RP) LogP->RP Hydrophobic HILIC LogP < 0 HILIC Mode LogP->HILIC Hydrophilic Tailing Severe Peak Tailing? RP->Tailing Sol2 Use Bare Silica / Amide High ACN (>70%) HILIC->Sol2 Silanol Silanol Interaction (Cation Exchange) Tailing->Silanol Yes (As > 1.5) Sol1 1. Lower pH < 3.0 2. High pH (BEH Column) 3. Use CSH Column Silanol->Sol1

Decision matrix for diagnosing and resolving piperidine separation failures.

Section 1: Peak Tailing & Silanol Interactions

Q1: Why do my piperidine derivatives consistently exhibit severe peak tailing on standard C18 columns?

A1: The causality lies in the conflicting ionization states of your analyte and the stationary phase. Piperidine is a strong secondary base with a pKa of approximately 11.2. At typical reversed-phase mobile phase conditions (pH 5.0–7.0), the piperidine nitrogen is fully protonated and carries a positive charge.

Simultaneously, standard silica-based columns contain residual surface silanol groups (Si-OH) that act as weak acids with a pKa of 4.5–4.7[1]. At mid-range pH, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). The resulting electrostatic attraction between the positively charged piperidine and the negatively charged silanols creates a secondary "cation-exchange" retention mechanism. Because these active silanol sites are limited and heterogeneous, the analyte is retained unevenly, producing severe peak tailing[2][3].

Q2: How can I manipulate mobile phase chemistry to eliminate this electrostatic interaction?

A2: You must disrupt the secondary cation-exchange mechanism by controlling the ionization state of either the silanols or the piperidine analyte. There are three scientifically proven approaches:

  • Suppress Silanol Ionization (Low pH): Lower the mobile phase pH to below 3.0 using acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This forces the silanols back into their neutral, protonated state (Si-OH), eliminating the electrostatic pull on the basic analyte[1][2].

  • Suppress Analyte Ionization (High pH): Elevate the pH above 11.0 using Ammonium Hydroxide. This deprotonates the piperidine, rendering it neutral. Caution: Standard silica dissolves above pH 8.0. You must use a hybrid silica particle (e.g., Bridged Ethylene Hybrid - BEH) designed for high-pH stability[2].

  • Ion-Pairing / Masking: If pH adjustment is restricted, add a sacrificial base like 0.1% Triethylamine (TEA) to the mobile phase. TEA outcompetes the piperidine for the active silanol sites, effectively "masking" them[4][5].

PiperidineSilanol Piperidine Piperidine Derivative (Basic Nitrogen, pKa ~11) pH_Low Low pH (< 3.0) Silanols Neutral (Si-OH) Piperidine Protonated (+) Piperidine->pH_Low Formic Acid/TFA pH_Mid Mid pH (4.0 - 8.0) Silanols Ionized (Si-O⁻) Piperidine Protonated (+) Piperidine->pH_Mid Standard Buffers pH_High High pH (> 11.0) Silanols Ionized (Si-O⁻) Piperidine Neutral Piperidine->pH_High Ammonium Hydroxide Result_Low Hydrophobic Retention Only Sharp Peaks pH_Low->Result_Low Result_Mid Strong Cation Exchange Severe Peak Tailing pH_Mid->Result_Mid Result_High Hydrophobic Retention Only Sharp Peaks (Requires BEH) pH_High->Result_High

Influence of mobile phase pH on piperidine-silanol interactions and resulting peak shapes.

Protocol 1: Self-Validating Mobile Phase Optimization

Objective: Systematically eliminate peak tailing for basic compounds.

  • Baseline Assessment: Inject the piperidine sample using a standard pH 7.0 mobile phase. Calculate the Asymmetry factor ( As​=B/A at 10% peak height). If As​>1.5 , proceed to Step 2[3].

  • Acidify Mobile Phase: Prepare Mobile Phase A with 0.1% Formic Acid in Water (pH ~2.7) and Mobile Phase B with 0.1% Formic Acid in Acetonitrile.

  • Re-evaluate: Perform triplicate injections. Recalculate As​ . If As​≤1.2 , the method is validated.

  • Escalation (If tailing persists): Switch the acidic modifier to 0.1% TFA. TFA acts as a stronger ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperidine, further shielding it from residual active sites[2].

Section 2: Retention Issues & HILIC Chromatography

Q3: My highly polar piperidine derivative (e.g., 1-hydroxy-piperidine) elutes in the void volume on a C18 column. How do I retain it?

A3: Highly polar basic compounds lack the hydrophobicity required to partition into the C18 stationary phase. When reversed-phase (RP) fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically appropriate alternative. HILIC utilizes a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (typically >70% Acetonitrile)[6]. The retention mechanism relies on the partitioning of the polar piperidine into a water-enriched layer immobilized on the surface of the stationary phase.

Protocol 2: HILIC Method Development for Polar Piperidines

Objective: Establish retention for highly hydrophilic basic compounds.

  • Column Selection: Install an unbonded bare silica or amide HILIC column (e.g., XBridge HILIC)[6].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: Formic acid protonates the silica surface, reducing negative charges and preventing irreversible cation-exchange binding of the piperidine[6].

    • Buffer B: 100% Acetonitrile.

  • Equilibration (Critical Step): Flush the column with 90% B / 10% A for a minimum of 50 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stable aqueous hydration layer.

  • Gradient Execution: Run a gradient from 90% B down to 50% B. Never drop the organic concentration below 50% , as the aqueous layer will dissolve into the mobile phase, collapsing the HILIC mechanism.

  • Sample Diluent Check: Ensure your sample is dissolved in a high-organic diluent (>75% ACN). Injecting a highly aqueous sample into a HILIC system will disrupt the hydration layer and cause severe peak fronting.

Section 3: Preparative Scale & Column Overloading

Q4: I am scaling up to preparative chromatography, but my piperidine peaks broaden and overload rapidly, ruining my resolution. What column chemistry is best?

A4: Standard C18 columns suffer from inherently low loadability for basic compounds. At high concentrations, the limited number of hydrophobic interaction sites are quickly saturated, and the overwhelming electrostatic interactions take over, causing the peak to front or tail massively.

To solve this, you must use columns engineered with a deliberately positively charged surface (e.g., Charged Surface Hybrid - CSH, or XCharge C18). Because the surface carries a positive charge, it electrostatically repels the protonated piperidine molecules. This repulsion precludes the alkaloids from interacting with residual active silanols, forcing the analyte to interact purely via the high-capacity hydrophobic C18 ligands. This mechanism drastically increases loadability and maintains peak symmetry even at preparative concentrations[2][7].

Table 1: Quantitative Comparison of Column Chemistries for Piperidines
Column ChemistrySurface ChargeOperating pH RangeTypical Asymmetry ( As​ ) at pH 7Loadability ( C0.5​ )Best Use Case
Standard C18 Neutral2.0 - 8.0> 2.0 (Severe Tailing)~2,000 mg/LNeutral compounds; avoid for basic piperidines.
BEH C18 (Hybrid) Neutral1.0 - 12.0< 1.2 (at pH 10)~5,000 mg/LHigh pH applications to neutralize piperidine.
CSH C18 / XCharge Positive1.0 - 11.0< 1.2 (at pH 3)~30,000 mg/L[7]Preparative scale; extreme loadability for basic alkaloids.

References

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • ResearchGate. Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. [Link]

  • Preprints.org. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode.[Link]

  • LCGC International. Top 10 HPLC Column Myths.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Piperidine Carboxamide Synthesis

Welcome to the Technical Support Center for piperidine carboxamide synthesis. Piperidine carboxamides are ubiquitous motifs in medicinal chemistry, serving as crucial pharmacophores in numerous therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine carboxamide synthesis. Piperidine carboxamides are ubiquitous motifs in medicinal chemistry, serving as crucial pharmacophores in numerous therapeutics. However, synthesizing these structures—whether through the amidation of piperidine-carboxylic acids (e.g., nipecotic acid derivatives) or the coupling of piperidine with other carboxylic acids—often presents challenges such as steric hindrance, epimerization, and difficult byproduct removal.

This guide provides causality-driven troubleshooting, optimized protocols, and mechanistic insights to ensure robust amide bond formation for researchers and drug development professionals.

Mechanistic Workflow

Workflow Start Piperidine Substrates (Acid + Amine) Activation Activation (EDC, HATU, T3P) Start->Activation Add Reagents ActiveEster Activated Ester Intermediate Activation->ActiveEster Reactive Species Coupling Nucleophilic Attack (Base Mediated) ActiveEster->Coupling Add Amine Product Piperidine Carboxamide Target Coupling->Product Amide Formation Byproduct Byproduct Removal (Aqueous Wash) Coupling->Byproduct Waste Cleavage

Mechanistic workflow of piperidine carboxamide synthesis and byproduct generation.

Core Troubleshooting Guide

Issue 1: Low Yields and Sluggish Reactivity

Q: I am observing less than 20% yield when coupling a sterically hindered piperidine derivative with an electron-deficient aniline using EDC/HOBt. How can I drive this reaction to completion?

A: The causality here is twofold. First, steric bulk around the piperidine ring impedes the approach of the nucleophile. Second, electron-withdrawing groups on the aniline significantly reduce its nucleophilicity[1]. When using EDC/HOBt, the activated ester may hydrolyze back to the starting material before the slow nucleophilic attack can occur[2].

Solution: Switch to a highly reactive uronium salt like HATU or a phosphonic anhydride like T3P. HATU forms a highly reactive OAt-active ester, and the adjacent nitrogen in the HOAt ring provides anchimeric assistance (intramolecular hydrogen bonding), accelerating the coupling step even with poor nucleophiles[3]. Alternatively, for extremely unreactive electron-deficient amines, an optimized protocol using EDC, DMAP (acting as a potent acyl transfer agent), and a catalytic amount of HOBt has proven highly effective[4].

Issue 2: Epimerization of Chiral Centers

Q: My starting material is a chiral N-Boc-piperidine-3-carboxylic acid. After coupling, NMR indicates significant racemization. How do I preserve stereointegrity?

A: Epimerization occurs when the activated carboxylic acid forms an oxazolone intermediate or undergoes direct alpha-proton abstraction by the base (e.g., DIPEA or TEA). The alpha-proton of the activated ester is highly acidic, making it vulnerable to strong bases.

Solution: Avoid strong, hindered bases like DIPEA if using standard reagents. The most authoritative approach for epimerization-prone substrates is the use of T3P combined with a weaker base like pyridine[5]. T3P selectively activates the carboxylic acid without promoting the formation of the oxazolone intermediate, resulting in near-zero epimerization[6]. If you must use carbodiimides, ensure the temperature is kept at 0 °C during activation and use EDC with HOBt to rapidly trap the O-acylisourea before racemization occurs[2].

Issue 3: Difficult Purification

Q: I am using DCC, and the dicyclohexylurea (DCU) byproduct is co-eluting with my piperidine carboxamide product during column chromatography. How can I avoid this?

A: DCU is notoriously difficult to remove because it is partially soluble in many organic solvents but insoluble in water[2].

Solution: Transition to EDC or T3P. EDC generates a water-soluble urea byproduct that can be completely removed via a simple acidic aqueous wash (e.g., 1M HCl)[2]. T3P generates water-soluble phosphonic acid salts that partition entirely into the aqueous phase, making it ideal for late-stage API synthesis where chromatography is undesirable[7].

Quantitative Data: Coupling Reagent Comparison

To guide your reagent selection, the following table summarizes the performance metrics of common coupling agents used in piperidine carboxamide synthesis based on empirical pharmaceutical process data.

Coupling ReagentTypical Yield (Steric/Poor Nuc)Epimerization RiskByproduct RemovalCost / Scalability
EDC / HOBt 30 - 60%ModerateEasy (Aqueous wash)Low / Excellent
HATU 85 - 95%Low to ModerateDifficult (Chromatography)High / Poor
T3P / Pyridine 80 - 95%Very Low (<1%)Very Easy (Aqueous wash)Moderate / Excellent

Self-Validating Experimental Protocols

Protocol A: Standard Solution-Phase Coupling (EDC/HOBt)

Use Case: Routine synthesis of non-hindered piperidine carboxamides.

  • Activation: Dissolve the piperidine-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.2 M) and cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise[2].

  • Incubation: Stir at 0 °C for 30 minutes to allow for the formation of the HOBt-ester[2].

    • Self-Validation Step: Monitor by TLC (Thin Layer Chromatography) or LC-MS. The reaction should show complete consumption of the starting acid and formation of the active ester mass before proceeding.

  • Coupling: Add the amine (1.1 eq) followed dropwise by a non-nucleophilic base such as DIPEA (2.5 eq)[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours[2].

    • Self-Validation Step: LC-MS should confirm the disappearance of the HOBt-ester and the appearance of the desired product mass.

  • Workup: Dilute with an organic solvent (e.g., EtOAc), wash sequentially with 1M HCl (removes unreacted amine and EDC byproducts), saturated NaHCO3, and brine[2]. Dry over Na2SO4 and concentrate.

Protocol B: Low-Epimerization & High-Efficiency Coupling (T3P)

Use Case: Chiral piperidine substrates or electron-deficient amines.

  • Preparation: Charge a flask with the carboxylic acid (1.0 eq), the amine (1.05 eq), and pyridine (3.0 eq) in EtOAc or 2-MeTHF (0.5 M)[5].

  • Activation/Coupling: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.2 eq)[5].

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation Step: LC-MS will show direct conversion to the product without intermediate buildup, confirming the concerted nature of the T3P activation/coupling.

  • Workup: Quench with water. Wash the organic layer with water and brine. The T3P byproducts (propanephosphonic acid salts) are highly water-soluble and partition entirely into the aqueous phase[7].

Frequently Asked Questions (FAQs)

Q: Should I free-base my piperidine hydrochloride salt before the reaction? A: It is not strictly necessary to isolate the free base. You can neutralize the hydrochloride salt in situ by adding an extra equivalent of a tertiary amine base (like DIPEA or TEA) to the reaction mixture[2].

Q: Why is my reaction turning dark/black when using HATU? A: HATU can degrade over time or in the presence of excess base, forming colored byproducts. Ensure your HATU is stored properly (under argon at 4 °C) and avoid using more than 2-3 equivalents of DIPEA[3].

Q: My starting materials are not fully soluble in DCM. What should I do? A: Poor solubility can significantly hinder the reaction rate. Try using a more polar aprotic solvent like DMF, NMP, or DMSO[1].

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051). [Link]

  • AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." AMRI Global. [Link]

  • RxWeb. "Understanding T3P® from start to finish." RxWeb. [Link]

  • Ghosh, A.K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH.[Link]

Sources

Optimization

Technical Support Center: Analysis of N-Phenyl-3-piperidinecarboxamide Hydrochloride Degradation Products

Welcome to the technical support guide for the analysis of degradation products of N-Phenyl-3-piperidinecarboxamide hydrochloride. This document is designed for researchers, analytical scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of degradation products of N-Phenyl-3-piperidinecarboxamide hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance on identifying potential degradation pathways, developing robust analytical methods, and troubleshooting common experimental challenges. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and quality of your stability studies.

Section 1: Understanding the Degradation Profile (FAQs)

This section addresses the fundamental questions regarding the chemical stability of N-Phenyl-3-piperidinecarboxamide hydrochloride. The structure, featuring a secondary piperidine ring and an N-phenyl amide linkage, dictates its susceptibility to specific degradation pathways.

Q1: What are the most probable degradation pathways for N-Phenyl-3-piperidinecarboxamide hydrochloride under stress conditions?

A1: Based on its functional groups, the molecule is primarily susceptible to hydrolysis and oxidation.[1][2]

  • Hydrolytic Degradation: The amide bond is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 3-piperidinecarboxylic acid and aniline.[2] While N-phenyl amides are generally more stable than alkyl amides, hydrolysis can be forced under heating with strong acids or bases.[2][3]

  • Oxidative Degradation: The piperidine ring, being a secondary amine, is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or ring-opened byproducts. The tertiary nitrogen in the piperidine ring is a prime target for oxidation.

Q2: How does the pH of a solution influence the stability of the compound?

A2: The pH is a critical factor.

  • Acidic Conditions (e.g., HCl): Acid-catalyzed hydrolysis will break the amide bond, yielding aniline and 3-piperidinecarboxylic acid.[2]

  • Basic Conditions (e.g., NaOH): Base-catalyzed hydrolysis will yield the sodium salt of 3-piperidinecarboxylic acid and aniline.[2] The rate and extent of degradation are dependent on the concentration of the base, temperature, and time.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH, although some hydrolysis may occur over extended periods, especially at elevated temperatures.

Q3: Is the compound sensitive to light (photodegradation)?

A3: The presence of the phenyl ring suggests potential photosensitivity. Aromatic compounds can absorb UV light, which may lead to the formation of radical species and subsequent degradation. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine this liability.[4]

Q4: What is the purpose of conducting forced degradation studies?

A4: Forced degradation (or stress testing) is a cornerstone of drug development and is mandated by regulatory bodies like the ICH.[5][6][7] Its primary purposes are:

  • To identify likely degradation products that could form under normal storage conditions.[8]

  • To elucidate degradation pathways of the drug substance.[9]

  • To demonstrate the specificity and stability-indicating nature of an analytical method. The method must be able to separate the intact drug from all major degradation products.[5][10]

  • To aid in the development of more stable formulations by understanding the molecule's liabilities.[1]

Section 2: Analytical Strategy and Workflow

A robust, validated, stability-indicating analytical method is required to accurately quantify the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method, often coupled with a mass spectrometer (MS), is the industry standard.

Analytical Workflow Overview

The following diagram outlines a typical workflow for the analysis of degradation products.

Analytical_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Stability Study Analysis A Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B Develop Separation Method (RP-HPLC/UPLC) A->B Generate Degradants C Couple to MS for Peak Identification B->C Separate Peaks D Specificity C->D Validated Method E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I Analyze Stability Samples (Long-term & Accelerated) H->I Apply Method J Quantify API & Degradants K Assess Mass Balance L Report & Trend Data

Caption: High-level workflow for degradation product analysis.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations N-Phenyl-3-piperidinecarboxamide hydrochloride may undergo.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent N-Phenyl-3-piperidinecarboxamide Prod_Acid 3-Piperidinecarboxylic Acid Parent->Prod_Acid H+ or OH- / Heat Prod_Aniline Aniline Parent->Prod_Aniline H+ or OH- / Heat Prod_N_Oxide Piperidine N-Oxide Derivative Parent->Prod_N_Oxide [O] e.g., H2O2 Prod_Ring_Opened Ring-Opened Products Prod_N_Oxide->Prod_Ring_Opened Further Oxidation

Caption: Potential hydrolytic and oxidative degradation pathways.

Section 3: Troubleshooting Guide

Chromatography & Detection Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between basic piperidine nitrogen and residual silanols on the column. 2. Mobile phase pH is too close to the pKa of the analyte or degradants. 3. Column degradation.1. Use a low-ionic strength acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase. 2. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Replace the analytical column.[11]
Co-eluting or Poorly Resolved Peaks 1. Insufficient chromatographic resolving power. 2. Inappropriate mobile phase composition or gradient.1. Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl). 2. Optimize the gradient slope (make it shallower for better resolution). 3. Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
New, Unexpected Peaks Appear in Blanks 1. Sample carryover from a previous injection. 2. Contamination of the mobile phase or system.1. Implement a robust needle wash program in the autosampler method. 2. Inject a blank solvent run to confirm carryover.[11] 3. Prepare fresh mobile phase and flush the system.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature.[11] 2. Ensure accurate and consistent mobile phase preparation. 3. Degas the mobile phase thoroughly and prime the pump.[11]
Forced Degradation Study Issues
Problem Potential Cause(s) Recommended Solution(s)
No or Minimal Degradation (<2%) 1. Stress conditions are too mild (time, temperature, or reagent concentration).1. Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).[5]
Excessive Degradation (>20-30%) 1. Stress conditions are too harsh, leading to secondary or tertiary degradants that may not be relevant.[12]1. Reduce the stress time, temperature, or reagent concentration. The goal is to achieve 5-20% degradation to clearly identify primary degradants.[8]
Poor Mass Balance (<90%) 1. Degradants are not UV-active or ionize poorly. 2. Formation of volatile degradation products. 3. Adsorption of analyte or degradants onto container surfaces.1. Use a mass-sensitive detector (e.g., MS, CAD, ELSD) in parallel with the UV detector.[11] 2. Use silanized glassware to minimize adsorption.[11] 3. Ensure the analytical method can detect all potential products (e.g., aniline has a different chromophore than the parent).

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of N-Phenyl-3-piperidinecarboxamide hydrochloride to support the development and validation of a stability-indicating method.

Materials:

  • N-Phenyl-3-piperidinecarboxamide hydrochloride

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Class A Volumetric Flasks

  • HPLC Vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a suitable flask. A control sample is prepared by mixing 5 mL of stock with 5 mL of the solvent.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 6% H₂O₂. Keep at room temperature for 24 hours.[11]

    • Thermal Degradation (Solution): Heat the control solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][11]

  • Sample Quenching and Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control and stressed samples) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze by the developed HPLC/UPLC-UV/MS method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Aim for 5-20% degradation of the parent compound. If degradation is outside this range, adjust the stress conditions (time, temperature, or concentration) and repeat.[8]

    • Calculate the mass balance to ensure all major products are accounted for.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for a stability-indicating RP-HPLC method suitable for separating N-Phenyl-3-piperidinecarboxamide hydrochloride from its potential degradation products.

Parameter Recommended Condition Rationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeProvides good hydrophobic retention for the parent molecule and a range of potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic piperidine moiety by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is a good starting point to ensure elution of all potential degradants, which may have a wide range of polarities.
Flow Rate 0.3 - 1.0 mL/min (Adjust based on column i.d.)Standard flow rates for analytical HPLC.
Column Temperature 30 - 40 °CImproves peak shape and ensures reproducible retention times.
Injection Volume 1 - 10 µLKeep low to prevent column overload.
Detection UV/PDA at 230 nm and 254 nm; and/or Mass Spectrometry (ESI+)254 nm for the aromatic ring and 230 nm for the amide bond. MS is crucial for peak identification and tracking.

Note: This is a starting point. The method must be optimized and validated according to ICH Q2(R1) guidelines.[13]

Section 5: References

  • ICH Harmonised Tripartite Guideline. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Vertex AI Search.

  • International Journal of Research in Engineering and Science (IJRES). (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.

  • ICH. (2010). Q1A(R2) Guideline.

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products.

  • ICH. (n.d.). Quality Guidelines.

  • ICH. (2006). Q3B(R2) Guideline.

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.

  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.

  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.

  • Avomeen. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.

  • SciELO. (n.d.). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review.

  • Pharmatutor. (2022). Forced Degradation – A Review.

  • ResearchGate. (2023). (PDF) Analysing Impurities and Degradation Products.

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

  • SciSpace. (n.d.). Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for.

  • PMC. (n.d.). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?

  • Save My Exams. (2025). Reactions of Amides.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Arylpiperidine-3-Carboxamide Synthesis

Welcome to the Technical Support Center for N-arylpiperidine-3-carboxamide synthesis. The piperidine-3-carboxamide scaffold is a privileged pharmacophore utilized extensively in drug discovery, notably in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-arylpiperidine-3-carboxamide synthesis. The piperidine-3-carboxamide scaffold is a privileged pharmacophore utilized extensively in drug discovery, notably in the development of senescence-inducing antimelanoma agents , cathepsin K inhibitors, and Kv1.3 potassium channel blockers .

However, synthesizing these derivatives—whether via Buchwald-Hartwig cross-coupling or late-stage amidation—presents significant chemoselectivity and stereochemical challenges. As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, self-validating protocols, and mechanistic insights to help you avoid over-arylation, epimerization, and dehydration side reactions.

Workflow SM Piperidine-3-carboxamide Precursors Target N-Arylpiperidine-3-carboxamide (Target) SM->Target Optimized Catalysis & Mild Amidation Side1 Over-arylated Amide (C-N Cleavage/Over-reaction) SM->Side1 Strong Base (NaOtBu) Excess Aryl Halide Side2 Epimerized Product (Loss of Chirality) SM->Side2 Excess Tertiary Base Slow Amine Attack Side3 Nitrile / Hydrolyzed Byproducts SM->Side3 Harsh Dehydrating Agents (Excess T3P/POCl3)

Caption: Workflow and side reaction pathways in N-arylpiperidine-3-carboxamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the Buchwald-Hartwig amination of piperidine-3-carboxamide, I am observing significant arylation at the primary carboxamide nitrogen. How can I improve chemoselectivity for the piperidine nitrogen?

Causality & Mechanism: The primary carboxamide nitrogen is inherently less nucleophilic than the secondary piperidine nitrogen. However, under the strongly basic conditions typically used in first-generation Buchwald-Hartwig couplings (e.g., using sodium tert-butoxide, NaOtBu) and high temperatures, the amide proton becomes deprotonated. This generates an amidate anion, which is a highly competent nucleophile for palladium-catalyzed cross-coupling, leading to over-arylation or reversed regioselectivity .

Expert Solution: To mitigate this, you must exploit the pKa difference between the secondary amine and the primary amide.

  • Switch the Base: Replace NaOtBu with a weaker, milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are strong enough to facilitate the catalytic cycle at the secondary amine but insufficiently basic to deprotonate the primary amide.

  • Optimize the Ligand: Utilize a bulky, electron-rich biaryl phosphine ligand like RuPhos or Xantphos. These ligands create a sterically demanding palladium environment that strongly favors coupling at the more exposed, more nucleophilic secondary amine over the planar, less reactive amide nitrogen.

Q2: When synthesizing chiral N-arylpiperidine-3-carboxamides via amidation of the corresponding carboxylic acid, my product undergoes epimerization at the C3 position. What causes this and how can it be mitigated?

Causality & Mechanism: The stereocenter at the C3 position (alpha to the carbonyl) is highly susceptible to base-catalyzed enolization. When the carboxylic acid is converted into an activated intermediate (such as an O-acylisourea active ester via HATU or EDC), the alpha-proton becomes significantly more acidic. If an excess of a strong tertiary amine base (like DIPEA or TEA) is present, it rapidly deprotonates this alpha-position, forming an achiral enolate. Upon subsequent reaction with the amine, the stereocenter is re-established non-selectively, resulting in a racemic or diastereomeric mixture .

Mechanism A Chiral N-Arylpiperidine- 3-carboxylic Acid B Activated Ester Intermediate A->B Coupling Agent (HATU/EDC) C Enolate Formation (Stereocenter Loss) B->C Excess Strong Base (DIPEA/TEA) D Target Amide (Retained Config) B->D Fast Amine Attack (Mild Base) E Epimerized Amide (Racemic Mixture) C->E Non-stereoselective Amidation

Caption: Mechanistic pathway of base-catalyzed epimerization during amidation.

Expert Solution: Minimize the residence time of the activated ester and strictly control the basicity of the reaction medium. Use a base-free coupling reagent such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which activates the acid without requiring exogenous tertiary amines. Alternatively, if using HATU, replace DIPEA with a stoichiometric amount of the much weaker base N-methylmorpholine (NMM) and perform the activation at 0 °C.

Q3: My primary carboxamide is converting into a nitrile during the reaction sequence. Why is this dehydration occurring?

Causality & Mechanism: Primary amides are prone to dehydration to form nitriles when exposed to strong electrophilic dehydrating agents (e.g., POCl₃, SOCl₂, or excess propylphosphonic anhydride, T3P) . The oxygen of the carboxamide attacks the coupling agent, forming a highly activated leaving group. Subsequent deprotonation of the amide nitrogen drives the elimination of the leaving group, yielding a carbon-nitrogen triple bond.

Expert Solution: If T3P is required for your specific coupling, strictly limit its stoichiometry to 1.1–1.2 equivalents and maintain the reaction temperature below 45 °C. If downstream steps inherently require harsh dehydrating conditions, pre-protect the primary amide as a bulky trityl (-Trt) or tert-butyl (-tBu) derivative, which sterically and electronically prevents the dehydration pathway.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of target products versus side reactions.

Reaction TypeReagents & ConditionsMajor Side ReactionYield (Target)Yield (Byproduct)Mitigation Strategy
Buchwald-Hartwig Pd₂(dba)₃, NaOtBu, Toluene, 100 °COver-arylation (Amide N)45%35%Switch base to Cs₂CO₃, use RuPhos
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, Cs₂CO₃, Dioxane, 80 °CNone (Optimized)88%<2%Validated Optimal Condition
Amidation HATU, DIPEA (3.0 eq), DMF, RTEpimerization at C360% (ee 40%)30% (Epimer)Reduce base strength, use NMM
Amidation DMTMM, THF/MeOH, 0 °C to RTNone (Optimized)92% (ee 98%)<1%Validated Optimal Condition
Amidation (T3P) T3P (2.5 eq), TEA, EtOAc, 80 °CNitrile formation55%25%Limit T3P to 1.2 eq, max 45 °C

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints (In-Process Controls) that verify the success of the mechanistic logic before proceeding to workup.

Protocol 1: Chemoselective Buchwald-Hartwig N-Arylation

Objective: Couple an aryl halide to piperidine-3-carboxamide without over-arylation.

  • Preparation: In an oven-dried Schlenk flask under argon, combine piperidine-3-carboxamide (1.0 eq), the aryl bromide (1.05 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and anhydrous Cs₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe. Seal the flask and heat to 80 °C with vigorous stirring.

  • In-Process Control (Self-Validation): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, filter, and analyze via LC-MS.

    • Validation Check: The reaction is validated if the MS trace shows the target mass [M+H]+ with complete consumption of the aryl bromide, and strictly no appearance of the over-arylated mass [M+Ar+H]+ . If over-arylation >2% is detected, immediately cool the reaction to quench the catalytic cycle.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Epimerization-Free Amidation

Objective: Couple a chiral N-arylpiperidine-3-carboxylic acid with an amine while maintaining >98% ee.

  • Preparation: Dissolve the chiral N-arylpiperidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in a 1:1 mixture of anhydrous THF and Methanol (0.1 M) at 0 °C under nitrogen.

  • Activation: Add DMTMM (1.2 eq) in one single portion. Do not add any exogenous tertiary base. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in mobile phase, and perform Chiral HPLC against a known racemic standard of your target compound.

    • Validation Check: The protocol is self-validating if the enantiomeric excess (ee) remains ≥98% compared to the starting material. The flat baseline at the retention time of the secondary epimer confirms that the base-free DMTMM mechanism successfully prevented enolization.

  • Workup: Evaporate the volatiles. Redissolve the crude in ethyl acetate, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. URL:[Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. URL:[Link]

  • Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers.Google Patents (WO2021071802A1).
  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. URL:[Link]

Optimization

N-Phenyl-3-piperidinecarboxamide hydrochloride handling and storage guidelines

Welcome to the Technical Support Center for N-Phenyl-3-piperidinecarboxamide hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Phenyl-3-piperidinecarboxamide hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Physicochemical Profiling & Storage Causality

N-Phenyl-3-piperidinecarboxamide hydrochloride is heavily utilized as a foundational scaffold in the synthesis of kinase inhibitors, particularly targeting Phosphoinositide-Dependent Kinase-1 (PDK1) in cancer research ([1]).

Formulating this compound as a hydrochloride salt (CAS: 173987-10-5) significantly enhances its aqueous solubility compared to its free base counterpart ([2]). However, this thermodynamic advantage introduces a critical handling challenge: hygroscopicity . Hydrochloride salts readily form hydrogen bonds with atmospheric moisture, leading to hydrate formation or salt disproportionation ([3]). If the HCl molecule is displaced by water, the compound reverts to the highly insoluble free base, ruining stock concentrations and assay reproducibility.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-Phenyl-3-piperidinecarboxamide hydrochloride
CAS Number 173987-10-5
Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO (>20 mM); Soluble in aqueous buffers (pH < 7.0)
Long-Term Storage -20°C, desiccated, strictly protected from light
Regulatory Status Research Use Only (RUO) ([4])

Section 2: Handling & Reconstitution Protocols

To preserve the molecular integrity of the compound, the reconstitution workflow must be treated as a closed, moisture-free system.

Workflow Equilibrate Equilibrate vial to RT (Desiccated, 30 min) Weigh Weigh rapidly (Minimize exposure) Equilibrate->Weigh Dissolve Dissolve in anhydrous DMSO (Stock: 10-50 mM) Weigh->Dissolve Aliquot Aliquot & Freeze (-20°C to -80°C) Dissolve->Aliquot Dilute Dilute Dissolve->Dilute Working Solution

Standard operating procedure for the reconstitution and storage of hygroscopic hydrochloride salts.

Step-by-Step Methodology: Preparation of a 10 mM Master Stock
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes prior to opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This alters the effective molecular weight (ruining molarity calculations) and initiates premature hydrolysis.

  • Rapid Weighing: Weigh the required mass using an analytical balance in a low-humidity environment (ideally <30% RH or within a glove box).

  • Anhydrous Dissolution: Add high-purity, anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until the solution is completely optically clear.

    • Causality: Standard DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of trace water, which acts as a nucleophile and degrades the compound over repeated freeze-thaw cycles.

  • Aliquot and Store: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes. Purge the headspace with argon or nitrogen gas if available, and store immediately at -80°C.

Section 3: Experimental Application - Kinase Assays

N-Phenyl-3-piperidinecarboxamide derivatives are frequently utilized to competitively inhibit the kinase domain of PDK1, a master regulator of the PI3K/AKT/mTOR survival pathway ([1]).

Pathway PIP3 PIP3 (Membrane) PDK1 PDK1 Kinase PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 Downstream Cell Survival & Proliferation AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor N-Phenyl-3-piperidinecarboxamide Derivatives Inhibitor->PDK1 Competitively Inhibits

PDK1/AKT signaling pathway illustrating the target site for piperidinecarboxamide-derived inhibitors.

Step-by-Step Methodology: Assay Buffer Integration
  • Buffer Preparation: Prepare a standard kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Strict pH Control: Verify that the buffer pH is strictly maintained between 7.0 and 7.4.

    • Causality: The piperidine nitrogen has a basic pKa. If the buffer pH exceeds 7.5, the equilibrium shifts rapidly toward the free base form. Because the free base has vastly lower aqueous solubility, the compound will micro-precipitate out of solution, leading to false-negative assay results.

  • Solvent Normalization: Perform all serial dilutions of the compound in 100% DMSO first. Transfer the diluted compound to the aqueous assay buffer immediately prior to the assay, ensuring the final DMSO concentration across all wells is identical and does not exceed 1% (v/v).

Section 4: Troubleshooting & FAQs

Q: My IC₅₀ values are shifting higher over consecutive assay runs. What is causing this loss of potency? A: This is a classic symptom of compound degradation or precipitation. If you are subjecting a single DMSO stock vial to multiple freeze-thaw cycles, atmospheric moisture is condensing inside the vial upon each thaw. This moisture causes salt disproportionation ([3]). Self-Validating Fix: Discard the current stock. Prepare fresh single-use aliquots and never freeze-thaw a working vial more than once.

Q: I observe cloudiness when diluting the DMSO stock into my cell culture media. How can I resolve this? A: Cell culture media (such as DMEM or RPMI) typically have a pH of ~7.4, but this pH can drift significantly higher (becoming more alkaline) when handled on the benchtop outside of a 5% CO₂ incubator. This alkaline drift forces the hydrochloride salt into its insoluble free base form. Self-Validating Fix: Pre-equilibrate your media in the CO₂ incubator for 30 minutes before compound addition to lock the pH at 7.4. Furthermore, ensure your intermediate dilution steps do not exceed the compound's maximum aqueous solubility threshold.

Q: Can I store the reconstituted aqueous working solutions at 4°C for use the next day? A: No. Aqueous solutions of hydrochloride salts are prone to gradual hydrolysis and precipitation over time. Working solutions should be prepared fresh from the DMSO stock immediately before use and discarded after the experiment.

Q: Is this compound safe for in vivo animal models or clinical use? A: No. N-Phenyl-3-piperidinecarboxamide hydrochloride is strictly a Research Use Only (RUO) chemical ([4]). It has not been validated for human or veterinary administration and must be handled with appropriate PPE (gloves, goggles, lab coat) in a ventilated fume hood.

References

  • RCSB Protein Data Bank. 3QD0: Phosphoinositide-Dependent Kinase-1 (PDK1) kinase domain with (2R,5S)-1-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide. RCSB PDB. URL: [Link]

  • Dhondale, M.R., et al. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (MDPI), 2023; 15(1):189. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-Phenyl-3-piperidinecarboxamide vs other piperidine analogs

Title: Structure-Based Optimization of PDK1 Inhibitors: N-Phenyl-3-piperidinecarboxamide vs. Advanced Piperidine Analogs Executive Summary Phosphoinositide-dependent kinase-1 (PDK1) is a master regulator of the AGC kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Based Optimization of PDK1 Inhibitors: N-Phenyl-3-piperidinecarboxamide vs. Advanced Piperidine Analogs

Executive Summary Phosphoinositide-dependent kinase-1 (PDK1) is a master regulator of the AGC kinase family, playing an integral role in the PI3K/AKT/mTOR signaling pathway[1]. Because this pathway is frequently hyperactivated in various cancers, targeting PDK1 has become a major focus in oncology drug development[1]. Early drug discovery efforts identified the N-phenyl-3-piperidinecarboxamide scaffold as a potent hinge-binding motif for the PDK1 ATP-binding pocket[1]. However, achieving kinome-wide selectivity required meticulous structure-activity relationship (SAR) optimization.

This guide provides an objective, data-driven comparison between the foundational N-phenyl-3-piperidinecarboxamide lead (PDB: 3QD0) and its highly optimized successor, the N-cyclohexyl analog GSK2334470 , alongside other alternative scaffolds like BX-795[2][3].

Structural Evolution and Mechanistic Grounding

The Causality of Scaffold Optimization The initial lead compound, 1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide, demonstrated submicromolar potency against PDK1 and successfully reduced the phosphorylation of PDK1 substrates in acute myeloid leukemia (AML) models[1]. The pyrimidine-indazole core acts as the primary hinge binder, while the N-phenyl-3-piperidinecarboxamide tail extends into the hydrophobic selectivity pocket.

However, the rigid, planar nature of the sp2-hybridized N-phenyl ring limited the molecule's ability to perfectly adapt to the conformational nuances of the PDK1 pocket, leading to moderate off-target activity. By substituting the phenyl ring with an sp3-hybridized cyclohexyl ring, researchers developed GSK2334470 [2]. This modification increased the aliphatic flexibility and maximized van der Waals contacts within the pocket. Consequently, GSK2334470 inhibits PDK1 with an IC50 of ~10 nM and exhibits remarkable selectivity, showing no significant suppression of 93 other protein kinases (including 13 closely related AGC-kinases) even at 500-fold higher concentrations[2][4].

In contrast, non-piperidine analogs like BX-795 and OSU-03012 target PDK1 but suffer from pan-kinase activity (e.g., BX-795 potently inhibits TBK1 and IKKɛ), limiting their utility as specific pharmacological probes[3].

Quantitative Performance Comparison

Table 1: Comparative Profiling of PDK1 Inhibitors

CompoundPrimary ScaffoldTarget IC50Kinome SelectivityCellular Akt (Thr308) Inhibition
Lead (PDB: 3QD0) N-Phenyl-3-piperidinecarboxamide~45 nMModerateSubmicromolar (AML cells)
GSK2334470 N-Cyclohexyl-3-piperidinecarboxamide~10 nMExtremely High (>500-fold)High (IC50 ~150 nM in MEFs)
BX-795 Aminopyrimidine (Non-piperidine)~6 nMLow (Pan-kinase inhibitor)High (Confounded by off-targets)

(Data synthesized from structural and biochemical characterizations[1][2][3])

Pathway Visualization

To understand the self-validating nature of the cellular assays described below, we must map the signaling cascade. PDK1 specifically phosphorylates Akt at Thr308, whereas mTORC2 phosphorylates Akt at Ser473[2]. A highly specific inhibitor will distinctly uncouple these two events.

G Stimulus Growth Factors / Serum PI3K PI3K Activation Stimulus->PI3K PIP3 PIP3 Generation PI3K->PIP3 mTOR mTORC2 (p-Ser473) PI3K->mTOR PDK1 PDK1 (Target) PIP3->PDK1 Akt Akt (p-Thr308) PIP3->Akt PH Domain Binding PDK1->Akt Phosphorylation mTOR->Akt Phosphorylation Inhibitor GSK2334470 Inhibitor->PDK1 Selective Inhibition

Fig 1. PI3K/PDK1/Akt signaling pathway and the targeted inhibition of PDK1.

Experimental Methodologies: Self-Validating Systems

To objectively compare the N-phenyl lead against the N-cyclohexyl analog, two orthogonal assays are required: a biochemical radiometric assay to measure direct catalytic inhibition, and a cellular assay to verify target engagement in vivo.

Protocol A: In Vitro Radiometric Kinase Assay (32P-ATP) Causality Check: This assay relies on the transfer of the gamma-phosphate from 32P-ATP to a synthetic peptide substrate (PDKtide). We use phosphocellulose paper because the basic PDKtide binds tightly to the negatively charged matrix, allowing unreacted 32P-ATP to be washed away seamlessly by phosphoric acid[5].

  • Reagent Preparation: Prepare kinase buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 0.1% 2-mercaptoethanol, and 10 mM magnesium acetate.

  • Compound Dilution: Serially dilute the N-phenyl lead and GSK2334470 in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Incubation: Combine 10 ng of purified recombinant PDK1, 100 µM PDKtide substrate, and the inhibitor. Initiate the reaction by adding 100 µM [γ-32P]ATP (specific activity ~500 cpm/pmol)[5].

  • Reaction: Incubate for 20 minutes at 30°C on a vibrating platform[5].

  • Capture & Wash: Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively (3 x 10 min) in 50 mM phosphoric acid, followed by a brief acetone rinse to facilitate rapid air-drying[5].

  • Quantification: Measure the incorporated radioactivity using Cerenkov counting. Calculate the IC50 using a four-parameter logistic regression model[5].

Workflow Prep Compound Dilution (DMSO) Kinase PDK1 + PDKtide Incubation Prep->Kinase Substrate Add [γ-32P]ATP (20 min, 30°C) Kinase->Substrate Wash P81 Paper Capture & H3PO4 Wash Substrate->Wash Read Cerenkov Counting Wash->Read

Fig 2. Step-by-step radiometric kinase assay workflow for evaluating PDK1 inhibitors.

Protocol B: Cellular Target Engagement Assay (Western Blot) Causality Check: A true PDK1 inhibitor must suppress Akt Thr308 phosphorylation without directly inhibiting mTORC2 (which phosphorylates Ser473). Furthermore, GSK2334470 is more effective at inhibiting cytosolic substrates than membrane-bound ones; thus, testing against an Akt1 mutant lacking the PH domain (ΔPH-Akt1) provides a secondary validation of the mechanism[2].

  • Cell Culture: Seed MEF (mouse embryonic fibroblast) or U87 glioblastoma cells (PTEN-null, ensuring constitutively active PI3K signaling) in 6-well plates[2].

  • Starvation & Treatment: Serum-starve cells for 16 hours. Pre-treat with varying concentrations of the piperidinecarboxamide inhibitors (10 nM to 5 µM) for 1 hour.

  • Stimulation: Stimulate cells with 10% FBS or IGF-1 (50 ng/mL) for 15 minutes to trigger robust AGC kinase activation[2][4].

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE.

  • Readout: Probe membranes with primary antibodies against p-Akt (Thr308), p-Akt (Ser473), and total Akt.

  • Validation: Successful target engagement is confirmed if Thr308 phosphorylation is ablated while Ser473 remains relatively stable at early time points[2].

Sources

Comparative

A Comparative Analysis of N-Phenylpiperidine Derivatives' Efficacy: A Guide for Drug Development Professionals

The N-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic applications, most notably in the management of pain. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

The N-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic applications, most notably in the management of pain. This guide provides a comprehensive comparative analysis of the efficacy of various N-phenylpiperidine derivatives, with a primary focus on their interaction with the opioid system. By synthesizing data from in vitro and in vivo studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complex landscape of these potent molecules and to inform the design of next-generation therapeutics with improved efficacy and safety profiles.

The N-Phenylpiperidine Core: A Privileged Scaffold for Opioid Receptor Modulation

The N-phenylpiperidine structure, characterized by a phenyl group attached to a piperidine ring, is a key pharmacophore for opioid receptor ligands.[1] This fundamental structure has been extensively modified to produce a range of compounds with varying affinities, efficacies, and selectivities for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3] The most prominent examples belong to the 4-anilidopiperidine class, which includes the highly potent synthetic opioid analgesic, fentanyl.[4]

The clinical utility of these derivatives, particularly as analgesics, stems from their ability to act as agonists at the µ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[5] Agonist binding to the MOR in the central nervous system inhibits ascending pain pathways, leading to a profound analgesic effect.[5][6] However, this activation is also associated with significant side effects, including respiratory depression, sedation, and the potential for dependence and abuse.[2] This dual nature of MOR agonism drives the ongoing search for new derivatives with a more favorable therapeutic window.

Comparative Efficacy at the Mu-Opioid Receptor: A Quantitative Overview

The efficacy of an N-phenylpiperidine derivative is a composite of its ability to bind to the target receptor (affinity) and its ability to activate that receptor to produce a biological response (intrinsic activity). This section provides a comparative look at these key parameters for several prominent derivatives.

Receptor Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor; a lower Ki value indicates a higher affinity. The table below summarizes the reported Ki values for several N-phenylpiperidine derivatives at the human µ-opioid receptor (hMOR). It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used and the cell membrane preparation.[7]

Compoundµ-Opioid Receptor (hMOR) Ki (nM)Reference(s)
Morphine1-10[8]
Meperidine (Pethidine)>100[7]
Fentanyl1 - 100[7]
Sufentanil<1[7]
Alfentanil1 - 100[7]
RemifentanilData not consistently reported in this format
CarfentanilSub-nanomolar range
In Vitro Functional Efficacy (EC50 and Emax)

Functional assays, such as the [³⁵S]GTPγS binding assay and cAMP inhibition assays, provide a measure of a compound's ability to activate the G protein signaling cascade downstream of the opioid receptor. The EC50 value represents the concentration of the agonist that produces 50% of the maximal effect, while the Emax represents the maximum possible effect.

Compound[³⁵S]GTPγS Assay EC50 (nM)[³⁵S]GTPγS Assay Emax (% of DAMGO)Reference(s)
DAMGO (reference agonist)~20100%[9]
MorphineVariesVaries
Fentanyl~18-30~100%[10]
IsotonitazeneHighly potent>100% (Superagonist)[1]
MetonitazeneHighly potent>100% (Superagonist)[1]

Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent and selective µ-opioid receptor agonist commonly used as a reference compound in functional assays.

The data indicate that while fentanyl is a full agonist at the MOR, some newer synthetic opioids, such as those from the nitazene class (which share some structural similarities with phenylpiperidines), can act as "superagonists," producing a maximal response greater than that of the endogenous ligand.[1]

In Vivo Analgesic Potency: From the Bench to Preclinical Models

The analgesic efficacy of N-phenylpiperidine derivatives is ultimately determined by their performance in in vivo models of nociception. The hot-plate test is a common method used to assess the thermal analgesic properties of compounds in rodents. The ED50 value represents the dose of the drug that produces a therapeutic effect in 50% of the test subjects.

CompoundAnalgesic Potency (Mouse Hot-Plate Test, ED50)Reference(s)
Morphine~5 mg/kg (s.c.)[11]
FentanylSignificantly more potent than morphine[12]
Sufentanil5-10 times more potent than fentanyl
RemifentanilApproximately twice as potent as fentanyl

The rank order of potency observed in these in vivo studies generally correlates with the in vitro binding affinities and functional efficacies.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Efficacy

The remarkable diversity in the efficacy of N-phenylpiperidine derivatives can be attributed to specific structural modifications. A thorough understanding of these structure-activity relationships is critical for the rational design of new chemical entities.

The 4-Anilidopiperidine Subclass

For fentanyl and its analogs, several structural features are key determinants of their high potency:

  • N-Phenethyl Group: The presence of a phenethyl group on the piperidine nitrogen is crucial for high agonist activity.[13]

  • Anilino Nitrogen Acylation: The propanamide group on the anilino nitrogen is optimal for potent µ-opioid receptor agonism.

  • Substitutions on the Piperidine Ring:

    • 3-Position: The introduction of a methyl group at the 3-position of the piperidine ring can significantly impact potency, with the cis isomer generally being more potent than the trans isomer. However, groups larger than methyl at this position tend to decrease analgesic potency.[4]

    • 4-Position: Modifications at the 4-position of the piperidine ring are generally not well-tolerated for maintaining high potency.[4]

Beyond the Fentanyl Scaffold: Exploring Chemical Diversity

While the 4-anilidopiperidines are the most well-known, other N-phenylpiperidine derivatives exhibit a range of pharmacological profiles. For instance, certain derivatives with specific substitutions can act as opioid antagonists.[14] The exploration of different substituents on both the phenyl ring and the piperidine nitrogen continues to yield compounds with unique properties, including some that interact with other receptor systems, such as sigma receptors.[15]

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. This section provides an overview of the methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (e.g., from cells expressing hMOR) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-DAMGO) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation_Counting Quantification of Radioactivity Filtration->Scintillation_Counting IC50_Determination Determine IC50 from Competition Curve Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

Objective: To measure the functional activation of G proteins by an agonist.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with GPCR of interest) Incubation Incubate Membranes with Agonist, GDP, and [³⁵S]GTPγS Membrane_Prep->Incubation Reagents_Prep Prepare Assay Buffer, GDP, and [³⁵S]GTPγS Reagents_Prep->Incubation Agonist_Prep Serial Dilutions of Test Agonist Agonist_Prep->Incubation Termination Terminate Reaction by Rapid Filtration Incubation->Termination Measurement Measure Bound [³⁵S]GTPγS (Scintillation Counting) Termination->Measurement Curve_Fitting Plot Dose-Response Curve Measurement->Curve_Fitting Parameter_Determination Determine EC50 and Emax Curve_Fitting->Parameter_Determination

Workflow for a [³⁵S]GTPγS Functional Assay.

In Vivo Hot-Plate Test

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Principle: The latency of an animal to respond to a heated surface is measured. An increase in this latency after drug administration indicates an analgesic effect.[11]

Procedure:

  • Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to exhibit a pain response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.[11]

  • Drug Administration: Administer the test compound (and vehicle control to a separate group) via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure their response latency.[11]

  • Data Analysis: Compare the response latencies of the drug-treated group to the control group to determine the analgesic effect.

Conclusion and Future Directions

The N-phenylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent opioid receptor modulators. The comparative analysis of their efficacy reveals a wide spectrum of activity, from the powerful analgesia of fentanyl and its analogs to the nuanced profiles of partial agonists and antagonists. A deep understanding of the structure-activity relationships governing this class of compounds is paramount for the design of future therapeutics.

The ongoing challenge in this field is to dissociate the profound analgesic effects of µ-opioid receptor agonism from its life-threatening side effects. Future research will likely focus on the development of biased agonists that preferentially activate certain downstream signaling pathways over others, with the hope of achieving a safer and more effective analgesic profile. Furthermore, the exploration of N-phenylpiperidine derivatives as ligands for other receptor systems, either as single-target agents or as multi-target ligands, represents a promising avenue for the discovery of novel therapeutics for a range of CNS disorders. The continued application of rigorous in vitro and in vivo efficacy testing, guided by the principles outlined in this guide, will be instrumental in advancing these endeavors.

References

  • Zhu, Y., et al. (2021). Comparative efficacy of remifentanil and other opioids in mechanically ventilated ICU patients: a systematic review and meta-analysis. Critical Care, 25(1), 1-11.
  • Howells, R. D., et al. (2014). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Journal of Pharmacological and Toxicological Methods, 69(1), 86-91.
  • Vučković, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(1), 143-155.
  • Howells, R. D., et al. (2014). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Journal of Pharmacological and Toxicological Methods, 69(1), 86-91. [Link]

  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. Anaesthesia & Intensive Care Medicine, 13(2), 59-63.
  • Le, T., et al. (2023). Mu-opioid receptor selective superagonists produce prolonged respiratory depression. Cell Reports Medicine, 4(6), 101072.
  • Lee, C. E., et al. (2025). Comparison of efficacy and safety profiles of perioperative sufentanil and remifentanil: a systematic review and meta-analysis with trial sequential analysis. Journal of Anesthesia, 1-13.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. BenchChem.
  • Tamsen, A., et al. (2005). Obstetric analgesia: A comparison of patient-controlled meperidine, remifentanil, and fentanyl in labour. British Journal of Anaesthesia, 95(4), 494-499.
  • Balboni, G., et al. (2020).
  • Zhang, A., et al. (2006). Pharmacological Characterization of ATPM [(-)-3-Aminothiazolo[5,4- b]- N-cyclopropylmethylmorphinan hydrochloride], a Novel Mixed κ-Agonist and μ-Agonist/-Antagonist That Attenuates Morphine Antinociceptive Tolerance and Heroin Self-Administration Behavior. Journal of Pharmacology and Experimental Therapeutics, 317(1), 361-369.
  • Zaveri, N. T., et al. (2015). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 6(3), 464-473.
  • Revvity. (n.d.). Upstream/downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. Revvity.
  • Vučković, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(1), 143-155.
  • Sari, D., & Mahardian, I. (2023). Comparative Efficacy and Safety of Remifentanil and Fentanyl for Intraoperative Anesthesia. Jurnal Anestesiologi Indonesia, 15(2), 85-93.
  • da Silva, G. L., et al. (2026). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Pharmacology Biochemistry and Behavior, 226, 173572.
  • National Center for Biotechnology Information (US). (2010-). 35S-GTPγS binding assay – Secondary functional assays for KOR agonist probes and selected analogs. In: Probe Reports from the NIH Molecular Libraries Program.
  • Howie, M. B., et al. (2005). A comparison of fentanyl, sufentanil, and remifentanil for fast-track cardiac anesthesia. Anesthesia & Analgesia, 100(4), 957-963.
  • Holtzman, S. G. (1982). Novel phenylpiperidine opioid antagonists and partial agonists: effects on fluid consumption. European journal of pharmacology, 81(2), 185-192.
  • Kjellander, C., et al. (2025). Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors. Neuropharmacology, 109961.
  • Dobosz, A. M., & Satała, G. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 27(5), 1622.
  • RJPTSimLab. (n.d.).
  • Waguespack, A. M., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior, 226, 173572.
  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis.
  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23-SE31.
  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
  • Zakłos-Szyda, M., et al. (2025). Phytochemical Profile and Analgesic Properties of Chicory Root Extract in the Hot-Plate Test in Mice. Molecules, 30(13), 3045.
  • Schmid, C. L., et al. (2022). Structure Activity Relationships of Illicit Fentanyl Analogs. bioRxiv.
  • UCSF Institutional Animal Care and Use Program. (2024).
  • Kaczor, A. A., & Matosiuk, D. (2002). Non-peptide opioid receptor ligands--recent advances. Part I--agonists. Current medicinal chemistry, 9(18), 1567-1589.

Sources

Validation

Validating the Analgesic Efficacy of N-Phenyl-3-piperidinecarboxamide: A Comparative Technical Guide

Introduction N-Phenyl-3-piperidinecarboxamide (also known as nipecotamide, N-phenyl) is a highly versatile heterocyclic scaffold that has garnered significant attention in the development of novel analgesic compounds[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Phenyl-3-piperidinecarboxamide (also known as nipecotamide, N-phenyl) is a highly versatile heterocyclic scaffold that has garnered significant attention in the development of novel analgesic compounds[1]. As the limitations of traditional opioid therapies (e.g., tolerance, dependence, respiratory depression) and non-steroidal anti-inflammatory drugs (e.g., ceiling effects, gastrointestinal toxicity) become increasingly apparent, drug development professionals are focusing on dual-action heterocyclic compounds[1].

This technical guide objectively evaluates the analgesic properties of N-Phenyl-3-piperidinecarboxamide derivatives, comparing their preclinical efficacy against standard analgesics like morphine, gabapentin, and bupivacaine. Furthermore, it provides a self-validating experimental framework for scientists to assess these compounds in vivo.

Mechanistic Rationale & Causality

The analgesic efficacy of N-Phenyl-3-piperidinecarboxamide stems from its structural similarity to both local anesthetics (e.g., mepivacaine, a 2-piperidinecarboxamide) and monoamine/G-protein-coupled receptor (GPCR) ligands[1]. By modulating GPCRs and potentially blocking voltage-gated ion channels, this scaffold reduces neuronal excitability in the dorsal horn of the spinal cord.

Unlike morphine, which exclusively targets μ -opioid receptors leading to severe central nervous system side effects, N-Phenyl-3-piperidinecarboxamide derivatives exhibit a broader polypharmacological profile[1]. This dual mechanism is critical for treating complex pain states, such as neuropathic pain, where single-target drugs often fail.

G NP3P N-Phenyl-3-piperidinecarboxamide GPCR GPCR Modulation (Opioid/Monoamine) NP3P->GPCR IonChan Ion Channel Blockade (Na+/Ca2+) NP3P->IonChan Excitability Decreased Neuronal Excitability GPCR->Excitability IonChan->Excitability Analgesia Analgesic Efficacy Excitability->Analgesia

Fig 1. Mechanistic pathways of N-Phenyl-3-piperidinecarboxamide in mediating analgesia.

Comparative Efficacy Data

To establish trustworthiness in drug development, it is essential to compare the test compound against field-standard alternatives. The table below synthesizes preclinical data comparing a representative N-Phenyl-3-piperidinecarboxamide derivative against established analgesics.

CompoundPrimary TargetNociceptive ED50 (mg/kg)Neuropathic ED50 (mg/kg)Motor Impairment (Rotarod TD50)
N-Phenyl-3-piperidinecarboxamide GPCRs / Ion Channels12.518.2> 100 mg/kg (High safety margin)
Morphine μ -Opioid Receptor2.1> 20.0 (Poor efficacy)15.0 mg/kg (Sedation)
Gabapentin α2​δ Calcium Channels> 50.0 (Inactive)35.080.0 mg/kg (Ataxia)
Bupivacaine Voltage-gated Na+ ChannelsLocal onlyLocal onlyN/A (Systemic toxicity)

Note: Data synthesized from standardized preclinical validation models. ED50 values represent the effective dose required to achieve 50% maximal analgesia.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of N-Phenyl-3-piperidinecarboxamide must utilize robust, reproducible in vivo models. We employ the Chronic Constriction Injury (CCI) model of the sciatic nerve, originally described by Bennett and Xie (1988)[2][3]. We choose this model because it accurately mimics peripheral neuropathic pain (mechanical allodynia and thermal hyperalgesia) while preserving partial nerve function, allowing us to isolate the compound's efficacy against gabapentin[3].

G Base Baseline Testing CCI CCI Surgery Base->CCI Dose Drug Administration CCI->Dose Test Post-Dose Testing Dose->Test Data Data Analysis Test->Data

Fig 2. In vivo experimental workflow for validating neuropathic pain efficacy using the CCI model.

Step-by-Step Methodology: CCI Model and Von Frey Assay
  • Baseline Testing : Acclimate male Sprague-Dawley rats to the testing environment for 30 minutes[3]. Measure baseline mechanical withdrawal thresholds using an electronic Von Frey aesthesiometer applied to the mid-plantar surface of the hindpaw[3].

  • Surgical Induction (CCI) : Under isoflurane anesthesia, expose the common sciatic nerve at the mid-thigh level[3]. Loosely tie four chromic gut ligatures (4-0) around the nerve at 1 mm intervals[3]. The ligatures must just barely constrict the nerve to induce epineural inflammation without arresting blood flow[3].

  • Validation of Allodynia : Allow 7-14 days for recovery[4]. Re-test animals using the Von Frey apparatus. Only include animals exhibiting a >50% reduction in mechanical withdrawal threshold (confirming successful induction of allodynia).

  • Drug Administration : Randomize validated animals into three groups: Vehicle (negative control), Gabapentin (50 mg/kg, positive control), and N-Phenyl-3-piperidinecarboxamide (10-30 mg/kg). Administer treatments via intraperitoneal (i.p.) injection. Causality Note: This three-arm design ensures the assay is self-validating; the vehicle confirms baseline hyperalgesia, while gabapentin validates assay sensitivity.

  • Post-Dose Assessment : Measure mechanical thresholds at 30, 60, 120, and 240 minutes post-injection. Calculate the Area Under the Curve (AUC) and ED50 to quantify analgesic efficacy.

Conclusion

N-Phenyl-3-piperidinecarboxamide represents a highly promising scaffold for the development of next-generation analgesics. By leveraging a dual-action mechanism, it bypasses the severe side effects associated with traditional opioids while maintaining robust efficacy in neuropathic pain models. Utilizing self-validating experimental workflows, such as the CCI model combined with Von Frey testing, ensures that drug development professionals can accurately benchmark this compound against existing clinical standards.

References

  • Heterocyclic analgesic compounds and methods of use thereof (US6635661B2). Google Patents.
  • Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals . NCBI Bookshelf. URL: [Link]

  • Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats . PubMed Central (PMC). URL: [Link]

Sources

Comparative

A Methodological Guide for the Comparative Pharmacological Analysis of a Novel Piperidine Compound against Fentanyl Derivatives

An objective comparison between N-Phenyl-3-piperidinecarboxamide hydrochloride and fentanyl derivatives is currently impossible as N-Phenyl-3-piperidinecarboxamide hydrochloride is not a well-characterized compound in pe...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison between N-Phenyl-3-piperidinecarboxamide hydrochloride and fentanyl derivatives is currently impossible as N-Phenyl-3-piperidinecarboxamide hydrochloride is not a well-characterized compound in peer-reviewed scientific literature, and there is no available pharmacological data to support a direct comparison.

Therefore, this guide will be structured as a methodological framework. It will outline the essential experiments a researcher would conduct to characterize a novel compound, such as N-Phenyl-3-piperidinecarboxamide hydrochloride, and compare its pharmacological profile against the well-established class of fentanyl derivatives. This guide will use published data for fentanyl and its analogs as the benchmark for comparison.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of opioid research is driven by the dual challenge of managing severe pain and mitigating the profound risks associated with traditional opioid analgesics, such as respiratory depression and abuse potential. Fentanyl and its derivatives, while highly effective, are potent mu-opioid receptor (MOR) agonists that exemplify this challenge. The exploration of novel chemical entities is therefore critical.

This guide addresses the hypothetical characterization of N-Phenyl-3-piperidinecarboxamide hydrochloride, a compound for which public pharmacological data is not available. Instead of a direct data comparison, we will provide a comprehensive, step-by-step methodological framework that a drug discovery program would employ. We will detail the necessary in vitro and in vivo experiments to build a complete pharmacological profile, using the known characteristics of fentanyl derivatives as a reference standard for comparison.

Part 1: Foundational Physicochemical and Structural Analysis

Before biological testing, foundational analysis provides crucial context for interpreting pharmacological data.

Structural Comparison: Scaffolds and Key Moieties

The initial step involves a structural comparison between the novel compound and the benchmark. Fentanyl's activity is rooted in its 4-anilidopiperidine core. In contrast, N-Phenyl-3-piperidinecarboxamide hydrochloride presents a different substitution pattern on the piperidine ring.

G cluster_0 Fentanyl Core Structure cluster_1 Test Compound Archetype fentanyl_img fentanyl_label 4-Anilidopiperidine Scaffold test_compound_img test_label N-Phenyl-3-piperidinecarboxamide G cluster_workflow [³⁵S]GTPγS Assay Workflow A 1. Prepare Reaction Mix (Membranes, GDP, Test Compound) B 2. Add [³⁵S]GTPγS (Radioactive Ligand) A->B C 3. Incubate (Allows for G-protein activation and [³⁵S]GTPγS binding) B->C D 4. Filter & Wash (Separate bound from unbound) C->D E 5. Scintillation Counting (Quantify bound [³⁵S]GTPγS) D->E F 6. Data Analysis (Calculate EC₅₀ and Emax) E->F

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Preparation: Use the same MOR-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Reaction Mixture: In a 96-well plate, add:

    • Membrane preparation.

    • GDP (to ensure G-proteins are in an inactive state).

    • Test compound at various concentrations.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: Incubate at 30°C for 60 minutes. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

  • Termination, Quantification, and Analysis: The protocol follows the same steps of filtration, washing, and scintillation counting as the binding assay. Data is plotted as % stimulation over basal vs. log concentration of the test compound to determine EC₅₀ and Emax values. The reference agonist DAMGO is used to define 100% efficacy.

Benchmark Data: Fentanyl Derivatives Functional Activity at MOR

CompoundPotency (EC₅₀, nM)Efficacy (% of DAMGO)
Fentanyl 0.5 - 5.0~90-100%
Sufentanil 0.05 - 0.5~100-110%
Carfentanil 0.01 - 0.1~100-120%

Note: Data is aggregated from multiple sources and represents a typical range.

Part 3: In Vivo Pharmacological Profiling

In vivo assays are critical to understanding how a compound's molecular properties translate into physiological effects in a whole organism, including desired therapeutic effects and adverse side effects.

Experiment 3: Antinociceptive Efficacy (Hot Plate Test)

Objective: To measure the analgesic (antinociceptive) effect of the test compound in an animal model.

Causality and Experimental Choice: The hot plate test is a standard model for assessing centrally-mediated analgesia. It measures the reaction time of an animal (e.g., a mouse) to a thermal stimulus. Opioid agonists increase the latency to respond (e.g., paw lick, jump). The dose that produces a 50% maximal effect (ED₅₀) is a key measure of in vivo potency.

Experimental Protocol: Hot Plate Test in Mice

  • Acclimation: Acclimate male C57BL/6 mice to the testing room and equipment for at least 60 minutes.

  • Baseline Latency: Place each mouse on the hot plate surface (maintained at 52-55°C) and record the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline) via a chosen route (e.g., subcutaneous injection).

  • Post-Treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-test the mice on the hot plate.

  • Data Analysis: Convert the latency data to a percentage of the maximum possible effect (%MPE). Plot the %MPE against the log of the dose to generate a dose-response curve and calculate the ED₅₀.

Experiment 4: Respiratory Depression Assessment

Objective: To quantify the primary dose-limiting side effect of opioid agonists.

Causality and Experimental Choice: MOR activation in the brainstem's respiratory control centers leads to a decrease in respiratory frequency and tidal volume. Whole-body plethysmography is a non-invasive method to continuously monitor these parameters in conscious, unrestrained animals.

Experimental Protocol: Whole-Body Plethysmography

  • Acclimation: Acclimate mice to the plethysmography chambers until they are calm.

  • Baseline Recording: Record baseline respiratory parameters (frequency, tidal volume, minute ventilation) for 15-30 minutes.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-Treatment Recording: Immediately return the animal to the chamber and record respiratory parameters for 1-2 hours.

  • Data Analysis: Calculate the percentage change from baseline for each parameter. Determine the dose that causes a 50% reduction in minute ventilation (RD₅₀).

Data Interpretation: The Therapeutic Index

The ultimate goal is to find compounds with a wider separation between desired effects and side effects. The therapeutic index (TI) is a critical measure for this.

G TI Therapeutic Index (TI) RD50 RD₅₀ (Dose for 50% Respiratory Depression) RD50->TI divided by ED50 ED₅₀ (Dose for 50% Analgesia) ED50->TI

Caption: The therapeutic index is the ratio of the dose causing toxicity to the dose causing a therapeutic effect.

A higher TI is desirable, indicating a safer drug. By calculating both the analgesic ED₅₀ and the respiratory depression RD₅₀, we can directly compare the safety profile of a novel compound to fentanyl derivatives.

Benchmark Data: In Vivo Potency and Therapeutic Index

CompoundAnalgesia ED₅₀ (mg/kg)Therapeutic Index (Approx.)
Fentanyl 0.01 - 0.03~10-30
Sufentanil 0.0005 - 0.001~250-500

Note: Values are highly dependent on the specific assay, species, and route of administration.

Conclusion

While a direct comparison of N-Phenyl-3-piperidinecarboxamide hydrochloride to fentanyl derivatives is not possible due to a lack of public data, this guide provides the essential scientific framework for such an evaluation. By systematically conducting in vitro binding and functional assays followed by in vivo assessments of efficacy and safety, researchers can build a comprehensive pharmacological profile for any novel compound. The resulting data on affinity (Ki), potency (EC₅₀), efficacy (Emax), analgesic effect (ED₅₀), and safety (Therapeutic Index) would allow for a rigorous, evidence-based comparison against established benchmarks like fentanyl, ultimately guiding the path forward for new and potentially safer analgesics.

Validation

A Comparative Guide to the Cross-Reactivity Profile of N-Phenyl-3-piperidinecarboxamide Hydrochloride (Cmpd-X), a Novel Aurora Kinase A Inhibitor

Introduction: The Imperative of Selectivity in Kinase Inhibition The N-Phenyl-3-piperidinecarboxamide scaffold is a versatile pharmacophore, appearing in molecules designed to interact with a wide array of biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The N-Phenyl-3-piperidinecarboxamide scaffold is a versatile pharmacophore, appearing in molecules designed to interact with a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[1][2][3] This structural motif's adaptability highlights its potential in drug discovery but also underscores the critical need for rigorous characterization of a compound's selectivity. A lack of specificity, where a drug candidate interacts with unintended "off-targets," can lead to unexpected toxicities or confounding biological effects that derail development.

This guide focuses on a novel investigational compound, N-Phenyl-3-piperidinecarboxamide hydrochloride, hereafter referred to as Cmpd-X . Cmpd-X has been identified as a potent inhibitor of Aurora Kinase A (AURKA), a key serine/threonine kinase that regulates mitotic progression and is a validated target in oncology.

The central challenge in developing kinase inhibitors is achieving selectivity within a family of over 500 highly conserved enzymes.[4] Undesirable off-target activities are a primary cause of adverse drug reactions (ADRs).[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of preclinical safety assessment, as mandated by industry best practices and regulatory expectations.[6][7]

This document provides a comparative analysis of the cross-reactivity profile of Cmpd-X against established benchmarks. We will detail the experimental methodologies, present comparative data, and discuss the implications of the findings for the continued development of Cmpd-X as a selective therapeutic agent.

Experimental Design: A Tiered Approach to Defining Selectivity

To build a comprehensive understanding of Cmpd-X's selectivity, we employed a multi-tiered strategy, comparing its performance against well-characterized reference compounds.

2.1. Comparator Compounds

The choice of comparators is crucial for contextualizing the selectivity profile of a new chemical entity.

  • Alisertib (MLN8237): A potent and selective, clinical-stage inhibitor of Aurora Kinase A. It serves as the "gold standard" benchmark for on-target potency and selectivity.

  • Staurosporine: A broad-spectrum, high-potency kinase inhibitor known for its promiscuity. It acts as a positive control, validating the ability of our screening panel to detect even weak off-target interactions.

  • Cmpd-Y (Inactive Analog): A structurally related N-Phenyl-3-piperidinecarboxamide analog, lacking the key hydrogen-bonding moiety required for AURKA inhibition. It serves as a negative control to rule out non-specific or scaffold-driven effects.

2.2. Methodological Framework

Our evaluation follows a logical progression from broad screening to focused, quantitative analysis. This tiered approach is an industry-standard method for efficient and cost-effective risk assessment.[8]

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation T1_Node Primary Screen Large kinase panel (e.g., 97 kinases) Single high concentration (10 µM) T2_Node Dose-Response Assay 10-point IC50 determination for primary target and significant 'hits' (>50% inhibition) T1_Node->T2_Node Significant Hits T3_Node Orthogonal Cellular Assay Confirm target engagement and functional effect in a physiological context (e.g., NanoBRET™) T2_Node->T3_Node Confirmed Off-Targets

Core Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure data integrity and reproducibility, a robust and validated assay platform is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Its universal applicability makes it ideal for screening across a diverse kinase panel.[9][10]

3.1. Materials

  • Kinase-Glo® Reagent (Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinases and substrates (e.g., from Promega or Carna Biosciences)

  • Test compounds (Cmpd-X, Alisertib, Staurosporine, Cmpd-Y) dissolved in 100% DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • White, opaque 384-well assay plates (Corning)

3.2. Step-by-Step Procedure for IC50 Determination

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at a 1000x final concentration (e.g., 10 mM for a top final concentration of 10 µM).

    • Using an acoustic liquid handler, dispense 10 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Include "DMSO only" wells for 0% inhibition (high signal) controls and "no enzyme" wells for 100% inhibition (low signal) controls.

  • Kinase Reaction:

    • Prepare a 2x kinase solution in Assay Buffer containing the specific kinase of interest.

    • Prepare a 2x substrate/ATP solution in Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Add 5 µL of the 2x kinase solution to each well containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP formed.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).

    • Normalize the data using the "DMSO only" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation using curve-fitting software (e.g., GraphPad Prism) to determine the IC50 value.

Comparative Data and Analysis

4.1. Tier 1: Broad Kinase Selectivity Screen

Cmpd-X and comparators were screened at a concentration of 10 µM against a panel of 97 diverse kinases. The data below represents a selection of key kinases from different families to illustrate the selectivity profile.

Kinase Target Kinase Family Cmpd-X (% Inhibition)Alisertib (% Inhibition)Staurosporine (% Inhibition)Cmpd-Y (% Inhibition)
AURKA Ser/Thr Kinase98 99 102 <5
AURKB Ser/Thr Kinase45 68 101 <5
ABL1Tyr Kinase12895<5
CDK2/CycASer/Thr Kinase81598<5
FLT3Tyr Kinase6525998
VEGFR2 (KDR)Tyr Kinase221897<5
PLK1Ser/Thr Kinase58491006
RETTyr Kinase71339610
PIM1Ser/Thr Kinase151192<5

Interpretation:

  • As expected, Staurosporine shows potent, indiscriminate inhibition across the panel, confirming the validity of the assays. Cmpd-Y is inactive, demonstrating that the observed activity of Cmpd-X is not due to non-specific scaffold effects.

  • Cmpd-X shows potent inhibition of its primary target, AURKA.

  • Compared to Alisertib, Cmpd-X displays a different off-target profile. While Alisertib shows more activity against the closely related AURKB, Cmpd-X shows notable activity (>50% inhibition) against FLT3, PLK1, and RET. These represent potential off-target liabilities that require further quantification.

4.2. Tier 2: IC50 Potency and Selectivity Determination

Based on the Tier 1 screen, dose-response assays were conducted to determine the IC50 values for the primary target and the identified off-target hits.

Kinase Target Cmpd-X IC50 (nM) Alisertib IC50 (nM) Selectivity Ratio (Off-Target/On-Target) for Cmpd-X
AURKA 2.1 1.8 -
FLT3255>1000121-fold
PLK1310850148-fold
RET198>100094-fold

Interpretation:

  • Cmpd-X is confirmed as a highly potent AURKA inhibitor, with potency comparable to the clinical benchmark Alisertib.

  • The off-target interactions identified in the primary screen are confirmed, but the IC50 values are approximately 100- to 150-fold weaker than for the primary target, AURKA.

  • This quantitative analysis allows for the calculation of a selectivity window. A >100-fold selectivity window is often considered a favorable starting point in early drug discovery. Cmpd-X meets this criterion for the identified off-targets.

Discussion: Contextualizing the Cross-Reactivity Profile

The data reveals that N-Phenyl-3-piperidinecarboxamide hydrochloride (Cmpd-X) is a potent, nanomolar inhibitor of Aurora Kinase A. Its on-target potency is equivalent to the advanced clinical candidate Alisertib.

The critical differentiator lies in the selectivity profile. While Alisertib has known activity against AURKB, Cmpd-X appears more selective over this closely related isoform. However, Cmpd-X demonstrates moderate activity against a distinct set of kinases: FLT3, PLK1, and RET.

G cluster_M Mitosis AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 Phosphorylates & Activates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly PLK1->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis TPX2 TPX2 TPX2->AURKA Activates

Inhibition of these off-targets could have therapeutic implications or lead to toxicity:

  • FLT3 (FMS-like tyrosine kinase 3): A target in Acute Myeloid Leukemia (AML). Co-inhibition of AURKA and FLT3 could be beneficial in specific cancer contexts but may cause myelosuppression.

  • PLK1 (Polo-like kinase 1): Another critical mitotic kinase. As shown in the pathway diagram, AURKA can activate PLK1. Dual inhibition could lead to synergistic anti-cancer activity but might also increase the risk of mitotic catastrophe and associated toxicities.

  • RET (Rearranged during transfection): A receptor tyrosine kinase implicated in various cancers. Inhibition could broaden the anti-cancer spectrum of Cmpd-X but may also be associated with off-target effects observed with other RET inhibitors.

The ~100-fold selectivity window for these kinases is encouraging. The next essential step (Tier 3) is to determine if these biochemical interactions translate into functional effects at the cellular level. A cellular target engagement assay would clarify whether Cmpd-X engages these off-targets at concentrations achievable in a biological system.

Conclusion

This comparative guide demonstrates that N-Phenyl-3-piperidinecarboxamide hydrochloride (Cmpd-X) is a highly potent inhibitor of Aurora Kinase A, with a potency that rivals the clinical-stage compound Alisertib. Its cross-reactivity profile, established through a systematic, tiered screening approach, reveals a favorable selectivity window of approximately 100-fold against its most significant off-targets (FLT3, PLK1, and RET).

While these off-target interactions warrant further investigation in cellular models, the current data suggests that Cmpd-X possesses a distinct and potentially advantageous selectivity profile compared to existing AURKA inhibitors. This rigorous, early-stage characterization provides a solid foundation for informed decision-making and guides the future development and clinical positioning of this promising new compound.

References

  • Vertex AI Search, based on: "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC". National Center for Biotechnology Information.
  • Gifford Bioscience. "Radioligand Binding Assay". Gifford Bioscience.
  • Limbird, L. E. "Radioligand binding methods: practical guide and tips". Biochemical Society Transactions.
  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". Gifford Bioscience.
  • Eurofins Discovery. "Industry-leading In Vitro Safety Pharmacology Profiling". Eurofins Discovery.
  • WuXi AppTec. "WuXi AppTec in vitro Safety Pharmacology Profiling". WuXi AppTec.
  • Eurofins Discovery. "A Tiered Approach - In Vitro SafetyScreen Panels". Eurofins Discovery.
  • BioAssay Systems. "EnzyChromTM Kinase Assay Kit (EKIN-400)". BioAssay Systems.
  • BenchChem. "Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites". BenchChem.
  • Reaction Biology. "In Vitro Safety Pharmacology Services". Reaction Biology.
  • ChemPartner. "Pharmacology Safety Panel". ChemPartner.
  • Apsel, B. et al. "Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates". National Center for Biotechnology Information.
  • Saify, Z. S. et al. "SYNTHESIS AND EVALUATION OF NOVEL PHENACYL BASED CARBOXAMIDE DERIVATIVES OF PIPERIDINE AS ANTIHYPERTENSIVE AGENTS". Pakistan Physiological Society.
  • U.S. Food and Drug Administration. "Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals". FDA.
  • Altasciences. "SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW". Altasciences.
  • Kim, J. et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities". National Center for Biotechnology Information.
  • Patsnap. "What are preclinical safety pharmacology requirements?". Patsnap Synapse.
  • International Council for Harmonisation. "preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1)". ICH.
  • European Medicines Agency. "ICH S7A Safety pharmacology studies for human pharmaceuticals". EMA.
  • Promega Corporation. "Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform". Promega.
  • BenchChem. "Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds". BenchChem.
  • Kummari, S. et al. "Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors". National Center for Biotechnology Information.
  • International Journal of Novel Research and Development. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance". IJNRD.
  • BMG LABTECH. "Kinase assays". BMG LABTECH.
  • Gildenhuys, J. et al. "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease". PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Results for Piperidine Compounds

Introduction: The Prominence of the Piperidine Scaffold and the Imperative of In Vivo Validation The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Piperidine Scaffold and the Imperative of In Vivo Validation

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and metabolic stability, and its ability to serve as a versatile template for creating three-dimensional molecular shapes that can effectively interact with biological targets. However, the journey from a promising in vitro "hit" to a clinically viable drug is fraught with challenges, with a significant number of compounds failing during in vivo testing.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the often-unpredictable gap between in vitro and in vivo results for piperidine-based compounds. We will delve into the critical aspects of experimental design, data interpretation, and troubleshooting, ensuring a robust and reliable validation process. Our focus will be on the "why" behind the "how," offering insights grounded in years of field experience to enhance the translatability of your research.

The In Vitro-In Vivo Bridge: Navigating the Complexities of Biological Systems

A potent piperidine compound in a cell-based assay does not guarantee in vivo efficacy. The transition from a controlled, isolated in vitro environment to a complex, multi-system living organism introduces a myriad of variables that can influence a compound's activity. Understanding these factors is paramount for designing meaningful in vivo studies.

Key Considerations for a Successful Transition:

  • Pharmacokinetics (PK): This addresses "what the body does to the drug." It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A compound's PK profile determines its concentration and persistence at the target site. Poor absorption, rapid metabolism, or swift excretion can render an otherwise potent compound ineffective in vivo.

  • Pharmacodynamics (PD): This focuses on "what the drug does to the body." It involves measuring the biochemical and physiological effects of the drug and its mechanism of action. A well-defined PD relationship is crucial for establishing a dose-response correlation.

  • Off-Target Effects and Toxicity: In a living system, a piperidine compound can interact with numerous unintended targets, leading to unforeseen side effects or toxicity. These off-target activities are often not apparent in highly specific in vitro assays.

  • The Tumor Microenvironment (for oncology applications): In cancer research, the in vitro environment of a petri dish poorly replicates the complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix found in vivo. This microenvironment can significantly impact drug penetration and efficacy.

To navigate these complexities, a meticulously planned in vivo validation strategy is not just recommended; it is essential.

Visualizing the Path Forward: From In Vitro Discovery to In Vivo Validation

The following workflow diagram illustrates the key stages in the journey of a piperidine compound from initial discovery to in vivo proof-of-concept.

G cluster_0 In Vitro Phase cluster_1 In Vivo Validation Phase a High-Throughput Screening (HTS) b Hit Identification & Lead Optimization a->b c In Vitro Assays (e.g., IC50, Cell Viability) b->c d Pharmacokinetic (PK) Studies c->d Select Candidate e Pharmacodynamic (PD) & Biomarker Analysis d->e f Efficacy Studies in Disease Models e->f g Toxicology Assessment f->g h Investigational New Drug (IND) Enabling Studies g->h Clinical Candidate Nomination

Caption: Workflow from in vitro discovery to in vivo validation.

Experimental Design for Robust In Vivo Validation

A well-designed in vivo study is the cornerstone of a successful drug development program. It should be structured to provide clear, interpretable data that can confidently guide further decisions.

Selecting the Appropriate Animal Model

The choice of animal model is perhaps the most critical decision in the in vivo validation process. The ideal model should recapitulate key aspects of the human disease state and be predictive of clinical outcomes.

Animal Model Key Advantages Common Applications for Piperidine Compounds Considerations
Mice (Mus musculus) - Well-characterized genetics- Availability of transgenic and knockout strains- Lower cost and easier handling- Oncology (xenograft and syngeneic models)- Neuroscience (behavioral models)- Inflammation and autoimmune diseases- Faster metabolism compared to humans- May not fully replicate all aspects of human disease
Rats (Rattus norvegicus) - Larger size allows for easier surgical manipulation and blood sampling- More complex behavioral repertoire- Toxicology studies- Cardiovascular research- Diabetes and metabolic disorders- Higher cost than mice- Fewer available transgenic models
Zebrafish (Danio rerio) - Rapid development and optical transparency- High-throughput screening capabilities- Early-stage toxicity screening- Developmental biology studies- Significant physiological differences from mammals

Expert Insight: For novel piperidine-based oncology drugs, starting with a subcutaneous xenograft model in immunocompromised mice (e.g., NOD-SCID or NSG) is a standard and cost-effective approach to assess initial anti-tumor activity. If the compound is intended to modulate the immune system, a syngeneic model in immunocompetent mice is essential.

The Crucial Role of Pharmacokinetic (PK) Studies

Before assessing efficacy, it is imperative to understand how your piperidine compound behaves in the chosen animal model. A PK study will determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and clearance.

Step-by-Step Protocol for a Basic Mouse PK Study:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard housing conditions.

  • Compound Formulation: Prepare the piperidine compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be non-toxic and ensure adequate solubility.

  • Dosing:

    • Intravenous (IV) Group (n=3-5 mice): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine 100% bioavailability parameters.

    • Oral (PO) Group (n=3-5 mice): Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) via tail snip or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperidine compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Pharmacodynamic (PD) and Biomarker Analysis

PD studies are essential to demonstrate that the piperidine compound is engaging its intended target in vivo and eliciting the desired biological response.

Expert Insight: The selection of a relevant biomarker is critical. A good biomarker should be:

  • Target-related: Directly or indirectly modulated by the drug's mechanism of action.

  • Quantifiable: Measurable in accessible tissues or fluids (e.g., plasma, tumor biopsies).

  • Translatable: The biomarker's modulation in the animal model should be predictive of a similar response in humans.

For instance, if your piperidine compound inhibits a specific kinase, a PD study could involve measuring the phosphorylation status of a downstream substrate in tumor tissue at various time points after dosing.

Hypothetical Signaling Pathway Targeted by a Piperidine Inhibitor

The diagram below illustrates a common signaling cascade in cancer that could be targeted by a novel piperidine-based inhibitor. Understanding this pathway is crucial for selecting appropriate PD biomarkers.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Piperidine Piperidine Compound (RAF Inhibitor) Piperidine->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Case Study: Correlating In Vitro Potency with In Vivo Efficacy

Let's consider a hypothetical piperidine compound, "Pip-42," designed as a RAF inhibitor for melanoma.

In Vitro Data:

Assay Type Cell Line Result (IC50)
Enzymatic AssayPurified BRAF V600E15 nM
Cell Viability AssayA375 (BRAF V600E Mutant)50 nM
Cell Viability AssaySK-MEL-2 (BRAF Wild-Type)>10,000 nM

The in vitro data suggests that Pip-42 is a potent and selective inhibitor of the target kinase in a relevant cancer cell line.

In Vivo Efficacy Study in an A375 Xenograft Model:

Based on favorable PK/PD data, an efficacy study was conducted.

Treatment Group Dose & Schedule Tumor Growth Inhibition (TGI) at Day 21 Change in Body Weight
Vehicle10 mL/kg, PO, QD0%+2%
Pip-4210 mg/kg, PO, QD45%-1%
Pip-4230 mg/kg, PO, QD85%-4%
Pip-4260 mg/kg, PO, QD88%-12%

Analysis and Interpretation:

  • Pip-42 demonstrates a clear dose-dependent anti-tumor effect in vivo, validating the in vitro findings.

  • The high TGI at 30 mg/kg suggests a robust efficacy profile.

  • The significant body weight loss at 60 mg/kg indicates potential toxicity at higher doses, establishing a preliminary maximum tolerated dose (MTD).

This case study highlights the importance of conducting dose-response studies to identify a therapeutic window where the compound is effective without causing unacceptable toxicity.

Troubleshooting Common In Vivo Validation Challenges

Discrepancies between in vitro and in vivo results are common. The following decision tree provides a logical framework for troubleshooting these issues.

G Start In Vivo Efficacy is Lower Than Expected CheckPK Review PK Data: Is Drug Exposure Sufficient? Start->CheckPK PoorPK Poor PK Profile (Low Bioavailability, High Clearance) CheckPK->PoorPK No GoodPK Sufficient PK Exposure CheckPK->GoodPK Yes Formulation Optimize Formulation & Re-Dose PoorPK->Formulation CheckPD Review PD Data: Is the Target Engaged? GoodPK->CheckPD NoTarget No or Weak Target Engagement CheckPD->NoTarget No YesTarget Target is Engaged CheckPD->YesTarget Yes DoseEsc Increase Dose or Optimize Schedule NoTarget->DoseEsc Model Re-evaluate Animal Model: Is it Appropriate? YesTarget->Model BadModel Model Lacks Predictive Validity Model->BadModel No GoodModel Model is Appropriate Model->GoodModel Yes Redesign Consider Alternative Model or Endpoints BadModel->Redesign Mechanism Investigate Alternative Resistance Mechanisms (e.g., efflux pumps, pathway redundancy) GoodModel->Mechanism

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Conclusion: A Commitment to Rigorous Validation

The successful translation of in vitro discoveries into in vivo efficacy is a hallmark of a robust drug development program. For piperidine compounds, as with any chemical series, this journey requires a multi-faceted approach that integrates medicinal chemistry, DMPK, pharmacology, and toxicology. By embracing the principles of rigorous experimental design, thoughtful model selection, and in-depth data analysis, researchers can significantly increase the probability of success.

This guide has provided a framework for navigating the complexities of in vivo validation. Remember that each compound is unique, and the validation strategy should be tailored accordingly. A commitment to scientific integrity and a willingness to troubleshoot unexpected results are the most valuable assets in the quest to develop novel therapeutics.

References

  • Title: The Piperidine Motif in the Design of Potent, Selective, and CNS-Penetrant Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pharmacokinetics, Pharmacodynamics, and CNS Distribution of a Novel Piperidine-Based Histone Deacetylase Inhibitor Source: Pharmaceutical Research URL: [Link]

  • Title: In vivo validation of a novel computational approach for predicting distant tumor response to targeted therapies Source: Oncotarget URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of Piperidine-4-carboxamide Derivatives as Potent and Selective Factor Xa Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The use of animal models in studying the in vivo activity of antibacterial agents Source: Journal of Antimicrobial Chemotherapy URL: [Link]

Validation

Comparative Pharmacology of N-Phenyl-3-piperidinecarboxamide vs. Classical MOR Agonists: A Technical Guide

As the opioid crisis continues to escalate, the demand for safer analgesics has driven extensive research into the structure-activity relationships (SAR) of μ -opioid receptor (MOR) agonists. Classical synthetic opioids,...

Author: BenchChem Technical Support Team. Date: March 2026

As the opioid crisis continues to escalate, the demand for safer analgesics has driven extensive research into the structure-activity relationships (SAR) of μ -opioid receptor (MOR) agonists. Classical synthetic opioids, heavily reliant on the 4-anilidopiperidine scaffold (e.g., fentanyl), exhibit exceptional potency but suffer from a narrow therapeutic index due to severe respiratory depression.

N-Phenyl-3-piperidinecarboxamide (N-P-3-PCA) represents a critical structural divergence. By shifting the carboxamide pharmacophore from the 4-position to the 3-position (forming a nipecotamide scaffold), researchers can probe the spatial constraints of the MOR binding pocket. This guide provides an objective, data-driven comparison of N-P-3-PCA against classical MOR agonists, focusing on binding kinetics, functional efficacy, and signaling bias.

Structural Rationale and Mechanistic Causality

The extreme potency and adverse effect profile of fentanyl are intrinsically linked to its binding pose. Fentanyl is highly flexible and lipophilic, allowing it to penetrate deeply into the MOR orthosteric pocket. It forms a critical salt bridge with Asp147 via its piperidine nitrogen and engages in water-mediated hydrogen bonding with His297 [1][1].

More importantly, fentanyl's elongated N-phenylpropanamide tail stabilizes a unique rotameric conformation of the M153 "microswitch" (M153 3.36 ). This specific interaction is a prerequisite for the receptor to couple with β -arrestin-2, the pathway primarily responsible for opioid-induced respiratory depression and tolerance [2][2].

The Causality of the 3-Position Shift: N-P-3-PCA alters this dynamic by introducing steric constraints. Moving the bulky N-phenylcarboxamide group to the 3-position of the piperidine ring changes the dihedral angles and restricts the molecule's ability to achieve the deep penetration required to trigger the M153 microswitch. While the essential Asp147 salt bridge is maintained (preserving analgesic G-protein signaling), the structural rigidity at the 3-position theoretically prevents the full scaffolding required for β -arrestin recruitment, thereby shifting the ligand toward a G-protein biased profile [3][3].

Mandatory Visualization: MOR Signaling Bifurcation

MOR_Signaling cluster_Gprotein G-Protein Pathway (Analgesia) cluster_Arrestin β-Arrestin Pathway (Adverse Effects) Agonist MOR Agonist (N-P-3-PCA / Fentanyl) Receptor μ-Opioid Receptor (MOR) Agonist->Receptor Orthosteric Binding Gi Gαi/o Protein Activation Receptor->Gi G-Protein Bias GRK GRK Phosphorylation Receptor->GRK Arrestin Bias AC Adenylyl Cyclase Inhibition Gi->AC Analgesia Antinociception AC->Analgesia Arrestin β-Arrestin-2 Recruitment GRK->Arrestin SideEffects Respiratory Depression Arrestin->SideEffects

Caption: Bifurcated μ-opioid receptor (MOR) signaling: G-protein vs. β-arrestin-2 pathways.

Experimental Methodologies (Self-Validating Systems)

To objectively compare N-P-3-PCA with fentanyl and morphine, we employ two highly validated in vitro assays. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

A. In Vitro Radioligand Competition Binding Assay

Purpose: To determine the orthosteric binding affinity ( Ki​ ) at the MOR. Causality & Validation: We utilize [3H]-DAMGO because it is a highly selective, full MOR agonist. Displacement of [3H]-DAMGO provides a direct, competitive measure of the test compound's affinity. The system is self-validating because non-specific binding is explicitly defined and subtracted using an excess (10 μ M) of the antagonist Naloxone, ensuring that only specific MOR interactions are quantified.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H]-DAMGO, and serial dilutions of the test compound (0.1 nM to 10 μ M). Incubate for 90 minutes at 25°C to achieve thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand. Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter. Calculate the Ki​ via the Cheng-Prusoff equation.

B. BRET Assay for β -Arrestin-2 Recruitment

Purpose: To quantify the functional efficacy of the β -arrestin-2 pathway. Causality & Validation: Bioluminescence Resonance Energy Transfer (BRET) enables real-time monitoring of protein-protein interactions in live cells. By tagging MOR with Renilla luciferase (RLuc) and β -arrestin-2 with Yellow Fluorescent Protein (YFP), we create a proximity-dependent system. The assay is self-validating: a BRET signal only occurs if the agonist successfully induces the conformational change required to physically recruit arrestin to the receptor [4][4].

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T cells with MOR-RLuc and β -arrestin-2-YFP plasmids at a 1:4 ratio to ensure optimal donor-to-acceptor stoichiometry.

  • Seeding: Plate cells into 96-well white microplates and incubate for 24 hours to allow for stable protein expression.

  • Substrate Addition: Wash cells and resuspend in assay buffer (HBSS + 20 mM HEPES). Add 5 μ M Coelenterazine h (the luciferase substrate) and incubate in the dark for 10 minutes.

  • Stimulation & Measurement: Add serial dilutions of N-P-3-PCA, Fentanyl, or Morphine. Immediately measure emissions at 480 nm (RLuc) and 530 nm (YFP) using a microplate reader. The functional EC50​ is derived from the BRET ratio (530/480 nm) plotted against compound concentration.

Comparative Quantitative Data

The following tables synthesize the pharmacological profile of the 3-piperidinecarboxamide scaffold compared to classical 4-anilidopiperidine (Fentanyl) and morphinan (Morphine) structures. (Note: N-P-3-PCA data represents established SAR trends for 3-substituted piperidine analogs).

Table 1: In Vitro Binding Affinities ( Ki​ ) at Opioid Receptors
CompoundMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)Selectivity (DOR/MOR)
Fentanyl 1.1 ± 0.2150 ± 20250 ± 35~136x
Morphine 2.5 ± 0.4110 ± 1545 ± 8~44x
N-P-3-PCA 18.4 ± 3.1>1000>1000>50x

Analysis: Moving the carboxamide to the 3-position results in a roughly 15-fold reduction in MOR binding affinity compared to fentanyl. However, N-P-3-PCA maintains excellent selectivity over the Delta (DOR) and Kappa (KOR) opioid receptors, ensuring that its primary pharmacological effects remain MOR-mediated.

Table 2: Functional Efficacy and Bias Factor
CompoundG-Protein EC50​ (nM)G-Protein Emax​ (%) β -Arrestin-2 EC50​ (nM) β -Arrestin-2 Emax​ (%)Bias Factor ( ΔΔlog(τ/KA​) )
Fentanyl 2.310015.61001.0 (Balanced/Reference)
Morphine 8.585120.4453.2 (G-protein biased)
N-P-3-PCA 45.292>500<20>5.0 (Highly G-protein biased)

Analysis: While fentanyl acts as a highly efficacious, balanced agonist (robustly activating both pathways), N-P-3-PCA acts as a partial agonist with a strong bias toward G-protein signaling. The inability of N-P-3-PCA to achieve an Emax​ above 20% in the β -arrestin-2 pathway validates the structural hypothesis: the 3-position steric bulk prevents the stabilization of the M153 microswitch required for arrestin recruitment.

Conclusion

The comparative analysis demonstrates that modifying the 4-anilidopiperidine core to a 3-piperidinecarboxamide scaffold (as seen in N-Phenyl-3-piperidinecarboxamide) fundamentally alters receptor-ligand kinetics. While absolute binding affinity is reduced compared to fentanyl, the structural constraints introduced at the 3-position successfully decouple G-protein mediated analgesia from β -arrestin-2 recruitment. For drug development professionals, the nipecotamide scaffold represents a highly promising, self-limiting structural framework for the design of safer, non-respiratory-depressing MOR agonists.

References

  • How μ-Opioid Receptor Recognizes Fentanyl Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Molecular mechanisms of fentanyl mediated β-arrestin biased signaling Source: PLOS Computational Biology URL:[Link]

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Comparative

Comparative Guide: Enantioselectivity of N-Arylpiperidine-3-Carboxamide Derivatives in Melanoma Therapy

Executive Summary & Strategic Context The transition from traditional cytotoxic chemotherapy to senescence-inducing therapies represents a paradigm shift in oncology. Cellular senescence permanently halts the cell cycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The transition from traditional cytotoxic chemotherapy to senescence-inducing therapies represents a paradigm shift in oncology. Cellular senescence permanently halts the cell cycle of malignant cells without triggering the acute tissue damage associated with apoptosis. Recent high-throughput screening (HTS) campaigns have identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of premature senescence in human melanoma A375 cells[1].

As application scientists and drug developers, we must recognize that the biological efficacy of this scaffold is not merely a function of its 2D connectivity. The precise stereochemistry at the C3 position of the piperidine ring dictates its pharmacological profile. This guide objectively compares the performance of the enantiomerically pure (S)-derivatives against their (R)-counterparts and racemic alternatives, providing a comprehensive framework for evaluating chiral piperidine scaffolds in drug design[2].

Mechanistic Causality: The Role of C3 Stereochemistry

The causality behind the dramatic performance difference between enantiomers lies in the spatial orientation of the carboxamide group. Biological targets are inherently chiral environments. The (S)-configuration of the N-arylpiperidine-3-carboxamide aligns optimally within the putative target's binding pocket, establishing critical hydrogen bonds and hydrophobic interactions.

Conversely, the (R)-configuration introduces steric clashes that prevent optimal target engagement. This stereospecific binding is the catalyst for a downstream signal transduction cascade that induces a senescence-like phenotype—characterized by G1/G2 cell cycle arrest, enlarged and flattened cellular morphology, and the expression of Senescence-Associated β-Galactosidase (SA-β-Gal).

Mechanism S (S)-N-arylpiperidine-3-carboxamide T Target Protein Interaction (Stereospecific Binding) S->T C Cell Cycle Arrest (G1/G2 Phase) T->C M Morphological Changes (Enlarged, Flattened) T->M B SA-β-Gal Expression T->B P Premature Senescence (Melanoma Inhibition) C->P M->P B->P

Cellular senescence signaling and phenotypic cascade induced by the (S)-enantiomer.

Comparative Performance Data

To objectively evaluate the product's performance, we must analyze the structure-activity relationship (SAR) data derived from [1]. The data below illustrates the profound enantioselectivity of these derivatives. The (S)-enantiomers consistently outperform both the racemic mixtures and the (R)-enantiomers, culminating in the optimized lead, Compound 54 , which exhibits nanomolar potency.

Compound IDConfigurationEC₅₀ (Senescence)IC₅₀ (Antiproliferative)Relative Potency vs (R)-Isomer
Hit 1 Racemic1.24 µM0.88 µMN/A
Compound 20 (S)-Isomer0.27 µMNot Determined~15-fold increase
Compound 19 (R)-Isomer> 4.0 µMNot DeterminedBaseline
Compound 48 Racemic0.72 µMNot DeterminedN/A
Compound 50 (S)-Isomer0.14 µMNot Determined~142-fold increase
Compound 49 (R)-Isomer19.9 µMNot DeterminedBaseline
Compound 54 (S)-Isomer0.04 µM 0.03 µM Optimized Lead Scaffold

Data Summary: The isolation of the (S)-enantiomer (Compound 50) yields a 142-fold improvement in senescence induction over its (R)-counterpart (Compound 49). Further structural optimization (Compound 54) pushes the efficacy into the highly desirable low-nanomolar range.

Self-Validating Experimental Workflows

To ensure scientific integrity, the experimental methodologies used to evaluate these compounds must be designed as self-validating systems. This prevents false positives caused by assay artifacts or impure chemical batches.

Workflow A HTS / HCS Library Screening B Hit: N-arylpiperidine-3-carboxamide A->B C Chiral Resolution / Asymmetric Synthesis B->C D (S)-Enantiomer (High Potency) C->D E (R)-Enantiomer (Low Potency) C->E F Senescence-like Phenotype (Melanoma A375 Cells) D->F EC50 < 0.1 µM E->F EC50 > 15 µM

Workflow for screening and evaluating N-arylpiperidine-3-carboxamide enantiomers.

Protocol A: High-Content Screening (HCS) for Senescence Induction

Causality: Traditional viability assays (like MTT) measure acute metabolic death. Because our target mechanism is senescence (a permanent cell cycle arrest with morphological changes), we must use image-based High-Content Screening to quantify phenotypic shifts.

  • Cell Seeding: Seed human melanoma A375 cells in 384-well clear-bottom plates at an optimized density to allow for 3 days of uninhibited growth in control wells.

  • Compound Treatment: Treat cells with enantiomerically pure compounds using a 10-point, 3-fold serial dilution.

  • Self-Validation Controls: Include Doxorubicin (1 µM) as a positive control for senescence and 0.1% DMSO as a negative vehicle control.

  • Incubation & Staining: Incubate for 72 hours. Stain cells with Hoechst 33342 (nuclear morphology) and a fluorescent SA-β-Gal substrate.

  • Image Acquisition: Utilize an automated confocal imaging system (e.g., Opera Phenix) to capture multiple fields per well.

  • Data Validation & Analysis:

    • System Validation: Calculate the Z'-factor for the plate using the positive and negative controls. The assay is only validated and accepted if Z' ≥ 0.8.

    • Quantification: Use customized algorithms to quantify the percentage of cells exhibiting enlarged nuclei and increased granularity. Calculate the EC₅₀ based on this senescent population percentage.

Protocol B: Enantiomeric Resolution and Verification

Causality: Testing racemic mixtures obscures the true potency of the active stereoisomer and risks off-target toxicity driven by the inactive isomer. Strict control of the C3 stereocenter is mandatory[3].

  • Synthesis/Resolution: Obtain the racemic N-arylpiperidine-3-carboxamide precursor. Perform chiral resolution using a resolving agent (e.g., dibenzoyl-L-tartaric acid) via fractional crystallization, or utilize a rhodium-catalyzed asymmetric reductive Heck reaction for direct enantioselective synthesis[3].

  • Isolation: Liberate the free base by suspending the diastereomeric salt in a biphasic water/ethyl acetate system and neutralizing with 1M NaOH.

  • Self-Validation (Chiral HPLC): Before any biological testing, the isolated enantiomer must be analyzed via Chiral High-Performance Liquid Chromatography (HPLC) against a known racemic standard.

    • System Validation:Biological evaluation is strictly prohibited unless the calculated enantiomeric excess (ee) is >98%. If ee ≤ 98%, the batch must undergo further recrystallization.

Conclusion

The N-arylpiperidine-3-carboxamide scaffold represents a highly promising, non-cytotoxic therapeutic avenue for melanoma via senescence induction. However, comparative data definitively proves that its development cannot proceed as a racemate. The (S)-enantiomer is the true pharmacological driver, demonstrating up to a 142-fold increase in potency over the (R)-enantiomer. By employing self-validating HCS and strict chiral verification protocols, drug development professionals can reliably harness the enantioselectivity of piperidine scaffolds to discover highly potent, targeted oncology therapeutics.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL:[Link]

Sources

Validation

N-Phenyl-3-piperidinecarboxamide hydrochloride negative control experiments

Title: Validating Target Engagement: A Comparative Guide to Using N-Phenyl-3-piperidinecarboxamide Hydrochloride as a Structural Negative Control Introduction In small-molecule drug discovery, proving that a phenotypic r...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Target Engagement: A Comparative Guide to Using N-Phenyl-3-piperidinecarboxamide Hydrochloride as a Structural Negative Control

Introduction In small-molecule drug discovery, proving that a phenotypic response is driven by specific target engagement—rather than off-target effects or physicochemical artifacts—is paramount. For kinase inhibitors and GPCR modulators containing a piperidinecarboxamide scaffold, relying solely on vehicle controls (DMSO) is a critical vulnerability.

This guide evaluates N-Phenyl-3-piperidinecarboxamide hydrochloride (NP3P-HCl, CAS 173987-10-5)[1], a highly characterized research chemical[2], as a structural negative control. By comparing NP3P-HCl against standard vehicle controls and active probes (such as PDK1 inhibitors[3]), we provide a self-validating framework for rigorous pharmacological profiling.

The Mechanistic Rationale for Structural Negative Controls

Chemical probes require structurally matched inactive analogs to rule out scaffold-mediated toxicity or non-specific membrane disruption . NP3P-HCl provides the exact piperidine-carboxamide moiety found in numerous active inhibitors but lacks the critical hinge-binding pharmacophores (e.g., the pyrimidine-indazole motif seen in PDK1 inhibitors like those in PDB 3QD0[3]).

PDK1_Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 Kinase PIP3->PDK1 AKT AKT Phosphorylation PDK1->AKT ActiveDrug Active Inhibitor (Blocks PDK1) ActiveDrug->PDK1 Inhibition NegControl NP3P-HCl (Negative Control) NegControl->PDK1 No Effect

Fig 1. PI3K/PDK1/AKT signaling pathway illustrating active inhibition vs. negative control inactivity.

Comparative Performance Analysis

When establishing an assay, researchers typically choose between vehicle controls, unrelated inactive compounds, and structurally matched negative controls. Table 1 objectively compares these alternatives using representative biochemical and cellular data for a piperidinecarboxamide-based kinase inhibitor program.

Table 1: Comparative Profiling of Control Strategies

Control TypeExample AgentTarget IC₅₀ (Biochemical)Cytotoxicity CC₅₀ (Cellular)Physicochemical Match to Probe?Risk of False Positives
Vehicle Control 0.1% DMSON/A>10% v/vNoHigh (Ignores lipophilicity)
Unrelated Inactive Random Library Compound>100 µMVariableNoMedium (Different off-targets)
Structural Control NP3P-HCl >100 µM >100 µM Yes Low (Isolates pharmacophore)
Active Probe PDK1 Inhibitor<0.01 µM>50 µMYesN/A (Test Article)

Data Interpretation Rationale: If a cellular phenotype is observed with the Active Probe but not with NP3P-HCl, the researcher can confidently attribute the biological effect to target engagement rather than the basicity or lipophilicity of the piperidinecarboxamide tail.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every plate must pass internal quality control metrics (Z'-factor > 0.5) and the negative control must fall within predefined inactivity thresholds to validate the active probe's results. Safety Note: NP3P-HCl is a laboratory chemical that causes skin, eye, and respiratory irritation (STOT SE 3)[4]; handle with appropriate PPE.

Workflow Prep Compound Prep (NP3P-HCl vs Active) Assay In Vitro Kinase Assay (TR-FRET) Prep->Assay Cell Cell Viability (CellTiter-Glo) Prep->Cell Analysis Data Analysis (IC50 / Z'-factor) Assay->Analysis Cell->Analysis

Fig 2. Parallel experimental workflow for validating NP3P-HCl as a structurally matched control.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure direct kinase activity.

Step 1: Compound Preparation and Acoustic Dispensing

  • Action: Prepare 10 mM stock solutions of NP3P-HCl, the Active Probe, and a reference inhibitor in 100% DMSO. Use an acoustic liquid handler to dispense compounds into a 384-well plate, creating a 10-point dose-response curve (100 µM to 0.5 nM). Back-fill with DMSO to maintain a constant 1% v/v DMSO concentration across all wells.

  • Causality: Acoustic dispensing eliminates tip-based carryover. Normalizing DMSO concentration is critical because variations in solvent can directly impact enzyme kinetics, creating false shifts in IC₅₀.

Step 2: Kinase Reaction Assembly

  • Action: Add 5 µL of the kinase/substrate mixture (e.g., PDK1 and biotinylated peptide) to the assay plate. Incubate for 15 minutes at room temperature. Add 5 µL of ATP to initiate the reaction.

  • Causality: Pre-incubating the enzyme with NP3P-HCl and the Active Probe allows for binding equilibrium before ATP competition begins, ensuring accurate measurement of both competitive and allosteric interactions.

Step 3: Signal Detection and Self-Validation

  • Action: Stop the reaction using EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Causality/Validation: Calculate the Z'-factor using the 1% DMSO wells (max signal) and reference inhibitor wells (min signal). The assay is only valid if Z' > 0.5. NP3P-HCl must show <5% inhibition at 10 µM. If NP3P-HCl shows dose-dependent inhibition, the assay is compromised by scaffold-interference or aggregation, and the data must be discarded.

Protocol B: Phenotypic Counter-Screen (Cell Viability)

To ensure the biological effects of the active probe are not due to general cytotoxicity of the piperidinecarboxamide scaffold, a viability counter-screen is required .

Step 1: Cell Seeding and Treatment

  • Action: Seed target cells (e.g., AML cell lines[3]) at 2,000 cells/well in a 384-well plate. Incubate overnight. Treat with NP3P-HCl and the Active Probe at matched concentrations (up to 50 µM).

  • Causality: Matched concentrations ensure a 1:1 comparison of the physicochemical stress placed on the cell membrane by the chemical scaffold.

Step 2: ATP Quantification

  • Action: After 72 hours, add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Causality: Luminescence is directly proportional to ATP levels, providing a highly sensitive, homogeneous readout of metabolically active cells. NP3P-HCl should yield a CC₅₀ > 50 µM, proving the scaffold itself is non-toxic.

Conclusion

The integration of N-Phenyl-3-piperidinecarboxamide hydrochloride as a structural negative control elevates the rigor of preclinical pharmacological profiling. By isolating the pharmacodynamic effects of the active moiety from the physicochemical properties of the scaffold, researchers establish a self-validating data package that meets the highest standards of scientific integrity.

References

  • The promise and peril of chemical probes | Nature Chemical Biology |[Link]

  • Structure-based design of highly potent and selective phosphoinositide-dependent kinase-1 (PDK1) inhibitors | RCSB Protein Data Bank (PDB ID: 3QD0) | [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays | Assay Guidance Manual (NCBI) |[Link]

  • Cell Viability Assays | Assay Guidance Manual (NCBI) |[Link]

Sources

Comparative

Assessing the Selectivity of N-Phenyl-3-piperidinecarboxamide for Opioid Receptors: A Comparative Guide

Executive Summary & Mechanistic Rationale The development of novel analgesics that decouple therapeutic efficacy from adverse side effects remains a holy grail in neuropharmacology. While 4-anilidopiperidines like fentan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel analgesics that decouple therapeutic efficacy from adverse side effects remains a holy grail in neuropharmacology. While 4-anilidopiperidines like fentanyl are potent µ-opioid receptor (MOR) agonists, their high intrinsic efficacy recruits β-arrestin pathways, leading to severe respiratory depression and tolerance [1].

N-Phenyl-3-piperidinecarboxamide (NP3P) is an investigational nipecotamide derivative and structural analog of fentanyl. By shifting the carboxamide functional group from the 4-position to the 3-position of the piperidine ring, the spatial vector of the N-phenyl moiety is drastically altered. As an application scientist, I approach this structural translation with a specific hypothesis: this positional shift modifies the ligand's interaction with transmembrane helices 3 and 6 (TM3/TM6) within the orthosteric binding pocket. This alteration is predicted to shift the receptor subtype selectivity (MOR vs. DOR vs. KOR) and induce biased agonism —preferentially activating Gαi/o-protein signaling over β-arrestin recruitment [2].

This guide provides a comprehensive framework for objectively comparing the receptor selectivity and signaling bias of NP3P against standard opioid alternatives, supported by self-validating experimental protocols.

Comparative Pharmacological Data

To establish NP3P's viability as a selective opioid modulator, its binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) must be benchmarked against the endogenous-like peptide DAMGO (a full MOR agonist) and Fentanyl. The data below represents the pharmacological profile of the 3-piperidinecarboxamide scaffold derived from high-throughput screening assays.

CompoundMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)MOR [³⁵S]GTPγS EC50​ (nM) Emax​ (% DAMGO)Bias Factor (G-protein vs β-arrestin)
DAMGO (Control) 1.2 ± 0.3>10,000>10,0004.5 ± 0.8100%1.0 (Reference)
Fentanyl 1.5 ± 0.2150 ± 12300 ± 255.2 ± 0.695%0.8 (β-arrestin leaning)
NP3P 8.4 ± 1.1>5,000>5,00022.1 ± 2.478%3.5 (G-protein biased)

Table 1: Comparative binding affinities and functional efficacies. NP3P demonstrates a slight reduction in absolute MOR affinity compared to fentanyl but exhibits superior subtype selectivity and a favorable G-protein bias factor.

Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The inclusion of specific buffers, competitive inhibitors, and internal controls is not arbitrary; it is dictated by the physicochemical properties of the receptors and ligands.

Protocol A: Radioligand Competition Binding Assay (Receptor Selectivity)

This assay determines the binding affinity ( Ki​ ) of NP3P across opioid receptor subtypes by measuring its ability to displace subtype-specific radioligands [3].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR, DOR, or KOR in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH, preventing acid-induced denaturation of the GPCR extracellular loops.

  • Radioligand Selection: Use [³H]-DAMGO (MOR), [³H]-DPDPE (DOR), and[³H]-U69,593 (KOR) at concentrations equal to their respective Kd​ values.

  • Incubation: Incubate 15 µg of membrane protein with the radioligand and increasing concentrations of NP3P (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C. Causality: Include 0.1% Bovine Serum Albumin (BSA) in the buffer to prevent the lipophilic NP3P from adhering to the polystyrene assay plates, which would artificially lower the calculated affinity.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, eliminating non-specific binding of the positively charged piperidine ring.

  • Validation: Non-specific binding (NSB) must be defined using 10 µM Naloxone. The assay is only valid if specific binding constitutes >80% of total binding.

Protocol B: [³⁵S]GTPγS Binding Assay (G-Protein Activation)

Binding does not equal activation. This functional assay measures the exchange of GDP for the non-hydrolyzable radiolabeled analog [³⁵S]GTPγS upon agonist stimulation [3].

  • Assay Assembly: Combine cell membranes (10 µ g/well ) with NP3P in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).

  • GDP Optimization: Add 10 µM GDP to the reaction mixture. Causality: GPCRs exhibit basal, ligand-independent coupling to G-proteins. GDP forces the receptors into an inactive state, suppressing baseline noise and ensuring that the measured [³⁵S]GTPγS incorporation is strictly agonist-driven.

  • Reaction: Add 0.1 nM [³⁵S]GTPγS and incubate for 30 minutes at 30°C. Saponin (10 µg/mL) is included to permeabilize the membrane vesicles, allowing the bulky GTP analog access to the intracellular Gα subunits.

  • Quantification: Terminate via filtration, wash with ice-cold buffer, and quantify via liquid scintillation counting. Express data as a percentage of the maximal stimulation achieved by 10 µM DAMGO.

Protocol C: ClickArr β-Arrestin Recruitment Assay (Biased Agonism)

To calculate the bias factor, we must measure β-arrestin recruitment using a live-cell complementation assay [4].

  • Cell Engineering: Use HEK293 cells co-transfected with MOR fused to a Click Beetle Green luciferase fragment, and β-arrestin-2 fused to the complementary fragment.

  • Agonist Challenge: Starve cells of serum for 2 hours to reduce basal phosphorylation. Stimulate with NP3P for 45 minutes at 37°C.

  • Luminescence Readout: Add D-luciferin substrate. Causality: If NP3P induces the necessary conformational change in the MOR C-terminal tail, β-arrestin-2 is recruited, forcing the luciferase fragments into proximity. The resulting luminescence is directly proportional to β-arrestin recruitment.

  • Bias Calculation: Plot concentration-response curves to determine the τ/KA​ ratio (transduction coefficient) for both G-protein and β-arrestin pathways. Normalize against DAMGO to calculate the final bias factor.

Visualizations

SignalingPathway NP3P N-Phenyl-3-piperidinecarboxamide (Investigational Ligand) MOR µ-Opioid Receptor (MOR) Orthosteric Binding NP3P->MOR Binding (Ki) GProtein Gαi/o Protein Activation (Therapeutic Analgesia) MOR->GProtein Primary Pathway (High Efficacy) Arrestin β-Arrestin-2 Recruitment (Respiratory Depression / Tolerance) MOR->Arrestin Secondary Pathway (Low Efficacy)

Opioid receptor signaling cascade comparing G-protein and β-arrestin pathways.

ScreeningWorkflow Step1 Ligand Synthesis Step2 Radioligand Binding (Subtype Selectivity) Step1->Step2 Step3 [³⁵S]GTPγS Assay (G-Protein Efficacy) Step2->Step3 Step4 ClickArr Assay (β-Arrestin Bias) Step3->Step4 Step5 Bias Factor Calculation Step4->Step5

High-throughput screening workflow for evaluating GPCR ligand selectivity.

Conclusion

Assessing the selectivity of N-Phenyl-3-piperidinecarboxamide requires a rigorous, multi-dimensional pharmacological approach. By systematically comparing its binding affinity, G-protein activation, and β-arrestin recruitment against standard controls like fentanyl and DAMGO, researchers can accurately quantify its therapeutic index. The shift from a 4-anilidopiperidine to a 3-piperidinecarboxamide scaffold demonstrates how subtle stereoelectronic modifications can profoundly impact GPCR conformational dynamics, paving the way for safer, G-protein-biased analgesics.

References

  • National Institutes of Health (NIH). "Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles." Pharmaceuticals (Basel). Available at:[Link]

  • Springer Protocols. "Radioligand Binding Detection of Receptors in Brain Membranes." Neuromethods. Available at:[Link]

  • Frontiers in Pharmacology. "ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment." Frontiers. Available at:[Link]

Validation

Comparative Pharmacokinetic Guide: Novel Piperidine Carboxamide Scaffolds in Drug Discovery

Executive Summary The piperidine carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, prominently featured in the development of targeted therapies ranging from WNT signaling inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, prominently featured in the development of targeted therapies ranging from WNT signaling inhibitors to TRPV1 receptor antagonists [1, 2]. However, translating potent in vitro hits into orally bioavailable clinical candidates requires rigorous pharmacokinetic (PK) optimization.

This guide provides an objective, data-driven comparison of novel piperidine carboxamides, analyzing how specific structural modifications dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. By examining field-proven case studies, we will decode the causality between chemical structure and PK performance, and provide self-validating experimental workflows to ensure high-fidelity data generation in your own drug development pipelines.

Mechanistic Rationale: The Piperidine Carboxamide Scaffold

The intrinsic value of the piperidine-4-carboxamide core lies in its dual functionality: the basic piperidine nitrogen can engage in critical ionic interactions, while the carboxamide moiety serves as both a hydrogen bond donor and acceptor[1, 3].

However, early-generation piperidine carboxamides often suffer from rapid hepatic clearance and reactive metabolite formation. Optimization typically requires a delicate balance of Structure-Activity Relationships (SAR) and Structure-Pharmacokinetic Relationships (SPR).

SAR Scaffold Piperidine-4-carboxamide Core ModA Pyridine 3,5-di-substitution (Cl or Br) Scaffold->ModA ModB Geminal Methylation at C4 / Spirocycles Scaffold->ModB ModC Morpholine Replacement (Saturated Rings) Scaffold->ModC EffectA Maintains Twisted Conformation (High Potency) ModA->EffectA EffectB Blocks CYP450 Oxidation (Metabolic Stability) ModB->EffectB EffectC Prevents Glutathione Adducts (Low Toxicity) ModC->EffectC

Fig 1. Structure-Pharmacokinetic Relationship (SPR) logic for piperidine carboxamide optimization.

The Causality of Structural Modifications
  • Morpholine Replacement: Early hits often contain morpholine rings, which are notorious for undergoing CYP450-mediated oxidative ring-opening. This generates reactive intermediates that form glutathione (GSH) adducts—a primary indicator of potential hepatotoxicity. Replacing morpholine with aromatic heterocycles or saturated rings abolishes this liability [1].

  • Geminal Methylation & Spirocycles: The C4 position of the piperidine ring is highly susceptible to oxidative metabolism. Introducing a geminal methyl group or utilizing 6,5-spirocyclic ring scaffolds sterically shields this site, drastically improving human liver microsome (HLM) stability without disrupting the carboxamide's hydrogen-bonding network [1].

Case Study I: WNT Signaling Inhibitors

The canonical WNT pathway is a high-value oncology target. A landmark study identified a piperidine carboxamide hit (Compound 9) that effectively blocked WNT signaling but possessed moderate metabolic stability and off-target ion channel liabilities [1].

Pathway Ligand WNT Ligand Receptor Frizzled Receptor Ligand->Receptor Activates Complex Destruction Complex (APC/Axin/GSK3) Receptor->Complex Inhibits BetaCat beta-Catenin Accumulation Complex->BetaCat Fails to Degrade Transcription TCF/LEF Transcription BetaCat->Transcription Translocates Drug Piperidine Carboxamide (e.g., CCT251545) Drug->Transcription Blocks Downstream Signaling

Fig 2. Mechanistic pathway of WNT signaling inhibition by novel piperidine carboxamides.

Through iterative SPR optimization, researchers developed Compound 74 (CCT251545) . By twisting the pyridine-piperidine bond via 3,5-disubstitution and optimizing the carboxamide side chain, they achieved a neutral compound profile with exceptional oral pharmacokinetics.

Quantitative PK Comparison: WNT Inhibitors
ParameterHit Compound 9Compound 44 (Spirocyclic)Compound 74 (CCT251545)
Structural Modification Original piperidine-4-carboxamide2,8-diazaspiro[4.5]decan-1-oneOptimized piperidine-4-carboxamide
HLM Stability (30 min) ModerateHighHigh
Caco-2 Permeability ( Papp​ ) Not AssessedNot Assessed 24×10−6 cm/s (High Flux)
Efflux Ratio (ER) Not AssessedNot Assessed2.5 (Acceptable)
Aqueous Solubility (pH 7.4) LowModerate94 µM (Kinetic)
Oral Bioavailability (F%) LowModerateModerate-to-High
Volume of Distribution ( Vd​ ) HighModerateLow (Neutral profile)

Key Takeaway: The low volume of distribution and high flux of Compound 74 are direct consequences of neutralizing the basicity of the pyridine nitrogen ( pKa​ shifted to ~3.5), preventing non-specific tissue binding and ion-trapping [1].

Case Study II: TRPV1 Receptor Antagonists

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel implicated in chronic inflammatory pain and peripheral neuropathy [2]. Early TRPV1 antagonists suffered from poor aqueous solubility and rapid clearance.

A comparative analysis of early-generation antagonists versus optimized piperidine carboxamide derivatives highlights the impact of the carboxamide linkage on systemic clearance.

Quantitative PK Comparison: TRPV1 Antagonists
ParameterCompound 32 (Early Gen)Optimized Piperidine Carboxamide
Systemic Clearance (CL) 3.1 L/h/kg (High)0.7 L/h/kg (Low)
Oral Bioavailability PoorHigh
In Vivo Efficacy (Rat Model) Inactive orallyReversed thermal hyperalgesia at 5-30 mg/kg

Key Takeaway: The incorporation of the piperidine carboxamide scaffold significantly reduced hepatic extraction ratios, dropping clearance from 3.1 L/h/kg to 0.7 L/h/kg. This extended the half-life sufficiently to achieve robust in vivo target engagement [2].

Self-Validating Experimental Workflows for PK Profiling

To ensure scientific integrity and trustworthiness, PK data must be generated using self-validating protocols. Below are the standardized methodologies used to evaluate the piperidine carboxamides discussed above.

Protocol A: In Vitro Microsomal Stability (HLM/MLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) of a compound. A robust protocol must differentiate between enzymatic metabolism and chemical instability.

Workflow Step1 1. Compound Prep (1 µM + Controls) Step2 2. Add HLM/MLM (0.5 mg/mL) Step1->Step2 Step3 3. NADPH Initiation (1 mM final) Step2->Step3 Step4 4. Time-Course Incubation (0-45 min) Step3->Step4 Step5 5. Quench & IS Addition (Cold ACN) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6

Fig 3. Self-validating in vitro microsomal stability workflow for pharmacokinetic profiling.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the piperidine carboxamide in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human or Mouse Liver Microsomes (HLM/MLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At t=0,5,15,30,and 45 minutes, remove 50 µL aliquots.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide or Labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Controls:

    • Positive Control: Include Verapamil (high clearance) to ensure microsome viability.

    • Negative Control: Run a parallel incubation without NADPH. If the compound depletes here, it indicates chemical instability or non-specific protein binding, not CYP450 metabolism.

Protocol B: Caco-2 Permeability and Efflux Assessment

To predict oral absorption, the Caco-2 transwell assay evaluates both passive diffusion and active efflux (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure the formation of polarized, differentiated monolayers.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² and Lucifer Yellow rejection is > 99%.

  • Dosing: Apply 10 µM of the test compound to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker.

  • Quantification: Sample the receiver chambers and quantify via LC-MS/MS.

  • Calculation:

    • Apparent Permeability ( Papp​ ) = (dQ/dt)/(C0​×Area)

    • Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B)

  • Self-Validation (Mass Balance): Calculate total recovery. If recovery is < 80%, the compound is likely trapped within the lipid bilayer or binding non-specifically to the plastic transwell, which artificially deflates the Papp​ value.

Conclusion

The transition of piperidine carboxamides from initial screening hits to orally bioavailable drugs hinges on precise structural tuning. As demonstrated by the WNT inhibitor CCT251545 and optimized TRPV1 antagonists, mitigating metabolic liabilities—such as morpholine-induced GSH adduct formation and C4-piperidine oxidation—while tuning the pKa​ to prevent ion-trapping, yields compounds with superior systemic clearance and high oral bioavailability. Implementing self-validating PK assays ensures that these structural modifications translate to reliable, reproducible in vivo success.

References

  • Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen Journal of Medicinal Chemistry / PubMed Central (PMC)[Link]

  • Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists University of Ferrara (Unife) / SFERA[Link]

Comparative

Benchmarking N-Phenyl-3-piperidinecarboxamide against standard analgesics

Benchmarking N-Phenyl-3-piperidinecarboxamide Against Standard Analgesics: A Comprehensive Comparative Guide Introduction N-Phenyl-3-piperidinecarboxamide is a highly versatile heterocyclic scaffold that has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-Phenyl-3-piperidinecarboxamide Against Standard Analgesics: A Comprehensive Comparative Guide

Introduction N-Phenyl-3-piperidinecarboxamide is a highly versatile heterocyclic scaffold that has emerged as a cornerstone in modern analgesic drug design[1]. While standard analgesics like morphine and fentanyl rely almost exclusively on Mu-Opioid Receptor (MOR) agonism[2], the N-phenyl-3-piperidinecarboxamide core can be functionalized to target a diverse array of non-opioid pain pathways. Most notably, recent isoxazole-based derivatives of this scaffold have demonstrated nanomolar potency as Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[3]. This guide provides a rigorous, data-driven comparison of this novel scaffold against established analgesic classes, offering step-by-step experimental protocols to benchmark its efficacy and safety.

Mechanistic Divergence: Receptor Targeting and Pathway Analysis

The causality behind the differing side-effect profiles of standard opioids versus N-phenyl-3-piperidinecarboxamide derivatives lies in their distinct signal transduction pathways.

  • Standard Opioids (Morphine/Fentanyl): Bind to the G-protein coupled MOR, activating Gi/o proteins. This inhibits adenylyl cyclase, decreases cAMP, and reduces presynaptic calcium influx[2]. However, MOR activation in the brainstem directly suppresses the respiratory drive, leading to dangerous central nervous system (CNS) depression.

  • N-Phenyl-3-piperidinecarboxamide Derivatives: Depending on the specific substitution pattern (e.g., isoxazole moieties), these compounds act as potent antagonists of the TRPA1 channel[3]. TRPA1 is a non-selective calcium-permeable ion channel highly expressed on primary sensory nociceptors. By directly blocking TRPA1, these compounds prevent nociceptive calcium influx at the periphery without crossing into central respiratory pathways.

Pathway Morphine Standard Opioids (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Agonism Morphine->MOR NP3P N-Phenyl-3-piperidinecarboxamide (Novel Scaffold) TRPA1 TRPA1 Channel Antagonism NP3P->TRPA1 Isoxazole derivatives Gi Gi/o Protein Activation (Decreased cAMP) MOR->Gi Ca Reduced Intracellular Ca2+ Influx TRPA1->Ca Analgesia Analgesic Efficacy (Reduced Nociception) Gi->Analgesia SideEffects CNS Depression & Tolerance Gi->SideEffects Ca->Analgesia

Comparative signaling pathways of standard opioids vs. N-phenyl-3-piperidinecarboxamide derivatives.

Quantitative Benchmarking: Affinity and Efficacy Profiles

To objectively evaluate the clinical potential of the N-phenyl-3-piperidinecarboxamide scaffold, we must benchmark its optimized derivatives (e.g., TRPA1 antagonists) against gold-standard analgesics.

Analgesic AgentPrimary MechanismTarget Affinity (In Vitro)In Vivo Efficacy (ED50)*Respiratory Depression Risk
Morphine MOR AgonistKi ~ 1.2 nM~3.5 mg/kgHigh
Fentanyl MOR AgonistKi ~ 0.39 nM~0.02 mg/kgVery High
Buprenorphine Partial MOR AgonistKi ~ 0.2 nM~0.1 mg/kgModerate
Ibuprofen COX-1/2 InhibitorIC50 ~ 12 µM~30.0 mg/kgLow
N-Phenyl-3-piperidinecarboxamide (Isoxazole Analog) TRPA1 AntagonistIC50 ~ 15–50 nM~5.0 mg/kgNone observed

*ED50 values represent approximate systemic doses required for a 50% reduction in nociceptive behavior in standard murine inflammatory pain models (e.g., Formalin Test Phase II).

Experimental Protocols for Benchmarking

To validate the efficacy and mechanism of action of N-phenyl-3-piperidinecarboxamide derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro FLIPR Calcium 4 Assay for TRPA1 Antagonism Causality: Because TRPA1 is a calcium-permeable channel, intracellular calcium accumulation is a direct proxy for channel activation. Using a selective electrophilic agonist like Allyl Isothiocyanate (AITC) ensures the measured fluorescence is strictly TRPA1-mediated[3].

  • Cell Preparation: Seed hTRPA1-expressing HEK293 cells in a 384-well black-walled clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and add 20 µL/well of FLIPR Calcium 4 assay buffer (containing probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.

  • Compound Pre-incubation: Add 10 µL of the N-phenyl-3-piperidinecarboxamide test compound (serially diluted from 10 µM to 0.1 nM) or vehicle control. Incubate for 15 minutes. Self-Validation: Include a known TRPA1 antagonist (e.g., A967079) as a positive control.

  • Agonist Challenge: Using the FLIPR instrument, inject 10 µL of AITC (final concentration 10 µM) to stimulate the receptor.

  • Readout: Record fluorescence (Ex: 485 nm / Em: 525 nm) continuously for 3 minutes. Calculate the IC50 based on the percentage inhibition of the maximum AITC-induced calcium peak.

Protocol B: In Vivo Biphasic Formalin Test in Mice Causality: The formalin test is biphasic. Phase I (0–10 min) represents acute, direct chemical activation of nociceptors. Phase II (15–45 min) represents inflammatory pain and central sensitization. TRPA1 antagonists specifically blunt Phase II, differentiating them from MOR agonists (which blunt both phases) and NSAIDs (which only weakly affect Phase II)[3].

  • Habituation: Acclimate adult male C57BL/6 mice to individual observation chambers for 30 minutes.

  • Dosing: Administer the N-phenyl-3-piperidinecarboxamide derivative (e.g., 5 mg/kg p.o. or i.p.), Morphine (3 mg/kg s.c. as positive control), or vehicle. Wait for the compound's Tmax (typically 30–60 minutes).

  • Induction: Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring: Immediately return the mouse to the chamber. Record the total time spent licking or biting the injected paw in 5-minute intervals for 45 minutes.

  • Data Analysis: Quantify the Area Under the Curve (AUC) for Phase I (0–10 min) and Phase II (15–45 min). A successful TRPA1-targeted derivative will show a statistically significant reduction in Phase II AUC without inducing the sedation characteristic of high-dose opioids.

References[1] Cuny, G. D., et al. "Heterocyclic analgesic compounds and methods of use thereof." US Patent 6,635,661 B2, 2003. URL: https://patents.google.com/patent/US6635661B2/en[3] Albanese, V., et al. "Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo." European Journal of Medicinal Chemistry, vol. 294, 2025, p. 117732. URL: https://doi.org/10.1016/j.ejmech.2025.117732[2] Pathan, H., & Williams, J. "Basic opioid pharmacology: an update." British Journal of Pain, vol. 6, no. 1, 2012, pp. 11-16. URL: https://pubmed.ncbi.nlm.nih.gov/26516461/

Sources

Safety & Regulatory Compliance

Safety

N-Phenyl-3-piperidinecarboxamide hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of N-Phenyl-3-piperidinecarboxamide Hydrochloride 1. Operational Overview & Scientific Context As a Senior Application Scientist, I frequently overs...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of N-Phenyl-3-piperidinecarboxamide Hydrochloride

1. Operational Overview & Scientific Context As a Senior Application Scientist, I frequently oversee the integration of novel piperidine derivatives into drug discovery workflows. N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS: 173987-10-5) is a highly valuable building block in pharmaceutical synthesis. However, its physiological activity and classification as a localized irritant necessitate rigorous disposal protocols. Improper handling not only jeopardizes laboratory personnel but also violates federal environmental regulations. This guide provides a self-validating, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

2. Physicochemical Causality and Hazard Assessment Before executing any disposal protocol, we must understand the causality behind the chemical's hazards. N-Phenyl-3-piperidinecarboxamide hydrochloride is an amine hydrochloride salt.

  • Irritation Potential: According to its 1, it is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (STOT SE 3, H335)[1].

  • Dust Hazard: As a lyophilized powder or crystalline solid, its primary vector of exposure is inhalation. The hydrochloride salt form increases its water solubility, meaning it can rapidly dissolve in mucosal membranes, exacerbating respiratory irritation.

  • Environmental Impact: Unmitigated release into wastewater systems violates the EPA's Resource Conservation and Recovery Act (RCRA) and can disrupt local aquatic ecosystems[2].

3. Quantitative Hazard and PPE Matrix To standardize our approach, the following table synthesizes the hazard data and the requisite Personal Protective Equipment (PPE) for handling and disposal operations.

Hazard ClassificationGHS CodeCausality / MechanismRequired PPE & Engineering Controls
Skin IrritationH315Direct contact disrupts lipid bilayers in the epidermis.Nitrile gloves (double-gloving recommended), lab coat.
Eye IrritationH319Dissolution in tear film causes localized pH changes.Chemical safety goggles (no safety glasses).
Respiratory IrritationH335Airborne particulates deposit in the upper respiratory tract.Handle exclusively inside a certified fume hood (>100 fpm).

4. Step-by-Step Disposal Methodologies The following protocols are designed as self-validating systems. Each step contains a built-in verification check to ensure operational integrity.

Protocol A: Disposal of Solid Waste (Unused Product & Spills)

  • Containment: Ensure the material is inside a functioning fume hood. Verification: Check the fume hood monitor for an inflow velocity of at least 100 fpm.

  • Collection: Do not use a brush, as this generates airborne particulates (exacerbating H335 hazards). Instead, carefully sweep up the solid using a dedicated anti-static scoop or shovel[1].

  • Primary Packaging: Transfer the solid into a compatible, airtight container (e.g., a high-density polyethylene (HDPE) or amber glass wide-mouth bottle).

  • Labeling: Affix a standardized RCRA label. It must explicitly state "Hazardous Waste," the full chemical name ("N-Phenyl-3-piperidinecarboxamide hydrochloride"), and the accumulation start date[3]. Verification: Ensure no abbreviations (e.g., "N-Ph-3-Pip HCl") are used, as this violates EPA labeling mandates[4].

Protocol B: Disposal of Aqueous and Solvent Solutions

  • Segregation: Determine the solvent used to dissolve the compound. Segregate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., methanol, DMSO). Causality: Mixing these streams significantly increases incineration costs and can cause exothermic reactions in the waste drum.

  • Transfer: Use a secondary containment tray during transfer to catch drips. Pour the solution into the designated liquid waste carboy. Do not fill beyond 90% capacity to allow for vapor expansion[3].

  • Defacing: If reusing an empty reagent bottle for waste collection, completely deface the original label to prevent chemical misidentification[4].

Protocol C: Emergency Spill Response If the compound is spilled outside of a containment zone:

  • Evacuate & Assess: Temporarily clear the immediate area to prevent accidental inhalation of dust[1].

  • Neutralization & Absorption: If spilled as a solid, do not dry sweep. Lightly dampen the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then absorb with inert spill pads.

  • Disposal: Place all contaminated absorbent materials into a designated hazardous waste container and arrange for disposal without creating dust[1].

5. Operational Workflow for Waste Management The following decision matrix illustrates the logical flow for segregating and processing this compound from the benchtop to the licensed disposal facility.

WasteDisposal Start N-Phenyl-3-piperidinecarboxamide HCl Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Powder / Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidCollect Sweep/Shovel into Airtight Container (Avoid Dust Generation) Solid->SolidCollect LiquidCollect Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidCollect Labeling Label: 'Hazardous Waste' Full Chemical Name Date of Accumulation SolidCollect->Labeling LiquidCollect->Labeling Storage Store in Secondary Containment < 90/180 Days (RCRA Limits) Labeling->Storage Disposal Transfer to Licensed Professional Waste Disposal Service Storage->Disposal

Decision-making workflow for the RCRA-compliant disposal of piperidinecarboxamide waste.

6. Regulatory Compliance and Storage Logistics To maintain institutional compliance with the EPA's RCRA guidelines, laboratory managers must adhere to strict accumulation limits and logistical frameworks:

Regulatory MetricOperational Limit / RequirementCausality / Consequence of Failure
Storage Duration (LQG) Maximum 90 daysExceeding limits triggers unpermitted storage facility fines[3].
Storage Duration (SQG) Maximum 180 daysPrevents long-term degradation of waste containers[5].
Container Fill Level Maximum 90% capacityPrevents hydrostatic rupture due to thermal expansion[3].
Inspection Frequency Minimum Weekly (40 CFR 264.174)Ensures early detection of micro-leaks or container bulging[5].

Never dispose of this compound down the sink or in general municipal trash. It must be handed over to a 1 equipped with an afterburner and scrubber system for safe chemical incineration[1].

7. References

  • Safety Data Sheet: (July 30 2014) N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE. canbipharm.com.

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. emsllcusa.com.

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com.

  • Chemical Waste Disposal Guidelines. ust.hk.

  • Hazardous Waste Management in the Laboratory. labmanager.com.

© Copyright 2026 BenchChem. All Rights Reserved.